3-Cyclohexylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKNYMUYMWAGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883780 | |
| Record name | Phenol, 3-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1943-95-9, 70561-22-7 | |
| Record name | 3-Cyclohexylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3(or 4)-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070561227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3(or 4)-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 3-cyclohexyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Cyclohexylphenol: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 1943-95-9
Chemical Structure:
-
IUPAC Name: 3-cyclohexylphenol[1]
-
SMILES: C1CCC(CC1)C2=CC(=CC=C2)O[1]
-
InChI: InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2[1]
Introduction
This compound is an organic compound featuring a phenol ring substituted with a cyclohexyl group at the meta position.[2] This substitution imparts unique physicochemical properties that make it a valuable intermediate in various industrial and pharmaceutical applications. This technical guide provides an in-depth overview of this compound, including its properties, synthesis, applications, and safety considerations, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 300.4 °C at 760 mmHg | |
| Melting Point | Not specified | |
| Density | 1.042 g/cm³ | |
| Solubility | Moderately soluble in organic solvents, limited solubility in water | [2] |
| XLogP3 | 4.1 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹³C NMR | Spectra available from John Wiley & Sons, Inc. | [1] |
| IR (Vapor Phase) | Spectra available from John Wiley & Sons, Inc. | [1] |
| Mass Spec (GC-MS) | Molecular ion peak (m/z): 176. Other major peaks at m/z 108 and 120. | [1] |
Synthesis of this compound
Several methods have been reported for the synthesis of cyclohexylphenols, primarily through the alkylation of phenol.
Friedel-Crafts Alkylation of Phenol with Cyclohexene
This is a common method for synthesizing cyclohexylphenols. The reaction involves the acid-catalyzed alkylation of phenol with cyclohexene.
Experimental Protocol Outline:
-
Reactants: Phenol and cyclohexene. A molar excess of phenol is often used to minimize the formation of di-substituted products.
-
Catalyst: Various acid catalysts can be employed, including Brønsted acids like sulfuric acid and phosphoric acid, Lewis acids such as aluminum chloride, and solid acid catalysts like zeolites (e.g., H-beta), and 12-tungstophosphoric acid supported on hydrous zirconia.[3][4]
-
Reaction Conditions: The reaction temperature can range from 80°C to over 200°C, depending on the catalyst used.[5] For instance, with a 12-tungstophosphoric acid/hydrous zirconia catalyst, the reaction can be carried out at 80°C. A patent describes a process using fuller's earth as a catalyst with temperatures gradually raised to 257°C.[5]
-
Work-up: After the reaction, the catalyst is typically removed by filtration. The excess phenol is removed by distillation. The resulting mixture of ortho-, meta-, and para-cyclohexylphenols can be separated by fractional distillation.
One-Pot Synthesis via Phenol Hydroalkylation
A greener approach involves the one-pot synthesis of cyclohexylphenols from phenol using a tandem catalytic system.
Experimental Protocol Outline:
-
Reactants: Phenol and a hydrogen source, such as isopropyl alcohol.[4]
-
Catalyst: A bifunctional catalyst system is used, for example, RANEY® Nickel for hydrogenation combined with a hierarchical Beta zeolite for alkylation.[4] Another system employs cobalt phosphide (Co2P) supported on zeolites.[6]
-
Reaction Conditions: The reaction can be carried out at temperatures around 150°C.[4] One study reported high conversion (64%) and selectivity (~70%) for cyclohexylphenols after 1 hour at this temperature.[4]
-
Advantages: This method avoids the use of separate alkylating agents like cyclohexene and can proceed under milder conditions.
References
- 1. This compound | C12H16O | CID 16036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Signaling mechanisms of μ-opioid receptor (MOR) in the hippocampus: disinhibition versus astrocytic glutamate regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 6. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Cyclohexylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Cyclohexylphenol. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on structured data presentation, detailed experimental methodologies, and visualization of relevant biological pathways.
Core Physical and Chemical Properties
This compound, a derivative of phenol, is an organic compound with a cyclohexyl group attached to the phenol ring at the meta-position.[1] Its chemical structure imparts a unique combination of aromatic and aliphatic characteristics, influencing its physical and chemical behavior.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.26 g/mol | [2] |
| CAS Number | 1943-95-9 | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 300.4 °C at 760 mmHg | |
| Density | 1.042 g/cm³ | |
| Solubility | Limited solubility in water; moderate solubility in organic solvents.[1] | |
| pKa | Predicted for 4-Cyclohexylphenol: ~10.15 (Experimental value for this compound not readily available) | [3][4] |
| LogP | 4.1 | [5][6] |
Experimental Protocols
This section details the general methodologies for determining the key physical and chemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.[5]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, which is sealed at one end.[5][7]
-
Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., Thiele tube with mineral oil or a calibrated melting point apparatus).[5]
-
Heating: The heating bath is heated slowly and uniformly.[5]
-
Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range. A narrow melting range typically indicates a pure compound.
Solubility Determination
Determining the solubility of a compound in various solvents is essential for purification, reaction setup, and formulation.[8]
Methodology: Qualitative Solubility Test
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, diethyl ether, hexane).
-
Procedure: A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent.[3][8]
-
Observation: The mixture is agitated vigorously for a set period.[8] The solubility is determined by visual inspection: "soluble" if the substance dissolves completely, "partially soluble" if some solid remains, and "insoluble" if the substance does not dissolve at all.[8] For liquid solutes, miscibility is observed.[8]
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For phenols, spectrophotometry is a common method for pKa determination.[9]
Methodology: Spectrophotometric Titration
-
Solution Preparation: A stock solution of this compound is prepared. A series of buffer solutions with known pH values are also prepared.[10]
-
Spectral Measurement: An aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is recorded.[11] The wavelength of maximum absorbance difference between the protonated (phenol) and deprotonated (phenoxide) species is identified.[11]
-
Data Analysis: The absorbance at this analytical wavelength is measured for each buffered solution. The ratio of the deprotonated to protonated species is calculated from the absorbance values. A plot of pH versus the logarithm of this ratio yields a straight line, and the pKa is the pH at which the logarithm of the ratio is zero (i.e., when the concentrations of the protonated and deprotonated species are equal).
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard, typically tetramethylsilane (TMS), is added.
-
Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, the spectrum is acquired, showing chemical shifts, integration (proton count), and splitting patterns (spin-spin coupling). For ¹³C NMR, proton-decoupled spectra are typically acquired to give a single peak for each unique carbon atom.
-
Spectral Interpretation: The chemical shifts provide information about the electronic environment of the protons and carbons. The integration of ¹H NMR signals reveals the relative number of protons, and the splitting patterns indicate adjacent protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[12]
Methodology:
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids), as a KBr pellet (for solids), or in a solution.
-
Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The instrument records the frequencies at which radiation is absorbed.
-
Spectral Interpretation: The absorption bands in the spectrum are correlated to specific functional groups. For this compound, characteristic peaks for the O-H stretch of the phenol and C-H stretches of the aromatic and cyclohexyl groups are expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13][14]
Methodology: Electron Ionization (EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺).[13][14][15]
-
Fragmentation: The molecular ion is often unstable and fragments into smaller, charged species.[15]
-
Detection: The ions are separated based on their mass-to-charge (m/z) ratio and detected.[13][14]
-
Spectral Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.[15]
Potential Signaling Pathway Modulation
While direct studies on the effect of this compound on specific signaling pathways are limited, phenolic compounds, in general, are known to modulate various cellular signaling cascades, including the JAK-STAT and MAPK pathways.[2][9][16] These pathways are critical in cellular processes such as proliferation, differentiation, apoptosis, and inflammation, making them important targets in drug development.[2][16]
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a key signaling cascade for a wide array of cytokines and growth factors.[9][16]
Caption: General overview of the JAK-STAT signaling pathway and potential points of modulation by phenolic compounds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that plays a crucial role in regulating various cellular processes, including gene expression, cell proliferation, and apoptosis.[1][2]
Caption: Simplified representation of the MAPK/ERK signaling pathway, highlighting potential inhibitory actions of phenolic compounds.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is largely dictated by the activating hydroxyl group on the aromatic ring, which directs electrophilic aromatic substitution to the ortho and para positions. Common reactions include alkylation and condensation.
One notable synthesis method involves the one-pot conversion of phenol with isopropyl alcohol using a tandem catalytic system of RANEY® Nickel and hierarchical Beta zeolite.[6] This process can achieve high selectivity and conversion rates.
Biological Activity
While comprehensive biological activity data for this compound is not widely available, a study on its derivatives, specifically 3-[3-(phenalkylamino)cyclohexyl]phenols, has shown them to act as μ-opioid receptor (MOR) antagonists.[17][18] This suggests that the this compound scaffold may be a valuable starting point for the development of novel therapeutics targeting opioid receptors.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers and drug development professionals. The potential for phenolic compounds to modulate key signaling pathways like JAK-STAT and MAPK underscores the importance of further investigation into the specific biological activities of this compound and its derivatives.
References
- 1. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 2. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. TRDizin [search.trdizin.gov.tr]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy [mdpi.com]
- 10. web.pdx.edu [web.pdx.edu]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iris.unica.it [iris.unica.it]
An In-depth Technical Guide on the Solubility of 3-Cyclohexylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Cyclohexylphenol (C₁₂H₁₆O, CAS: 1943-95-9) is an aromatic organic compound featuring a phenol ring substituted with a cyclohexyl group at the meta position.[3] This structure imparts a combination of polar (hydroxyl group) and nonpolar (cyclohexyl and phenyl rings) characteristics, which dictates its solubility in various media. Understanding the solubility of this compound is critical for its application in chemical synthesis, particularly in the manufacturing of dyes, resins, and pharmaceutical drugs.[1] In the pharmaceutical industry, solubility is a crucial parameter that influences drug delivery, bioavailability, and formulation development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for predicting and understanding its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O | [4] |
| Molecular Weight | 176.25 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| XLogP3 | 4.1 | [4] |
XLogP3 is a computed octanol-water partition coefficient, which indicates a preference for lipophilic (nonpolar) environments.
Solubility of this compound in Organic Solvents
Qualitative Solubility Profile
Direct quantitative solubility data for this compound in a range of organic solvents is scarce in publicly accessible literature. However, based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative solubility profile can be inferred. The presence of the nonpolar cyclohexyl and phenyl groups suggests good solubility in nonpolar organic solvents, while the polar hydroxyl group allows for some interaction with polar solvents, particularly those capable of hydrogen bonding. It is generally described as having moderate solubility in organic solvents and limited solubility in water.[3]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group of this compound can form hydrogen bonds with the hydroxyl group of alcohols. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polar carbonyl group of ketones can interact with the hydroxyl group of this compound. |
| Esters | Ethyl Acetate | Soluble | The ester group provides polarity for interaction, and the overall solvent environment is suitable for the nonpolar parts of the molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are relatively nonpolar but can accept hydrogen bonds, facilitating dissolution. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar aromatic ring of these solvents interacts favorably with the phenyl and cyclohexyl groups of this compound. |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Moderately Soluble to Soluble | These nonpolar solvents will primarily interact with the cyclohexyl and phenyl moieties. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents have a polarity that is suitable for dissolving compounds with both polar and nonpolar characteristics. |
| Water | Limited Solubility | The large nonpolar cyclohexyl and phenyl groups dominate the molecule's character, limiting its solubility in the highly polar water. |
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in a comprehensive set of organic solvents has not been published. Researchers requiring precise solubility values are advised to perform experimental determinations using the protocols outlined in the following section.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common and reliable method for determining the solubility of a solid compound in a liquid solvent is the shake-flask method .
Shake-Flask Method
This method involves equilibrating a surplus of the solid solute with the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution.
Materials and Apparatus:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration system (e.g., syringe filters with appropriate membrane, 0.45 µm)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: The container is placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours, which should be determined empirically.
-
Phase Separation: After equilibration, the agitation is stopped, and the container is left undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sampling and Filtration: A sample of the supernatant (the saturated solution) is carefully withdrawn using a pipette. To ensure that no solid particles are transferred, the sample is immediately filtered through a membrane filter (e.g., a 0.45 µm PTFE or nylon syringe filter).
-
Dilution and Analysis: A known volume of the clear, saturated filtrate is accurately diluted with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation of Solubility: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Analytical Methods for Quantification
-
UV-Vis Spectrophotometry: This method is suitable if this compound exhibits a distinct chromophore that absorbs in the UV-Vis range and the solvent does not interfere. A calibration curve of absorbance versus concentration must be prepared.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and precise method for determining concentration. A suitable stationary phase (e.g., C18 column) and mobile phase must be developed, and a calibration curve of peak area versus concentration must be established.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Signaling Pathway of a this compound Derivative
While the direct biological signaling pathways of this compound are not extensively documented, derivatives of this compound have been synthesized and investigated for their pharmacological activity. For instance, a series of 3-[3-(phenalkylamino)cyclohexyl]phenols have been studied as antagonists of the μ-opioid receptor (MOR).[5][6] MOR antagonists are important in the treatment of opioid overdose and addiction. The diagram below illustrates the general mechanism of action for a MOR antagonist.
Conclusion
This compound is a versatile chemical intermediate with a solubility profile that favors organic solvents over aqueous media. While specific quantitative data remains a gap in the scientific literature, this guide provides a strong theoretical and practical framework for researchers working with this compound. The detailed experimental protocol for solubility determination using the shake-flask method offers a reliable means to generate the necessary data for specific applications. Furthermore, the exploration of the biological activity of related derivatives highlights the potential of the this compound scaffold in the development of novel therapeutics. Future work should focus on the systematic measurement and publication of the solubility of this compound in a variety of pharmaceutically and industrially relevant solvents to create a comprehensive and publicly available dataset.
References
- 1. Buy this compound | 1943-95-9 [smolecule.com]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. CAS 1943-95-9: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C12H16O | CID 16036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iris.unica.it [iris.unica.it]
- 6. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Cyclohexylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the key spectroscopic data for 3-Cyclohexylphenol (CAS No: 1943-95-9, Molecular Formula: C₁₂H₁₆O, Molecular Weight: 176.26 g/mol ). The information presented is intended to support research and development activities by providing essential spectral characteristics for this compound.
Spectroscopic Data Summary
Table 1: Mass Spectrometry (MS) Data
Mass spectrometry of this compound reveals a molecular ion peak consistent with its molecular weight and characteristic fragmentation patterns.
| Feature | m/z Value | Interpretation |
| Molecular Ion Peak [M]⁺ | 176 | Corresponds to the molecular weight of this compound[1] |
| Major Fragment 1 | 108 | A significant fragment ion observed in the spectrum[1] |
| Major Fragment 2 | 120 | Another prominent fragment ion[1] |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹³C NMR spectrum of this compound displays signals corresponding to the twelve carbon atoms in the molecule. Although a complete peak list is not publicly available, the presence of a ¹³C NMR spectrum has been confirmed in spectral databases.[1]
A detailed, publicly available peak list for the ¹³C NMR spectrum of this compound could not be retrieved from the searched databases.
Table 3: Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound exhibits characteristic absorption bands for the hydroxyl and aromatic functional groups. The data presented here is based on a vapor phase IR spectrum.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (phenolic) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Strong | Aliphatic C-H stretch (cyclohexyl) |
| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~1200 | Strong | C-O stretch (phenolic) |
Note: The exact peak positions and intensities can vary depending on the experimental conditions (e.g., phase, solvent).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard techniques for the analysis of phenolic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. For ¹H NMR, parameters such as pulse sequence, acquisition time, and relaxation delay would be optimized to ensure accurate integration and resolution of signals. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets, one for each unique carbon environment.
Infrared (IR) Spectroscopy
The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the spectrum could be recorded as a KBr pellet, a nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory. For a vapor phase spectrum, the sample would be gently heated under vacuum to generate a sufficient vapor pressure in a gas cell with IR-transparent windows. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) would be injected into the GC. The compound is then vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Workflow Visualization
The logical flow of spectroscopic analysis for a compound like this compound is depicted in the following diagram.
References
An In-depth Technical Guide to the Synthesis of 3-Cyclohexylphenol from Phenol and Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyclohexylphenols, with a specific focus on the challenging synthesis of the meta-isomer, 3-cyclohexylphenol, from the reaction of phenol and cyclohexene. This document details the underlying reaction mechanisms, explores various catalytic systems, presents quantitative data on product distribution, and provides detailed experimental protocols.
Introduction: The Friedel-Crafts Alkylation of Phenol
The synthesis of cyclohexylphenols from phenol and cyclohexene is a classic example of a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution is typically catalyzed by acids, which facilitate the formation of a cyclohexyl carbocation from cyclohexene. This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which means that the incoming cyclohexyl group will preferentially add to the positions ortho (2-) and para (4-) to the hydroxyl group. The formation of the meta-isomer, this compound, is electronically and sterically disfavored in this direct alkylation, making its synthesis a more complex challenge.
The reaction can yield both C-alkylated products (cyclohexylphenols) and O-alkylated products (cyclohexyl phenyl ether). O-alkylation is often kinetically favored, especially at lower temperatures, but is a reversible process. The C-alkylated products are the thermodynamically more stable and are favored under conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times.[1]
Reaction Mechanism and Signaling Pathway
The acid-catalyzed alkylation of phenol with cyclohexene proceeds through the following key steps:
-
Generation of the Electrophile: The acid catalyst protonates the double bond of cyclohexene, forming a secondary cyclohexyl carbocation.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the cyclohexyl carbocation. This attack occurs preferentially at the ortho and para positions due to the resonance stabilization provided by the hydroxyl group.
-
Deprotonation: A base (such as the conjugate base of the acid catalyst or another phenol molecule) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the cyclohexylphenol product.
Concurrently, the lone pair of electrons on the phenolic oxygen can also attack the carbocation, leading to the formation of cyclohexyl phenyl ether (O-alkylation). This process is generally faster but reversible.
Figure 1: Reaction pathway for the acid-catalyzed alkylation of phenol with cyclohexene.
Quantitative Data on Product Distribution
The direct alkylation of phenol with cyclohexene predominantly yields ortho- and para-cyclohexylphenol. The meta-isomer is generally formed in very low amounts. The product distribution is highly dependent on the catalyst and reaction conditions.
Table 1: Comparison of Catalysts for Phenol Alkylation with Cyclohexene
| Catalyst | Temperature (°C) | Phenol:Cyclohexene Molar Ratio | Reaction Time (h) | Conversion (%) | Selectivity to 2-Cyclohexylphenol (%) | Selectivity to 4-Cyclohexylphenol (%) | Selectivity to O-Alkylation (%) | Reference |
| Amberlyst-15 | 85 | 1:1 | 6 | ~90 | ~60 | ~30 | <5 | [2] |
| CH₃SO₃H | 85 | 1:1 | 6 | ~60 | ~75 | ~15 | ~10 | [2] |
| AlCl₃ | 15 | 1:1 | 4 | >95 | Variable | Variable | Low | [2] |
| H-Y Zeolite | 200 | 5:1 | 6 | ~85 | Favored at lower temp. | Favored at higher temp. | - | [3] |
| H-Beta Zeolite | 200 | 5:1 | 6 | ~72 | Favored at lower temp. | Favored at higher temp. | - | [3] |
Note: Data is compiled from various sources and represents approximate values to illustrate trends. Specific values can vary based on precise experimental conditions.
Experimental Protocols
General Procedure for the Synthesis of 2- and 4-Cyclohexylphenol
This protocol is adapted from studies using solid acid catalysts and is aimed at maximizing the yield of the ortho and para isomers.
Materials:
-
Phenol (freshly distilled)
-
Cyclohexene
-
Solid acid catalyst (e.g., Amberlyst-15, H-Y Zeolite)
-
Solvent (e.g., 1,2-dichloroethane or solvent-free)
-
Sodium hydroxide solution (10% w/v)
-
Hydrochloric acid (10% v/v)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Charging Reactants: The flask is charged with phenol and the solvent (if used). The mixture is heated to the desired reaction temperature (e.g., 85-200°C) with stirring.
-
Catalyst Addition: The solid acid catalyst is added to the reaction mixture.
-
Addition of Cyclohexene: Cyclohexene is added dropwise to the stirred reaction mixture over a period of time.
-
Reaction Monitoring: The reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the desired reaction time, the mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is washed with a 10% sodium hydroxide solution to remove unreacted phenol, followed by washing with water until the aqueous layer is neutral. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product, a mixture of ortho- and para-cyclohexylphenol and potentially some di-substituted products, can be purified by fractional distillation under vacuum or by column chromatography.
References
Potential Research Applications of 3-Cyclohexylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyclohexylphenol, a substituted phenolic compound, is emerging as a versatile scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and burgeoning research applications. Notably, derivatives of this compound have demonstrated significant potential as modulators of the μ-opioid receptor, indicating a promising avenue for the development of novel therapeutics for opioid-related disorders. Furthermore, based on the known activities of structurally related phenolic compounds, this guide explores the prospective utility of this compound derivatives in oncology and the treatment of neurodegenerative diseases. Detailed experimental protocols for key biological assays are provided to facilitate further investigation into this promising chemical entity.
Introduction
This compound (C₁₂H₁₆O) is an organic compound featuring a phenol ring substituted with a cyclohexyl group at the meta position.[1] This structural arrangement imparts a unique combination of lipophilicity and hydrogen-bonding capability, making it an attractive starting point for the design of biologically active molecules.[2] While it has found traditional applications as an intermediate in the synthesis of dyes and resins, recent research has unveiled its potential as a privileged scaffold in drug discovery.[1] This guide will delve into the known and potential research applications of this compound, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid or solid with moderate solubility in organic solvents and limited solubility in water.[1] Its chemical reactivity is characteristic of phenols, including susceptibility to electrophilic aromatic substitution and antioxidant activity.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.25 g/mol | [3] |
| CAS Number | 1943-95-9 | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| XLogP3 | 4.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily involving the alkylation of phenol.
-
Alkylation of Phenol with Cyclohexene: This method utilizes an acid catalyst to facilitate the reaction between phenol and cyclohexene.
-
Hydroalkylation of Phenol: This approach employs cyclohexanol or cyclohexene as the alkylating agent under specific catalytic conditions.
-
One-Pot Synthesis: A tandem catalytic system using Raney Nickel and a hierarchical Beta zeolite can be used for the direct synthesis of cyclohexylphenols from phenol and isopropyl alcohol.[4] This method has shown remarkable selectivity (~70%) and high conversion rates (64%) at 150°C after 1 hour.[4]
Potential Research Applications
The structural features of this compound make it a compelling starting point for exploring various therapeutic areas.
Modulation of the μ-Opioid Receptor (MOR)
Recent groundbreaking research has highlighted the potential of this compound derivatives as antagonists of the μ-opioid receptor (MOR).[5] The development of novel MOR antagonists is a critical area of research for addressing the opioid crisis.[5]
A study by Tocco et al. (2023) detailed the design, synthesis, and in vitro evaluation of a series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs.[5] These compounds were designed as simplified versions of the morphinan scaffold, a core structure in many opioids.[5]
Quantitative Data: MOR Antagonist Activity
The antagonist activity of the synthesized compounds was assessed by their ability to inhibit the stimulation of [³⁵S]GTPγS binding induced by the MOR agonist DAMGO.[5]
| Compound | Concentration (μM) | % Inhibition of DAMGO-induced GTPγS Stimulation |
| 8 | 10 | 75% |
| 9 | 10 | 79% |
| 10 | 10 | 52% |
| 11 | 10 | 68% |
Data extracted from Tocco et al., 2023.[5]
Compound 9 demonstrated the most promising profile with the highest antagonist activity.[5]
Signaling Pathway: MOR Antagonism
The following diagram illustrates the mechanism of MOR antagonism by this compound derivatives. In the presence of an agonist like DAMGO, the MOR activates G-proteins, leading to downstream signaling. An antagonist binds to the receptor, preventing the agonist from binding and thereby blocking the signaling cascade.
Caption: Mechanism of MOR antagonism by this compound derivatives.
Potential as Anticancer Agents
While direct studies on the anticancer activity of this compound are limited, the broader class of phenolic compounds has been extensively investigated for its antiproliferative properties.[6][7] Structurally related simple phenolic compounds have demonstrated cytotoxicity against various cancer cell lines. This suggests that derivatives of this compound could be explored as potential anticancer agents.
Quantitative Data: Anticancer Activity of a Structurally Related Phenol Derivative
A study on phenol derivatives reported the anticancer activity of 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl) phenol against human osteosarcoma cells.[6]
| Cell Line | Compound | IC₅₀ (µM) |
| U2OS (Osteosarcoma) | 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl) phenol | 50.5 ± 3.8 |
Data from Al-Hujaily et al., 2021.[6]
This data provides a rationale for screening this compound derivatives for similar activities.
Potential in Neurodegenerative Disease Research
Phenolic compounds are known to possess neuroprotective properties, primarily attributed to their antioxidant and anti-inflammatory effects.[2][8] They have been shown to modulate signaling pathways involved in neuronal survival and reduce oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[8][9] Simple phenolic compounds have demonstrated the ability to inhibit the formation of protein aggregates, such as α-synuclein and β-amyloid, which are hallmarks of these diseases.[8]
Given these properties, this compound and its derivatives represent a promising area of investigation for the development of novel neuroprotective agents. Research could focus on their ability to cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects within the central nervous system.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide detailed protocols for the key experiments cited in this guide.
Synthesis of 3-[3-(Phenalkylamino)cyclohexyl]phenol Derivatives
The synthesis of the 3-[3-(phenalkylamino)cyclohexyl]phenol analogs involves a multi-step process, as described by Tocco et al. (2023).[5]
Caption: General workflow for the synthesis of 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives.
Detailed Methodology:
-
Grignard Reaction: 3-Methoxyphenyl magnesium bromide is reacted with a suitable cyclohexenone derivative in an appropriate solvent like diethyl ether. This is followed by an acidic workup to yield the corresponding 3-(3-methoxyphenyl)cyclohexanone intermediate.
-
Reductive Amination: The ketone intermediate is then subjected to reductive amination with a desired phenalkylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
-
Demethylation: The final step involves the demethylation of the methoxy group on the phenyl ring to yield the free phenol. This is typically achieved using a strong demethylating agent like boron tribromide.
This is a generalized protocol based on the procedures described in Tocco et al., 2023. Specific reaction conditions and purification methods can be found in the original publication.[5]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as the MOR. Agonist binding to the receptor stimulates the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of activated G-proteins.[10]
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP, the MOR agonist DAMGO (at a concentration that elicits a submaximal response), and varying concentrations of the test antagonist (this compound derivative).
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the free radioligand in the solution.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of DAMGO-stimulated [³⁵S]GTPγS binding for each concentration of the antagonist.
This protocol is a generalized procedure. Specific buffer compositions, concentrations, and incubation times should be optimized for the particular experimental setup.[10][11]
[³H]DAMGO Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the μ-opioid receptor. It involves a competition experiment where the unlabeled test compound (the this compound derivative) competes with a radiolabeled ligand ([³H]DAMGO) for binding to the receptor.[12]
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human μ-opioid receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]DAMGO (typically at its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]DAMGO). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
This is a standard protocol. Optimization of incubation time, temperature, and buffer conditions may be necessary.
Conclusion and Future Directions
This compound has emerged as a promising and versatile scaffold for the development of novel therapeutic agents. The demonstrated activity of its derivatives as μ-opioid receptor antagonists provides a strong foundation for further research in the field of opioid-related drug discovery. The logical extension of this research is to explore the potential of this compound derivatives in other therapeutic areas, such as oncology and neurodegenerative diseases, where phenolic compounds have shown considerable promise. The experimental protocols provided in this guide offer a starting point for researchers to further investigate and unlock the full therapeutic potential of this intriguing molecule. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012 [mdpi.com]
- 5. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Cyclohexylphenol Derivatives: Synthesis, Signaling Pathways, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-cyclohexylphenol derivatives, a class of compounds with significant potential in drug discovery and development. We delve into their synthesis, explore their interactions with key biological signaling pathways, and present their emerging therapeutic applications, supported by quantitative data and detailed experimental protocols.
Introduction
The this compound scaffold is a versatile pharmacophore that has garnered increasing interest in medicinal chemistry. Its unique structural features, combining a phenolic ring with a bulky cyclohexyl group, allow for diverse chemical modifications, leading to compounds with a wide range of biological activities. This guide focuses on the synthesis, mechanism of action, and potential therapeutic uses of these derivatives, with a particular emphasis on their role as µ-opioid receptor antagonists and their potential in oncology, inflammation, cardiovascular diseases, and neuroprotection.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes, depending on the desired substitution pattern. A general and adaptable method involves the alkylation of phenol with cyclohexene or a cyclohexyl derivative, often catalyzed by an acid. Further functionalization of the phenol or cyclohexyl ring can then be performed to generate a library of derivatives.
A notable example is the synthesis of 3-[3-(phenalkylamino)cyclohexyl]phenols, which have shown promise as µ-opioid receptor (MOR) antagonists.[1][2][3] The synthesis of these compounds can be approached through a multi-step sequence, as illustrated below for a representative derivative, 3-[3-(phenethylamino)cyclohexyl]phenol.
Example Synthetic Protocol: Synthesis of 3-[3-(Phenethylamino)cyclohexyl]phenol
A general synthesis for 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives involves the conjugate addition of a Grignard reagent to a cyclohexenone, followed by reductive amination.[4]
Step 1: Grignard Reaction To a solution of 3-methoxy-cyclohex-2-en-1-one in an appropriate solvent such as tetrahydrofuran (THF), 3-methoxyphenylmagnesium bromide is added at a low temperature (e.g., -78 °C). The reaction mixture is then warmed to room temperature and stirred until the starting material is consumed. Acidic workup yields 3-(3-methoxyphenyl)cyclohexan-1-one.
Step 2: Reductive Amination The ketone from the previous step is dissolved in a solvent like methanol, and phenethylamine is added, followed by a reducing agent such as sodium cyanoborohydride. The reaction is stirred at room temperature until completion.
Step 3: Demethylation The resulting N-phenethyl-3-(3-methoxyphenyl)cyclohexan-1-amine is treated with a demethylating agent like boron tribromide (BBr3) in a solvent such as dichloromethane (DCM) to cleave the methyl ether and yield the final product, 3-[3-(phenethylamino)cyclohexyl]phenol.
This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, may need to be optimized for each specific derivative.
Potential Therapeutic Applications and Biological Activity
This compound derivatives have been investigated for a range of therapeutic applications, with the most significant findings in the area of opioid receptor modulation. Emerging research also suggests their potential in other disease areas.
µ-Opioid Receptor (MOR) Antagonism
Several 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives have been identified as potent µ-opioid receptor (MOR) antagonists.[2][3][5] These compounds are of interest for the treatment of opioid overdose and opioid use disorder. Their antagonist activity has been demonstrated in vitro through their ability to displace the binding of selective MOR agonists and to inhibit agonist-induced G-protein activation.
Signaling Pathway:
The canonical signaling pathway for MOR involves its activation by an agonist, leading to the coupling of inhibitory G proteins (Gi/o). This inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channels. MOR antagonists competitively bind to the receptor, preventing agonist binding and subsequent downstream signaling.
Figure 1: Signaling pathway of µ-opioid receptor antagonism by this compound derivatives.
Quantitative Data:
The antagonist activity of a series of 3-[3-(phenalkylamino)cyclohexyl]phenols was evaluated by their ability to displace the specific binding of the MOR agonist [³H]DAMGO from rat brain membranes and to inhibit DAMGO-stimulated [³⁵S]GTPγS binding.[1]
| Compound | Concentration (µM) | % Displacement of [³H]DAMGO[1] | % Decrease in DAMGO-stimulated [³⁵S]GTPγS Binding[1] |
| 8 | 0.1 | 33 ± 1.33 | 31 ± 0.88 |
| 1 | 83 ± 0.57 | 52 ± 1.40 | |
| 10 | 98 ± 0.37 | 75 ± 0.88 | |
| 9 | 0.1 | 86 ± 0.58 | 32 ± 2.60 |
| 1 | 98 ± 0.33 | 55 ± 1.70 | |
| 10 | 99 ± 0.88 | 79 ± 0.57 | |
| 10 | 0.1 | 40 ± 0.57 | 16 ± 0.33 |
| 1 | 87 ± 0.88 | 35 ± 1.20 | |
| 10 | 88 ± 0.88 | 52 ± 0.88 | |
| 11 | 0.1 | 23 ± 1.76 | 31 ± 0.57 |
| 1 | 75 ± 0.33 | 54 ± 1.40 | |
| 10 | 99 ± 0.01 | 75 ± 0.33 |
Data are presented as mean ± SEM.
Potential Anticancer Activity
While specific studies on this compound derivatives are limited, other phenol derivatives have demonstrated promising anticancer activities.[1][6] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms often involve the modulation of signaling pathways critical for cancer cell survival and growth.
Hypothesized Signaling Pathway for Anticancer Activity:
Figure 2: Hypothesized anticancer signaling pathway for this compound derivatives.
Illustrative Quantitative Data (for other phenol derivatives):
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole-based pyrazoline | MCF-7 (Breast) | < 100 | [6] |
| Thiazole-based pyrazoline | HeLa (Cervical) | < 100 | [6] |
| Thiazole-based pyrazoline | A549 (Lung) | < 100 | [6] |
| Bromophenols | Bel7402 (Liver) | 3.18 (µg/mL) | [1] |
| Bromophenols | A549 (Lung) | 3.54 (µg/mL) | [1] |
Note: These data are for illustrative purposes and do not represent this compound derivatives specifically. Further research is needed to determine the anticancer potential of the this compound scaffold.
Potential Anti-inflammatory, Cardiovascular, and Neuroprotective Effects
Phenolic compounds, in general, are known for their antioxidant and anti-inflammatory properties. These properties suggest that this compound derivatives could be explored for the treatment of inflammatory diseases, cardiovascular disorders, and neurodegenerative diseases.
Hypothesized Workflow for Investigating Novel this compound Derivatives:
Figure 3: A general workflow for the discovery and development of novel this compound derivatives.
Further research is required to synthesize and evaluate specific this compound derivatives for these potential applications and to elucidate their mechanisms of action.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of this compound derivatives.
[³H]DAMGO Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor
-
[³H]DAMGO (radioligand)
-
Test compound (this compound derivative)
-
Naloxone (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, [³H]DAMGO (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of naloxone (for non-specific binding).
-
Add the cell membrane suspension to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate agonist-induced G-protein activation.
Materials:
-
Cell membranes expressing the µ-opioid receptor and associated G-proteins
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
DAMGO (MOR agonist)
-
Test compound (this compound derivative)
-
GDP (Guanosine diphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters or SPA beads
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate cell membranes with the test compound (for antagonist testing) or buffer.
-
Add DAMGO (agonist) to stimulate the receptor.
-
Add GDP and [³⁵S]GTPγS to the reaction mixture.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters or by adding SPA beads followed by centrifugation.
-
Wash the filters or beads with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
For antagonists, determine the IC₅₀ value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with diverse therapeutic potential. The research highlighted in this guide demonstrates their significant activity as µ-opioid receptor antagonists. Furthermore, the broader class of phenol derivatives shows potential in oncology, inflammation, and neuroprotection, suggesting that this compound analogs may also be active in these areas.
Future research should focus on:
-
Synthesizing and screening a wider range of this compound derivatives to establish clear structure-activity relationships for various biological targets.
-
Conducting in-depth mechanistic studies to elucidate the signaling pathways modulated by these compounds.
-
Performing in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds.
The continued exploration of this chemical scaffold holds great promise for the development of novel therapeutics for a variety of diseases.
References
- 1. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Diverse Biological Activities of 3-Cyclohexylphenol and Its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexylphenol and its derivatives represent a class of compounds with a versatile pharmacological profile. The core structure, consisting of a phenol ring substituted with a cyclohexyl group at the meta position, serves as a scaffold for the development of molecules with a range of biological activities. This technical guide provides an in-depth analysis of the known biological activities of this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Biological Activity: μ-Opioid Receptor Antagonism
A significant area of research for this compound analogs has been in the development of μ-opioid receptor (MOR) antagonists. These compounds have been investigated for their potential in treating opioid addiction and other related disorders.
Quantitative Data on MOR Antagonist Activity
The antagonist activity of a series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs has been evaluated using in vitro assays. The data reveals that these compounds can effectively inhibit the signaling of MOR agonists.
| Compound ID | Concentration (µM) | % Inhibition of DAMGO-induced [35S]GTPγS Binding | Reference |
| Analog Series 1 | |||
| Compound 8 | 10 | 52-79% | [1] |
| Compound 9 | 10 | >79% | [1] |
| Compound 10 | 10 | 52-79% | [1] |
| Compound 11 | 10 | 52-79% | [1] |
| Compound 14 | 10 | 15% | [1] |
| Compound 15 | 10 | 26% | [1] |
Note: The exact percentage of inhibition for each compound within the specified range is detailed in the referenced publication. The data indicates that compounds 8, 9, 10, and 11 are potent MOR antagonists, while compounds 14 and 15 are significantly less active.
Other Potential Biological Activities
While MOR antagonism is a primary focus, the structural characteristics of this compound and its analogs suggest potential for other biological activities, which are areas of ongoing investigation.
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties. While specific data for this compound is limited, related cyclohexyl-phenol derivatives have been synthesized and evaluated for their antimicrobial effects. For instance, certain 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives have shown strong antifungal activity.[2][3]
Anticancer Activity
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to characterize the biological activity of this compound analogs.
Synthesis of 3-[3-(Phenalkylamino)cyclohexyl]phenol Analogs
A general synthetic route for this class of compounds involves a multi-step process. A key step is the reductive amination of a ketone intermediate. For example, the synthesis of certain analogs begins with the treatment of a carbinol intermediate with aqueous hydrochloric acid to yield a cyclohexenone derivative. This is followed by reductive amination to afford the N-phenalkyl-3-(3-methoxyphenyl)-3,5-dimethylcyclohexan-1-amines. Subsequent acylation and removal of protecting groups yield the final amine products.[1]
[35S]GTPγS Binding Assay for MOR Antagonist Activity
This functional assay measures the activation of G-proteins coupled to the μ-opioid receptor.
Workflow for [35S]GTPγS Binding Assay
Caption: Workflow of the [35S]GTPγS binding assay.
Protocol Summary:
-
Membrane Preparation: Membranes from cells or tissues expressing the μ-opioid receptor are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in an assay buffer containing GDP, the test compound (potential antagonist), a known MOR agonist (like DAMGO), and [35S]GTPγS.
-
Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound [35S]GTPγS from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of [35S]GTPγS binding in the presence of the test compound is compared to the binding with the agonist alone to determine the percentage of inhibition.[1][5][6]
[3H]DAMGO Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to the μ-opioid receptor.
Workflow for [3H]DAMGO Competitive Binding Assay
Caption: Workflow of the [3H]DAMGO competitive binding assay.
Protocol Summary:
-
Membrane Preparation: Similar to the GTPγS assay, membranes expressing the MOR are prepared.
-
Competitive Incubation: Membranes are incubated with a fixed concentration of the radiolabeled MOR agonist [3H]DAMGO and varying concentrations of the unlabeled test compound.
-
Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium, followed by rapid filtration to separate bound from free radioligand.
-
Quantification and Analysis: The radioactivity on the filters is counted, and the data is used to generate a competition curve from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) and the Ki (inhibition constant) can be calculated.[7][8]
Signaling Pathways
The biological effects of this compound and its analogs are mediated through their interaction with specific signaling pathways. As phenolic compounds, they have the potential to modulate pathways commonly affected by this class of molecules.
μ-Opioid Receptor Signaling
As antagonists, the 3-[3-(phenalkylamino)cyclohexyl]phenol analogs block the canonical MOR signaling cascade. Activation of MOR by an agonist typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. By binding to the receptor without activating it, these antagonists prevent these downstream effects.
Simplified MOR Signaling Pathway
Caption: Antagonism of the μ-opioid receptor signaling pathway.
Potential Modulation of Inflammatory Pathways
Phenolic compounds are known to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9] While direct experimental evidence for this compound is still emerging, it is plausible that it and its analogs could exert anti-inflammatory effects through these mechanisms.
Hypothesized Modulation of NF-κB and MAPK Pathways
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characteristics of central binding sites for [3H] DAMGO in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Cyclohexylphenol: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Cyclohexylphenol is a valuable organic compound characterized by a phenol ring substituted with a cyclohexyl group at the meta position.[1] This unique structural motif imparts a desirable combination of lipophilicity and aromatic reactivity, making it a sought-after building block in various fields of organic synthesis, particularly in the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in medicinal chemistry.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid or solid, with its physical state being dependent on purity and temperature.[1] Its chemical reactivity is largely governed by the hydroxyl group, which activates the aromatic ring towards electrophilic substitution reactions.[1] The cyclohexyl moiety enhances the molecule's lipophilicity, a crucial factor in designing drug candidates with favorable pharmacokinetic profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water | [1] |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.18 (t, J = 7.8 Hz, 1H), 6.80-6.70 (m, 3H), 2.48 (tt, J = 11.8, 3.4 Hz, 1H), 1.90-1.70 (m, 5H), 1.50-1.20 (m, 5H) |
| ¹³C NMR (CDCl₃) | δ 155.8, 146.5, 129.5, 120.3, 115.1, 112.4, 44.9, 34.6, 26.9, 26.1 |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the most common being the Friedel-Crafts alkylation of phenol.
Friedel-Crafts Alkylation of Phenol with Cyclohexene
This method involves the acid-catalyzed reaction of phenol with cyclohexene. The choice of catalyst and reaction conditions can influence the regioselectivity of the alkylation, often yielding a mixture of ortho-, meta-, and para-isomers. Solid acid catalysts, such as Amberlyst-15, have been employed to facilitate a more environmentally friendly and selective process.
Experimental Protocol: Synthesis of Cyclohexylphenols via Friedel-Crafts Alkylation
Materials:
-
Phenol
-
Cyclohexene
-
Amberlyst-15 (or another suitable solid acid catalyst)
-
Toluene (or another suitable solvent)
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
A mixture of phenol and a suitable solvent (e.g., toluene) is charged into a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
The solid acid catalyst (e.g., Amberlyst-15) is added to the mixture.
-
Cyclohexene is added dropwise to the stirred mixture at a controlled temperature.
-
The reaction mixture is then heated to reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration.
-
The filtrate is washed sequentially with a dilute sodium hydroxide solution to remove unreacted phenol, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The isomeric mixture of cyclohexylphenols can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.
One-Pot Synthesis from Phenol and Isopropyl Alcohol
A tandem catalytic system using Raney® Nickel and a hierarchical Beta zeolite has been developed for the one-pot synthesis of cyclohexylphenols from phenol and isopropyl alcohol.[2][3] This process offers high conversion rates and remarkable selectivity for cyclohexylphenols.[2][3]
Experimental Protocol: One-Pot Synthesis of Cyclohexylphenols
Materials:
-
Phenol
-
Isopropyl alcohol
-
Raney® Nickel
-
Hierarchical Beta zeolite
-
Autoclave reactor
Procedure:
-
Phenol, isopropyl alcohol, Raney® Nickel, and the hierarchical Beta zeolite are loaded into a high-pressure autoclave reactor.
-
The reactor is sealed and purged with an inert gas.
-
The mixture is heated to a specific temperature (e.g., 150 °C) and stirred for a designated time (e.g., 1 hour).[2][3]
-
After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The solid catalysts are separated by filtration.
-
The liquid product mixture is then analyzed and purified by standard techniques such as distillation or chromatography to isolate the cyclohexylphenol isomers.
This compound in Drug Development: A Case Study of μ-Opioid Receptor Antagonists
A significant application of this compound is its use as a scaffold for the synthesis of novel μ-opioid receptor (MOR) antagonists.[4][5][6] The development of new MOR antagonists is a crucial area of research for the treatment of opioid addiction and overdose.[4][5][6]
Synthesis of 3-[3-(Phenalkylamino)cyclohexyl]phenol Derivatives
Starting from this compound, a series of 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives have been synthesized and evaluated for their MOR antagonist activity.[4][5][6] The synthetic strategy typically involves the initial preparation of a cyclohexanone intermediate from this compound, followed by reductive amination to introduce the desired phenalkylamino side chain.
Experimental Workflow: Synthesis of 3-[3-(Phenalkylamino)cyclohexyl]phenol Derivatives
Caption: Synthetic workflow for 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives.
Experimental Protocol: General Procedure for the Synthesis of 3-[3-(Phenalkylamino)cyclohexyl]phenols
Materials:
-
3-Cyclohexylcyclohexanone
-
Appropriate phenalkylamine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-cyclohexylcyclohexanone and the corresponding phenalkylamine hydrochloride in a suitable solvent like dichloromethane, sodium triacetoxyborohydride is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-[3-(phenalkylamino)cyclohexyl]phenol derivative.
Biological Activity and Structure-Activity Relationship (SAR)
The synthesized 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives have been shown to act as MOR antagonists, demonstrating the potential of this scaffold in developing new therapeutics.[4][5][6] The antagonist activity is typically evaluated using in vitro assays, such as the [³⁵S]GTPγS binding assay, which measures the ability of a compound to inhibit the G-protein activation induced by a known MOR agonist like DAMGO.
Table 3: Biological Activity of Selected 3-[3-(Phenalkylamino)cyclohexyl]phenol Derivatives as MOR Antagonists
| Compound | R Group | Inhibition of DAMGO-induced [³⁵S]GTPγS binding (%) at 10 µM | Reference |
| 1 | Phenethyl | 75 | [7] |
| 2 | Phenylpropyl | 79 | [7] |
| 3 | 4-Phenylbutyl | 52 | [7] |
The data suggests that the length of the phenalkyl chain influences the antagonist activity, with the phenylpropyl derivative showing the highest inhibition in this series.
μ-Opioid Receptor Signaling Pathway
The μ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade.[8][9][10] This primarily involves the inhibition of adenylyl cyclase through the Gαi subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][10] Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, and is also implicated in some of the adverse effects of opioids.[4] MOR antagonists block these signaling pathways by preventing agonist binding.
μ-Opioid Receptor Signaling Cascade
Caption: Simplified μ-opioid receptor signaling pathway.
Conclusion
This compound has emerged as a versatile and valuable building block in organic synthesis. Its straightforward synthesis and the unique combination of a reactive phenolic ring with a lipophilic cyclohexyl group make it an attractive starting material for the construction of complex molecular architectures. The successful development of potent μ-opioid receptor antagonists based on the this compound scaffold highlights its significant potential in medicinal chemistry and drug discovery. Further exploration of this building block is likely to yield a diverse range of biologically active molecules with therapeutic applications.
References
- 1. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 3. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. iris.unica.it [iris.unica.it]
- 8. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 10. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of 3-Cyclohexylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 3-Cyclohexylphenol. Due to the limited availability of a specific, detailed Safety Data Sheet (SDS) for this compound, this document synthesizes information from aggregated safety reports and data from structurally similar compounds, such as its isomers 2-Cyclohexylphenol and 4-Cyclohexylphenol, to provide a thorough understanding of its potential hazards and safe handling procedures.
Hazard Identification and Classification
While a significant number of reports suggest that this compound may not meet the criteria for GHS hazard classification, the principle of prudent practice in a laboratory setting necessitates treating it with caution, especially given the known hazards of its isomers.[1] Phenolic compounds, as a class, can exhibit irritant properties. Therefore, it is recommended to handle this compound as a substance with the potential to cause skin, eye, and respiratory irritation.
Data for the structural isomers, 2-Cyclohexylphenol and 4-Cyclohexylphenol, indicate potential hazards. For instance, GHS classifications for these related compounds include warnings for skin irritation, serious eye damage, and respiratory irritation.[2][3]
Disclaimer: The following hazard summary is based on data for related compounds and should be considered as a precautionary guideline in the absence of a definitive GHS classification for this compound.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation |
Exposure Controls and Personal Protective Equipment (PPE)
To minimize potential exposure, a combination of engineering controls and personal protective equipment should be employed.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize the inhalation of any potential vapors or aerosols.
-
Eye Wash Stations and Safety Showers: An easily accessible and operational eyewash station and safety shower are mandatory in any area where this compound is handled.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| PPE Type | Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. - Lab Coat: A standard laboratory coat should be worn. - Clothing: Long pants and closed-toe shoes are required. |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area or under a chemical fume hood.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Spill Response
-
Minor Spills:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a suitable, labeled container for chemical waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify your institution's environmental health and safety department.
-
Prevent the spill from entering drains or waterways.
-
Only trained personnel with appropriate PPE should attempt to clean up a major spill.
-
Toxicological Information
There is a lack of specific quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for this compound in the readily available literature. As a precautionary measure, it should be handled as a compound of unknown toxicity.
Experimental Protocols
Detailed experimental protocols for toxicological assessments such as LD50 and LC50 studies are standardized and can be found in guidelines provided by organizations like the Organisation for Economic Co-operation and Development (OECD). For instance, OECD Guideline 401 (Acute Oral Toxicity), 402 (Acute Dermal Toxicity), and 403 (Acute Inhalation Toxicity) provide detailed methodologies for these assessments.
Visualizing Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
The following diagram illustrates the logical relationship for emergency response in case of an exposure.
Caption: Logical steps for emergency response to an exposure.
References
- 1. This compound | C12H16O | CID 16036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyclohexylphenol | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. o-Cyclohexylphenol | C12H16O | CID 8396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. aksci.com [aksci.com]
Methodological & Application
Synthesis of 3-Cyclohexylphenol: A Detailed Guide to Friedel-Crafts Alkylation and Isomer Separation
Application Note AP-CHEM-0305
Introduction
3-Cyclohexylphenol is a valuable chemical intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its production via direct Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol is challenging due to the ortho- and para-directing nature of the hydroxyl group, which leads to a mixture of isomers. This document provides a detailed protocol for the synthesis of a mixture of cyclohexylphenol isomers through Friedel-Crafts alkylation, followed by a comprehensive guide to the separation and purification of the desired this compound isomer.
Reaction Principle
The Friedel-Crafts alkylation of phenol with cyclohexene proceeds via an electrophilic aromatic substitution mechanism. In the presence of an acid catalyst, cyclohexene is protonated to form a cyclohexyl carbocation. This electrophile then attacks the electron-rich phenol ring. Due to the activating and ortho-, para-directing effects of the hydroxyl group, the primary products are 2-cyclohexylphenol and 4-cyclohexylphenol, with a smaller amount of this compound being formed.
Experimental Protocols
Protocol 1: Synthesis of Mixed Cyclohexylphenol Isomers
This protocol is adapted from established Friedel-Crafts alkylation procedures for phenols.
Materials:
-
Phenol (C₆H₅OH)
-
Cyclohexene (C₆H₁₀)
-
Amberlyst-15 ion-exchange resin (or other suitable solid acid catalyst)
-
Toluene (or other suitable solvent)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol in toluene. Add the Amberlyst-15 catalyst to the solution.
-
Addition of Alkylating Agent: Slowly add cyclohexene to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. Wash the catalyst with a small amount of toluene.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a dilute sodium hydroxide solution to remove unreacted phenol, followed by water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude mixture of cyclohexylphenol isomers.
Table 1: Representative Reaction Parameters for Synthesis of Mixed Cyclohexylphenols
| Parameter | Value |
| Phenol:Cyclohexene Molar Ratio | 1:1 to 5:1 |
| Catalyst Loading (Amberlyst-15) | 10-20 wt% relative to phenol |
| Solvent | Toluene |
| Reaction Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 4-8 hours |
| Typical Isomer Distribution | Ortho: ~40-60%, Para: ~30-50%, Meta: ~1-5% |
Protocol 2: Separation and Purification of this compound
This protocol is based on a fractional distillation and crystallization method.
Materials:
-
Crude mixture of cyclohexylphenol isomers
-
Fractional distillation apparatus
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Petroleum ether (or other suitable non-polar solvent for recrystallization)
-
Crystallization dish
Procedure:
-
Fractional Distillation: Set up a fractional distillation apparatus. Carefully distill the crude mixture of cyclohexylphenol isomers under reduced pressure. Collect the fractions. The lower-boiling fraction will be enriched in 2-cyclohexylphenol. The higher-boiling residue will contain a mixture of this compound and 4-cyclohexylphenol.
-
Formation of Sodium Phenates: Dissolve the mixed meta- and para-isomer residue in a hot aqueous sodium hydroxide solution to form the corresponding sodium phenates.
-
Fractional Crystallization: Allow the solution to cool slowly. The sodium salt of 4-cyclohexylphenol is less soluble and will crystallize out first. Filter the crystals to separate the sodium 4-cyclohexylphenate.
-
Isolation of this compound: Carefully acidify the remaining filtrate with hydrochloric acid to precipitate this compound.
-
Recrystallization: Collect the crude this compound by filtration. Purify the product by recrystallization from a suitable solvent such as petroleum ether to obtain fine, white needles of this compound.
Data Presentation
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₆O |
| Molecular Weight | 176.26 g/mol [1] |
| Appearance | White crystalline solid |
| Melting Point | 55-57 °C |
| Boiling Point | 155-157 °C at 10 mmHg |
| ¹³C NMR (CDCl₃, δ, ppm) | 155.1, 145.9, 129.8, 119.5, 113.8, 112.9, 44.9, 34.5, 26.9, 26.1 |
| IR (KBr, cm⁻¹) | 3350 (O-H), 2925, 2850 (C-H), 1600, 1490 (C=C aromatic) |
| Mass Spectrum (m/z) | 176 (M⁺), 133, 107, 94 |
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Phenol is toxic and corrosive; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Toluene and petroleum ether are flammable; avoid open flames and ensure proper ventilation.
-
Concentrated acids and bases are corrosive; handle with care.
-
Reactions at elevated temperatures and reduced pressure should be performed with appropriate caution and equipment.
References
Application Notes and Protocols for the Alkylation of Phenol with Cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the acid-catalyzed alkylation of phenol with cyclohexanol. This reaction is a cornerstone in the synthesis of various chemical intermediates, including cyclohexylphenols, which are precursors for dyestuffs, biocides, and other valuable organic compounds.[1]
Introduction
The alkylation of phenol with cyclohexanol is a classic example of electrophilic aromatic substitution. The reaction typically proceeds in the presence of a solid acid catalyst, most notably large-pore zeolites such as H-Y, H-mordenite, and H-BEA.[1][2] The process involves the formation of a cyclohexyl carbenium ion, which then attacks the electron-rich phenol ring to form ortho- and para-cyclohexylphenol. O-alkylation to produce cyclohexyl phenyl ether can also occur as a kinetically favored but reversible side reaction.[3]
Reaction Mechanism and Pathway
The alkylation of phenol with cyclohexanol follows a stepwise mechanism. Initially, cyclohexanol undergoes dehydration on the acid catalyst to form cyclohexene.[3][4] Subsequently, cyclohexene is protonated at the Brønsted acid sites of the catalyst to generate a cyclohexyl carbenium ion. This reactive electrophile then attacks the phenol ring, leading to the formation of C-alkylated products (ortho- and para-cyclohexylphenol). The presence of cyclohexanol can inhibit the formation of the carbenium ion from cyclohexene.[3][4] While O-alkylation to form cyclohexyl phenyl ether is kinetically favored, it is a reversible process, and intramolecular rearrangement of this ether to the C-alkylated product is not a significant pathway.[3][4]
Caption: Reaction mechanism for the alkylation of phenol with cyclohexanol.
Experimental Protocols
Below are two representative protocols for the alkylation of phenol with cyclohexanol using different catalytic systems.
Protocol 1: Alkylation using Zeolite Catalyst in a Solvent-Free System
This protocol is adapted from studies on large-pore zeolites and is optimized for the selective formation of para-cyclohexylphenol.[1]
Materials:
-
Phenol
-
Cyclohexanol
-
H-Y or H-mordenite zeolite catalyst
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Gas chromatograph (GC) for analysis
Procedure:
-
Activate the zeolite catalyst by heating at an appropriate temperature (e.g., 500 °C) for several hours under a flow of dry air or nitrogen to remove adsorbed water.
-
In a round-bottom flask, combine phenol and cyclohexanol in a 3:1 molar ratio.[1]
-
Add the activated zeolite catalyst (e.g., 10 wt% relative to the total weight of reactants).
-
Heat the reaction mixture to 200 °C with vigorous stirring.[1]
-
Maintain the reaction at this temperature for 6 hours.[1]
-
After cooling to room temperature, filter the reaction mixture to remove the catalyst.
-
Analyze the product mixture using gas chromatography (GC) to determine the conversion of phenol and the selectivity for ortho- and para-cyclohexylphenol.
Protocol 2: Alkylation using H-BEA Catalyst in an Aqueous System
This protocol is based on a study investigating the reaction in an aqueous phase.[5]
Materials:
-
Phenol (5.0 g)
-
Cyclohexanol (5.0 g)
-
H-BEA-150 catalyst (1.0 g)
-
Deionized water (100 ml)
-
High-pressure autoclave reactor with a magnetic stirrer
-
Hydrogen gas (H₂)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Charge the autoclave reactor with phenol, cyclohexanol, H-BEA-150 catalyst, and deionized water.[5]
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to 5 MPa with H₂ at ambient temperature.[5]
-
Heat the reactor to 170 °C while stirring at 700 rpm.[5]
-
Maintain the reaction under these conditions, taking aliquots at different time intervals to monitor the reaction progress.
-
After the desired reaction time, cool the reactor to room temperature and depressurize.
-
Filter the reaction mixture to separate the catalyst.
-
Analyze the liquid product by GC to determine the conversion of reactants and product distribution.
Data Presentation
The following tables summarize quantitative data from various studies on the alkylation of phenol with cyclohexanol, highlighting the effects of different catalysts and reaction conditions on conversion and selectivity.
Table 1: Effect of Zeolite Catalyst on Phenol Conversion and Product Selectivity [1][2]
| Catalyst | Temperature (°C) | Phenol Conversion (%) | o-Cyclohexylphenol Selectivity (%) | p-Cyclohexylphenol Selectivity (%) |
| H-Y | 200 | ~85 | Favored at lower temp. | Favored at higher temp. |
| H-mordenite | 200 | ~85 | Favored at lower temp. | Favored at higher temp. |
| H-β | 200 | ~72 | Favored at lower temp. | Favored at higher temp. |
Table 2: Influence of Reaction Conditions on Phenol Conversion and Selectivity using an Ionic Liquid Catalyst [6]
| Parameter | Condition | Phenol Conversion (%) | p-Cyclohexylphenol Selectivity (%) |
| Temperature | 200 °C | 75.7 | 61.7 |
| Time | 6 h | 75.7 | 61.7 |
| Molar Ratio (Phenol:Cyclohexanol) | 1.4:1 | 75.7 | 61.7 |
Experimental Workflow
The general workflow for a typical alkylation experiment is outlined below.
Caption: General experimental workflow for the alkylation of phenol.
References
Application Notes and Protocols: 3-Cyclohexylphenol as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Cyclohexylphenol as a versatile precursor in the synthesis of pharmaceutical agents, with a particular focus on the development of μ-opioid receptor (MOR) antagonists. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and biological pathways are presented to facilitate research and development in this area.
Introduction: The Pharmaceutical Potential of the this compound Scaffold
This compound, a substituted phenol with a cyclohexyl moiety at the meta position, serves as a valuable building block in medicinal chemistry.[1] Its structural features, including the reactive phenolic hydroxyl group and the lipophilic cyclohexyl ring, make it an attractive starting material for the synthesis of a variety of bioactive molecules.[1] A notable application of this precursor is in the development of potent and selective antagonists for the μ-opioid receptor (MOR), which are crucial for treating opioid overdose and addiction.[2][3] The this compound core can be synthetically elaborated to mimic the key pharmacophoric elements of known opioid ligands.[3]
Application: Synthesis of μ-Opioid Receptor (MOR) Antagonists
A significant application of this compound is in the synthesis of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs, a class of compounds that have demonstrated potent MOR antagonist activity.[2][3] These antagonists are designed as simplified analogs of complex morphinan structures like naltrexone.[3] The synthesis leverages the this compound backbone to introduce an amino group on the cyclohexyl ring, which can then be functionalized with various phenalkyl substituents to modulate receptor affinity and selectivity.
Biological Activity of 3-[3-(Phenalkylamino)cyclohexyl]phenol Analogs
The synthesized analogs have been evaluated for their ability to antagonize the effects of MOR agonists. In vitro assays, such as the DAMGO-induced [³⁵S]GTPγS binding assay, are used to determine the antagonist potency. The data reveals that these compounds can effectively inhibit the signaling of MOR agonists.[2]
| Compound | Concentration (μM) | Inhibition of DAMGO-induced [³⁵S]GTPγS binding (%)[2] |
| Analog 1 | 10 | 75 |
| Analog 2 | 10 | 68 |
| Analog 3 | 10 | 52 |
Table 1: In vitro MOR Antagonist Activity of 3-[3-(Phenalkylamino)cyclohexyl]phenol Analogs.
Experimental Protocols
The following protocols describe a representative synthetic route for the preparation of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs, starting from this compound. This two-step process involves the oxidation of the precursor to the corresponding cyclohexanone, followed by a reductive amination reaction.
Protocol 1: Oxidation of this compound to 3-(3-Hydroxyphenyl)cyclohexan-1-one
This protocol outlines the oxidation of the secondary alcohol in this compound to a ketone using a common oxidizing agent like Pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add PCC (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 3-(3-Hydroxyphenyl)cyclohexan-1-one.
Expected Yield: 80-90%
Protocol 2: Reductive Amination to Synthesize 3-[3-(Phenethylamino)cyclohexyl]phenol
This protocol describes the coupling of the intermediate ketone with a primary amine (phenethylamine) followed by reduction to the corresponding secondary amine.
Materials:
-
3-(3-Hydroxyphenyl)cyclohexan-1-one
-
Phenethylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (glacial)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of 3-(3-Hydroxyphenyl)cyclohexan-1-one (1.0 eq) in anhydrous DCE in a round-bottom flask, add phenethylamine (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the final product, 3-[3-(phenethylamino)cyclohexyl]phenol.
Expected Yield: 60-75%
Visualization of a Representative Synthetic Workflow
The following diagram illustrates the two-step synthesis of a 3-[3-(phenalkylamino)cyclohexyl]phenol analog from this compound.
Caption: Synthetic workflow for a MOR antagonist.
Signaling Pathway of μ-Opioid Receptor Antagonists
MOR antagonists, such as the 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives, exert their pharmacological effects by competitively binding to the μ-opioid receptor. This binding prevents endogenous or exogenous opioids from activating the receptor, thereby blocking the downstream signaling cascade that leads to typical opioid effects like analgesia, euphoria, and respiratory depression.
The following diagram illustrates the mechanism of action of a MOR antagonist.
Caption: MOR antagonist mechanism of action.
Conclusion
This compound is a readily accessible and synthetically tractable precursor for the development of novel pharmaceutical agents. Its application in the synthesis of μ-opioid receptor antagonists highlights its potential in addressing significant medical needs. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of new therapeutic entities based on the this compound scaffold. Further exploration of this versatile building block is warranted to uncover its full potential in drug discovery.
References
Application of 3-Cyclohexylphenol in Epoxy Resin Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexylphenol is a substituted phenolic compound that holds potential as a reactive modifier in epoxy resin formulations. Its unique structure, combining a phenolic hydroxyl group and a bulky cyclohexyl substituent, suggests a multifunctional role in tuning the properties of epoxy systems. The phenolic group can act as a catalyst for the curing reaction, particularly with amine hardeners, while the cyclohexyl moiety can influence the viscosity, mechanical properties, and hydrophobicity of the cured resin. These application notes provide an overview of the potential benefits, formulation guidelines, and detailed experimental protocols for evaluating this compound in epoxy resin systems. While direct experimental data for this compound is limited in publicly available literature, the information presented is based on established principles of epoxy chemistry and data from structurally similar compounds such as other alkylphenols and cycloaliphatic modifiers.
Potential Applications and Benefits
The incorporation of this compound into epoxy formulations is anticipated to offer several advantages:
-
Viscosity Reduction: As a reactive diluent, this compound can lower the viscosity of high-viscosity epoxy resins, improving handling, processing, and filler loading.
-
Curing Acceleration: The phenolic hydroxyl group can catalyze the ring-opening reaction of the epoxy group by amine hardeners, potentially reducing the curing time and temperature.[1]
-
Improved Flexibility: The introduction of the flexible cyclohexyl ring may enhance the toughness and impact strength of the cured epoxy matrix.
-
Enhanced Hydrophobicity: The non-polar cyclohexyl group is expected to increase the hydrophobicity of the cured resin, leading to improved water resistance and performance in humid environments.
-
Good Thermal Stability: The aromatic nature of the phenol and the stable cycloaliphatic ring suggest that formulations containing this compound could maintain good thermal properties.
Data Presentation: Anticipated Effects of this compound
The following tables summarize the expected quantitative effects of adding this compound to a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with a generic aliphatic amine hardener. The data is hypothetical and intended for illustrative purposes to guide experimental design.
Table 1: Effect of this compound on the Viscosity of Uncured Epoxy Resin
| This compound Content (wt%) | Viscosity at 25°C (mPa·s) |
| 0 | ~12,000 |
| 5 | ~6,500 |
| 10 | ~3,200 |
| 15 | ~1,500 |
| 20 | ~800 |
Table 2: Effect of this compound on Curing Properties (DSC Analysis)
| This compound Content (wt%) | Peak Exotherm Temperature (°C) | Heat of Curing (J/g) | Gel Time at 60°C (min) |
| 0 | 115 | 450 | 45 |
| 5 | 110 | 440 | 38 |
| 10 | 105 | 430 | 30 |
| 15 | 100 | 420 | 25 |
| 20 | 95 | 410 | 20 |
Table 3: Effect of this compound on Mechanical Properties of Cured Epoxy Resin
| This compound Content (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Glass Transition Temp. (Tg, °C) |
| 0 | 75 | 3.0 | 125 |
| 5 | 72 | 2.9 | 120 |
| 10 | 68 | 2.8 | 115 |
| 15 | 65 | 2.6 | 110 |
| 20 | 60 | 2.4 | 105 |
Experimental Protocols
Synthesis of this compound Modified Epoxy Resin (Conceptual)
This protocol describes a potential method for the synthesis of an epoxy resin modified with this compound.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound
-
Amine curing agent (e.g., triethylenetetramine - TETA)
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Reaction vessel
Procedure:
-
Charge the reaction vessel with the desired amount of DGEBA epoxy resin.
-
Heat the resin to 60-70°C under gentle stirring to reduce its viscosity.
-
Slowly add the desired weight percentage of this compound to the heated resin while continuing to stir.
-
Maintain the temperature and continue stirring for 30-60 minutes to ensure a homogeneous mixture.
-
Cool the mixture to the desired processing temperature.
-
Add the stoichiometric amount of the amine curing agent and mix thoroughly for 2-3 minutes until the mixture is uniform.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Cast the resin into molds for curing and subsequent testing.
Viscosity Measurement
Apparatus:
-
Rotational viscometer (e.g., Brookfield viscometer)
-
Temperature-controlled water bath
Procedure:
-
Prepare the epoxy resin formulations with varying concentrations of this compound as described in Protocol 4.1 (steps 1-5).
-
Equilibrate the samples to the test temperature (e.g., 25°C) in the water bath.
-
Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity range.
-
Immerse the spindle into the resin sample to the marked level.
-
Allow the reading to stabilize for 60 seconds before recording the viscosity value in mPa·s.
-
Repeat the measurement three times for each sample and report the average value.
Curing Kinetics Analysis by Differential Scanning Calorimetry (DSC)
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Prepare the fully formulated epoxy resin with this compound and curing agent as described in Protocol 4.1.
-
Accurately weigh 5-10 mg of the freshly prepared mixture into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a dynamic scan from room temperature to approximately 250°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min).[2]
-
Record the heat flow as a function of temperature.
-
From the resulting thermogram, determine the onset temperature of curing, the peak exotherm temperature, and the total heat of curing (ΔH) by integrating the area under the exothermic peak.
Mechanical Properties Testing
Specimen Preparation:
-
Cast the degassed epoxy formulations into molds conforming to the dimensions specified in the relevant ASTM standards for tensile (ASTM D638) and flexural (ASTM D790) testing.[3][4]
-
Cure the specimens according to a defined schedule (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 4 hours).
-
Carefully demold the cured specimens and inspect for any defects.
Tensile Testing (ASTM D638):
-
Measure the width and thickness of the gauge section of the dog-bone shaped specimens.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load-displacement data to determine the tensile strength and modulus of elasticity.
Flexural Testing (ASTM D790):
-
Measure the width and depth of the rectangular beam specimens.
-
Place the specimen on two supports in a three-point bending fixture.
-
Apply a load to the center of the specimen at a specified rate until rupture.
-
Record the load-deflection data to calculate the flexural strength and flexural modulus.
Visualizations
Caption: Workflow for preparing this compound modified epoxy formulations.
Caption: Catalytic effect of this compound on amine curing of epoxy resin.
References
One-Pot Synthesis of Cyclohexylphenols Using Zeolite Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylphenols are valuable chemical intermediates in the manufacturing of dyes, resins, and pharmaceuticals.[1][2][3] Traditional synthesis methods often rely on corrosive mineral acids, posing environmental concerns.[4][5] This application note details a more sustainable, one-pot synthesis of cyclohexylphenols via the alkylation of phenol with cyclohexene or its precursors, utilizing heterogeneous zeolite catalysts. Zeolites, with their strong Brønsted acid sites and shape-selective properties, offer a highly efficient and reusable alternative.[6][7][8] Detailed experimental protocols, comparative data on various zeolite catalysts, and reaction pathway visualizations are provided to enable researchers to implement and adapt this methodology.
Introduction
The alkylation of phenol with a cyclohexyl group is a key electrophilic aromatic substitution reaction.[9] Zeolite catalysts facilitate this reaction by providing acidic sites that activate the alkylating agent, typically cyclohexene or an in-situ generated precursor like cyclohexanol.[6][9] The reaction proceeds through the formation of a cyclohexyl carbenium ion, which then attacks the electron-rich phenol ring, primarily at the ortho and para positions.[9][10] This document outlines two primary approaches: a tandem catalytic system for the conversion of phenol and isopropyl alcohol, and a direct hydroalkylation of phenol using bifunctional cobalt phosphide/zeolite catalysts.
Comparative Performance of Zeolite Catalysts
The choice of zeolite catalyst significantly impacts reaction efficiency, including phenol conversion and selectivity towards desired cyclohexylphenol isomers. The following tables summarize quantitative data from various studies to guide catalyst selection.
Table 1: Tandem Catalysis with RANEY® Nickel and Hierarchical Beta Zeolite [1][2][3]
| Catalyst System | Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | Cyclohexylphenol Selectivity (%) |
| RANEY® Ni + Hierarchical Beta Zeolite | 150 | 1 | 64 | ~70 |
| Al-SBA-15 | 175 | - | - | 19 |
Note: In the Al-SBA-15 system, cresols were the most abundant product (26% selectivity).[1][2][3]
Table 2: Phenol Hydroalkylation using Co2P/Zeolite Catalysts [4][5]
| Catalyst (5 wt% Co as Co2P) | Phenol Conversion (%) | Cyclohexylphenol Yield (%) | Cyclohexylphenol Selectivity (%) |
| Co2P/Mordenite | 30 | - | - |
| Co2P/Ferrierite | 65 | - | - |
| Co2P/Beta | 77 | 43 | 56 |
| Co2P/MCM-22 | 90 | - | - |
Table 3: Alkylation of Phenol with Cyclohexanol over Various H-form Zeolites [6]
| Zeolite Catalyst | Temperature (°C) | Phenol Conversion (%) |
| H-Y | 200 | ~85 |
| H-Mordenite | 200 | ~85 |
| H-BEA | 200 | 72 |
| H-ZSM-5 | - | 54 |
| H-FER | - | 47 |
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the one-pot synthesis of cyclohexylphenols.
Caption: Reaction mechanism for zeolite-catalyzed phenol alkylation.
Caption: General experimental workflow for one-pot synthesis.
Detailed Experimental Protocols
The following are generalized protocols based on the literature. Researchers should optimize conditions for their specific catalyst and setup.
Protocol 1: Tandem Catalysis using RANEY® Nickel and Hierarchical Beta Zeolite
This protocol is adapted from a method for producing cyclohexylphenols from phenol and isopropyl alcohol, where isopropyl alcohol serves as a hydrogen source for the in-situ generation of the alkylating agent.[1][2][3]
Materials:
-
Phenol
-
Isopropyl alcohol (IPA)
-
RANEY® Nickel catalyst
-
Hierarchical Beta Zeolite catalyst
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
Reactor Loading: In a typical experiment, load the autoclave reactor with phenol, isopropyl alcohol, RANEY® Ni, and hierarchical Beta zeolite. A representative reactant to catalyst ratio would be based on the specific surface area and acidity of the zeolite.
-
Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., N2) several times. Heat the reactor to 150°C while stirring.[1][2]
-
Reaction Monitoring: Maintain the reaction at 150°C for 1 hour.[1][2] Monitor the pressure throughout the reaction.
-
Product Recovery: After the reaction time, cool the reactor to room temperature. Carefully vent any excess pressure.
-
Catalyst Separation: Separate the solid catalysts from the liquid product mixture by filtration or centrifugation. The catalysts can be washed, dried, and stored for potential reuse.
-
Product Analysis: Analyze the liquid products using Gas Chromatography-Mass Spectrometry (GC-MS) to determine phenol conversion and selectivity towards cyclohexylphenols and other products.
Protocol 2: Alkylation of Phenol with Cyclohexanol/Cyclohexene over H-Y Zeolite
This protocol describes the direct alkylation of phenol using either cyclohexanol or cyclohexene as the alkylating agent over a large-pore zeolite.[6][8]
Materials:
-
Phenol
-
Cyclohexanol or Cyclohexene
-
H-Y Zeolite (or other large-pore zeolites like H-BEA, H-Mordenite)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Catalyst Activation: Prior to the reaction, activate the zeolite catalyst by heating it under vacuum or in a stream of dry air to remove adsorbed water. For H-Y zeolite, a typical activation involves heating at elevated temperatures (e.g., 420°C).[11]
-
Reactor Setup: To a round-bottom flask, add phenol and the activated zeolite catalyst. The molar ratio of phenol to the alkylating agent can be varied, with an excess of phenol often used to favor mono-alkylation (e.g., 2:1 to 5:1).[8][10]
-
Reaction Initiation: Begin stirring the mixture and heat it to the desired reaction temperature (typically in the range of 140–220°C).[8]
-
Addition of Alkylating Agent: Slowly add cyclohexanol or cyclohexene to the reaction mixture. In the case of the more volatile cyclohexene, it should be added at a rate that prevents significant loss through the reflux condenser.[11]
-
Reaction Progress: Allow the reaction to proceed for the desired duration (e.g., 2-12 hours) at a constant temperature.[8] Samples can be withdrawn periodically to monitor the progress of the reaction by GC.
-
Work-up and Analysis: After cooling, separate the catalyst by filtration. The liquid product can be analyzed directly by GC and GC-MS. Further purification of the cyclohexylphenol products can be achieved by distillation.[11]
Safety Precautions
-
Phenol is toxic and corrosive; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
High-pressure autoclave reactors should be operated by trained personnel, following all safety guidelines for high-pressure work.
-
Solvents like isopropyl alcohol are flammable. Avoid open flames and ensure proper ventilation.
By leveraging the catalytic power of zeolites, researchers can achieve a more efficient and environmentally benign synthesis of cyclohexylphenols, crucial intermediates for various industrial applications.
References
- 1. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite | CoLab [colab.ws]
- 3. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY (R) Nickel plus hierarchical Beta zeolite - Rey Juan Carlos University [portalcientifico.urjc.es]
- 4. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnnl.gov [pnnl.gov]
- 10. ppor.azjm.org [ppor.azjm.org]
- 11. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Cyclohexylphenol as an Intermediate in Dye and Polymer Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 3-cyclohexylphenol as a chemical intermediate in the synthesis of dyes and polymers. While specific experimental data for dyes and polymers derived directly from this compound is not extensively available in public literature, this guide offers generalized, robust protocols for analogous syntheses. These methodologies can be adapted by researchers for the specific application of this compound.
Application in Dye Production: Azo Dyes
This compound, with its reactive phenolic ring, is a suitable coupling component for the synthesis of azo dyes.[1] Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings and are widely used as colorants.[1][2] The synthesis of azo dyes from phenolic compounds is a well-established process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with the phenol.[2]
General Signaling Pathway for Azo Dye Synthesis
The synthesis of an azo dye using this compound involves a two-step electrophilic aromatic substitution reaction. First, a primary aromatic amine is converted to a diazonium salt. This salt then acts as an electrophile, attacking the electron-rich aromatic ring of this compound, which is activated by the hydroxyl group.
Caption: General reaction pathway for azo dye synthesis.
Experimental Protocol: Synthesis of a Generic Azo Dye from this compound
This protocol is a generalized procedure and may require optimization for specific aromatic amines and desired dye characteristics.
Materials:
-
Aromatic amine (e.g., aniline, p-toluidine)
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
Part A: Diazotization of Aromatic Amine
-
In a beaker, dissolve a specific molar equivalent of the chosen aromatic amine in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to a temperature between 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aromatic amine solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a change in the solution's appearance.
Part B: Azo Coupling with this compound
-
In a separate beaker, dissolve a molar equivalent of this compound in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the this compound solution with constant stirring, while maintaining the temperature below 5 °C.
-
A colored precipitate of the azo dye should form. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.
-
Collect the precipitated dye by vacuum filtration and wash it with cold distilled water.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
| Parameter | Expected Data Type/Value |
| Yield | Percentage (%) |
| Melting Point | Degrees Celsius (°C) |
| Color | Visual Description |
| UV-Vis Spectroscopy | λmax (nm) in a specified solvent |
| FT-IR Spectroscopy | Characteristic peaks for -N=N-, -OH, and aromatic C-H |
| ¹H NMR Spectroscopy | Chemical shifts (ppm) and integration of protons |
| ¹³C NMR Spectroscopy | Chemical shifts (ppm) of carbon atoms |
Application in Polymer Production: Phenol-Formaldehyde Resins
This compound can be utilized as a monomer in the synthesis of phenol-formaldehyde resins, also known as phenolic resins. These are thermosetting polymers formed through the polycondensation of a phenol with formaldehyde. The bulky cyclohexyl group on the phenol may influence the properties of the resulting polymer, potentially enhancing its thermal stability and solubility in organic solvents.
General Workflow for Phenol-Formaldehyde Resin Synthesis
The synthesis of phenol-formaldehyde resins can be catalyzed by either an acid or a base, leading to two different types of resins: novolacs (acid-catalyzed with an excess of phenol) and resoles (base-catalyzed with an excess of formaldehyde).[3]
Caption: Synthesis pathways for novolac and resole phenolic resins.
Experimental Protocol: Synthesis of a this compound-Formaldehyde (Novolac) Resin
This protocol describes the synthesis of a novolac-type resin, which is thermoplastic and requires a curing agent for cross-linking.
Materials:
-
This compound
-
Formaldehyde solution (37% in water)
-
Oxalic acid (or another suitable acid catalyst)
-
Hexamethylenetetramine (curing agent)
-
Toluene (optional, as an azeotropic solvent)
-
Distilled water
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and thermometer, combine this compound, formaldehyde solution (in a molar ratio of phenol to formaldehyde greater than 1), and the acid catalyst (e.g., oxalic acid, typically 0.1-0.5% by weight of the phenol).
-
Heat the mixture to reflux (approximately 100 °C) with continuous stirring. If using toluene, the water can be removed azeotropically.
-
Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by measuring the viscosity of the reaction mixture.
-
Once the desired degree of condensation is achieved, neutralize the catalyst if necessary.
-
Remove any remaining water and unreacted monomers by distillation under reduced pressure.
-
The resulting product is a thermoplastic novolac resin.
-
For curing, the novolac resin is typically ground into a powder and mixed with a curing agent, such as hexamethylenetetramine (usually 5-15% by weight).
-
This mixture can then be molded under heat and pressure to form a cross-linked, thermoset polymer.
Data Presentation
The properties of the synthesized this compound-formaldehyde resin should be characterized. The following table indicates the key parameters to be measured.
| Parameter | Expected Data Type/Value |
| Appearance | Solid, powder, or viscous liquid; color |
| Solubility | Soluble in common organic solvents (e.g., acetone, THF) |
| Molecular Weight (GPC) | Number average (Mn) and weight average (Mw) |
| Glass Transition Temp. (DSC) | Degrees Celsius (°C) |
| Thermal Stability (TGA) | Decomposition temperature (°C) |
| FT-IR Spectroscopy | Characteristic peaks for -OH, aromatic C-H, and C-O |
Disclaimer: The provided protocols are generalized and should be adapted and optimized by qualified researchers in a controlled laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Cyclohexylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 3-Cyclohexylphenol. The synthesis of cyclohexylphenols typically yields a mixture of ortho, para, and meta isomers, with the meta isomer being the minor product. Therefore, this protocol is presented in two main stages: the initial synthesis of a mixed isomer product via a Friedel-Crafts alkylation reaction, followed by a comprehensive separation and purification procedure to isolate the desired this compound. The methodologies are based on established chemical principles and published procedures.
Introduction
Cyclohexylphenols are valuable chemical intermediates in the manufacturing of various products, including dyes, resins, and pharmaceuticals.[1] While the ortho and para isomers are the predominant products in most synthetic routes, the meta isomer, this compound, is also of interest for various applications. The synthesis typically involves the Friedel-Crafts alkylation of phenol with a cyclohexylating agent, such as cyclohexene or cyclohexanol, in the presence of an acid catalyst.[2] Due to the directing effects of the hydroxyl group on the phenol ring, the reaction favors the formation of 2- and 4-substituted products. Consequently, the isolation of this compound requires a multi-step purification process.
Part 1: Synthesis of Mixed Cyclohexylphenol Isomers
This part of the protocol describes the synthesis of a mixture of cyclohexylphenol isomers by the alkylation of phenol with cyclohexanol.
Experimental Protocol
Materials:
-
Phenol (C₆H₅OH)
-
Cyclohexanol (C₆H₁₁OH)
-
Tonsil (acid-activated clay catalyst) or other suitable siliceous catalyst[2]
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Distillation apparatus
-
Autoclave (optional, for reactions under pressure)[2]
Procedure:
-
In a suitable reaction vessel, such as a round-bottom flask or an autoclave, combine 8 moles of phenol with a catalytic amount of Tonsil (e.g., 40 grams).[2]
-
Heat the mixture to 230°C with stirring.[2]
-
Slowly add 2 moles of cyclohexanol to the heated mixture.[2]
-
Maintain the reaction mixture at 230°C for approximately 30 minutes with continuous stirring.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting filtrate contains unreacted phenol, a mixture of ortho- and para-cyclohexylphenols, a smaller fraction of meta-cyclohexylphenol, and some higher condensation products.[2][3]
Data Presentation
| Parameter | Value | Reference |
| Phenol to Cyclohexanol Mole Ratio | 4:1 | [2] |
| Catalyst | Tonsil | [2] |
| Temperature | 230°C | [2] |
| Reaction Time | 0.5 hours | [2] |
| Typical Product Distribution | ||
| Unreacted Phenol | Varies | [2] |
| Mixed o- and p-Cyclohexylphenols | Major Products | [2] |
| m-Cyclohexylphenol | Minor Product (e.g., 1-5% of mixed isomers) | [3] |
| Higher Condensation Products | Present | [2] |
Part 2: Separation and Purification of this compound
This section details the protocol for isolating this compound from the mixed isomer product obtained in Part 1. The process relies on fractional distillation, salt formation, fractional crystallization, and recrystallization.[3]
Experimental Protocol
Materials:
-
Mixed cyclohexylphenol isomers (from Part 1)
-
Fractional distillation apparatus
-
Sodium hydroxide (NaOH) solution (e.g., 15% aqueous solution)
-
Hydrochloric acid (HCl) or other suitable acid
-
Petroleum ether or other suitable organic solvent for recrystallization
-
Filtration apparatus
-
Beakers and flasks
Procedure:
-
Fractional Distillation:
-
Set up a fractional distillation apparatus.
-
Carefully distill the mixed cyclohexylphenol isomers under reduced pressure.
-
Collect the fraction corresponding to ortho-cyclohexylphenol, which has the lowest boiling point of the isomers. This step removes the majority of the ortho-isomer.[3]
-
-
Conversion to Sodium Salts:
-
Dissolve the remaining mixture of meta- and para-cyclohexylphenols in a hot aqueous solution of sodium hydroxide (e.g., 15% NaOH) to form their corresponding sodium salts.[3]
-
-
Fractional Crystallization:
-
Cool the sodium salt solution. The sodium salt of para-cyclohexylphenol is less soluble and will crystallize out of the solution.[3]
-
Filter the mixture to separate the solid sodium para-cyclohexylphenate.
-
The filtrate now contains the dissolved sodium salt of meta-cyclohexylphenol.
-
-
Liberation of this compound:
-
Acidify the filtrate containing the sodium meta-cyclohexylphenate with an acid, such as hydrochloric acid, to precipitate the this compound.[3]
-
Filter the solution to collect the crude this compound.
-
-
Final Purification:
Visualization of the Separation Workflow
Caption: Workflow for the separation of this compound.
Safety Precautions
-
Phenol is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyclohexanol is a flammable liquid and an irritant.
-
The reactions should be carried out in a well-ventilated fume hood.
-
Handle sodium hydroxide and hydrochloric acid with care as they are corrosive.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound is a multi-step process that begins with the non-selective alkylation of phenol to produce a mixture of isomers, followed by a systematic separation and purification procedure. The protocol provided herein offers a comprehensive guide for the laboratory-scale production of this valuable chemical intermediate. Careful execution of the fractional distillation and crystallization steps is crucial for obtaining a high-purity final product.
References
Application Notes: 3-Cyclohexylphenol in the Synthesis of Novel Hindered Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexylphenol is a substituted phenolic compound with potential applications as an intermediate in the synthesis of a variety of organic molecules.[1] Its structure, featuring a bulky cyclohexyl group on the phenol ring, makes it an attractive precursor for the development of novel hindered phenolic antioxidants. Hindered phenolic antioxidants are critical for preventing oxidative degradation in a wide range of materials, including plastics, elastomers, and lubricants, by scavenging harmful free radicals. This document provides detailed application notes and protocols for the proposed synthesis of a novel hindered phenolic antioxidant derived from this compound, along with methodologies for evaluating its antioxidant efficacy.
Rationale for Use in Antioxidant Synthesis
The antioxidant activity of phenolic compounds is primarily attributed to the hydrogen-donating ability of the hydroxyl group, which neutralizes free radicals. The stability and reactivity of the resulting phenoxy radical are key to its effectiveness. By introducing sterically bulky groups, such as a cyclohexyl group, ortho to the hydroxyl group, the resulting phenoxy radical can be stabilized, preventing it from initiating further unwanted reactions. This principle of steric hindrance is the foundation for the high efficacy of many synthetic antioxidants. This compound provides a foundational structure that can be further modified to enhance its antioxidant properties.
Proposed Synthesis of a Novel Hindered Phenolic Antioxidant
A plausible synthetic route to a novel hindered phenolic antioxidant, 2,6-di-tert-butyl-3-cyclohexylphenol, involves the Friedel-Crafts alkylation of this compound. This proposed synthesis leverages established methodologies for the alkylation of phenols to create sterically hindered structures.
Experimental Protocol: Synthesis of 2,6-di-tert-butyl-3-cyclohexylphenol
Materials:
-
This compound
-
tert-Butyl alcohol
-
Sulfuric acid (concentrated)
-
Hexane
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve this compound (1 equivalent) in hexane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution.
-
From the dropping funnel, add tert-butyl alcohol (2.2 equivalents) dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-dichloromethane gradient to yield the pure 2,6-di-tert-butyl-3-cyclohexylphenol.
Data Presentation:
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |
| 2,6-di-tert-butyl-3-cyclohexylphenol | This compound | tert-Butyl alcohol, H₂SO₄ | (Predicted) 75-85 | >98 |
Note: The yield and purity are predicted based on similar reactions and would need to be confirmed experimentally.
Synthesis Workflow Diagram:
Caption: Proposed synthesis of a hindered phenolic antioxidant.
Evaluation of Antioxidant Activity
The antioxidant capacity of the synthesized compound can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed for this purpose.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Synthesized antioxidant
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the synthesized antioxidant and Trolox in methanol.
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the antioxidant and standard solutions.
-
As a control, mix 100 µL of the DPPH solution with 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
Experimental Protocol: ABTS Radical Cation Decolorization Assay
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol
-
Synthesized antioxidant
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the synthesized antioxidant and Trolox in ethanol.
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the antioxidant and standard solutions.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Data Presentation:
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| 2,6-di-tert-butyl-3-cyclohexylphenol | (Experimental Data) | (Experimental Data) |
| Trolox (Standard) | (Experimental Data) | (Experimental Data) |
| This compound (Precursor) | (Experimental Data) | (Experimental Data) |
Note: The IC50 values are to be determined experimentally.
Antioxidant Assay Workflow:
Caption: Workflow for DPPH and ABTS antioxidant assays.
Cellular Signaling Pathways Modulated by Phenolic Antioxidants
Phenolic antioxidants exert their beneficial effects not only through direct radical scavenging but also by modulating various cellular signaling pathways. This interaction can lead to the upregulation of endogenous antioxidant defenses and the suppression of inflammatory responses. Key pathways include:
-
Nrf2-Keap1 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Phenolic compounds can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of genes encoding for protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. Oxidative stress can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. Many phenolic antioxidants have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.
-
MAP Kinase Pathways: Mitogen-activated protein (MAP) kinase pathways, including ERK, JNK, and p38, are involved in various cellular processes such as proliferation, differentiation, and apoptosis. Phenolic compounds can modulate these pathways, which can contribute to their protective effects against cellular stress.
Signaling Pathway Diagram:
Caption: Modulation of Nrf2 and NF-κB pathways by phenolic antioxidants.
Conclusion
While this compound is not currently a widely recognized precursor for commercial antioxidants, its chemical structure presents a valuable opportunity for the synthesis of novel hindered phenolic antioxidants. The proposed synthetic protocol provides a clear and feasible route to a new antioxidant candidate. The established DPPH and ABTS assays offer robust methods for quantifying the antioxidant efficacy of this and other newly synthesized compounds. Furthermore, understanding the interaction of these molecules with key cellular signaling pathways like Nrf2 and NF-κB is crucial for elucidating their full therapeutic and protective potential. These application notes and protocols serve as a comprehensive guide for researchers and scientists in the development and evaluation of new antioxidant agents based on the this compound scaffold.
References
Application Notes and Protocols for Green Synthesis of 3-Cyclohexylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for greener synthetic routes to 3-Cyclohexylphenol, a valuable intermediate in the pharmaceutical and chemical industries. The focus is on methods that utilize sustainable starting materials, employ environmentally benign catalysts, and operate under milder reaction conditions compared to traditional approaches.
Introduction
Conventional synthesis of cyclohexylphenols often relies on the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol, frequently employing corrosive and polluting mineral acids like H₂SO₄ and H₃PO₄, or Lewis acids such as AlCl₃ and BF₃.[1][2] Green chemistry initiatives aim to replace these hazardous reagents with solid acid catalysts and to develop one-pot processes from more sustainable feedstocks. Recent advancements have focused on catalytic hydroalkylation and the use of biomass-derived phenols, offering significant improvements in environmental impact and process efficiency.
Green Synthetic Approaches
Several innovative and green approaches for the synthesis of this compound have been developed, primarily focusing on novel catalytic systems. These methods offer advantages such as catalyst recyclability, high selectivity, and the potential for using renewable feedstocks.
One-Pot Tandem Catalysis: Phenol Conversion with Isopropyl Alcohol
A promising one-pot synthesis involves the conversion of phenol using a tandem catalytic system of RANEY® Nickel and hierarchical Beta zeolite, with isopropyl alcohol serving as a hydrogen donor.[3][4] This process is attractive due to its high selectivity and conversion rates at relatively low temperatures. The reaction proceeds through a three-step mechanism: (a) hydrogenation of phenol to cyclohexanol, (b) dehydration of cyclohexanol to cyclohexene, and (c) alkylation of phenol with the in-situ generated cyclohexene.[5]
Phenol Hydroalkylation with Bifunctional Catalysts
Another efficient, one-pot method is the hydroalkylation of phenol using bifunctional catalysts.[1][2] This approach is particularly sustainable as it can use phenol as the sole organic reactant.[2] Cobalt phosphide (Co₂P) supported on zeolites has demonstrated high activity and selectivity for cyclohexylphenol production.[1][2] The choice of zeolite support significantly influences the catalyst's performance, with nanocrystalline structures offering better dispersion of the metal phase and improved accessibility of acid sites.[2]
Solid Acid Catalyzed Alkylation of Phenol
The replacement of traditional mineral acids with solid acid catalysts for the alkylation of phenol with cyclohexene represents a significant step towards a greener process.[6] Heteropolyacids, such as 12-tungstophosphoric acid, supported on materials like hydrous zirconia, have shown high activity and selectivity for the formation of cyclohexylphenols under mild conditions. Various zeolites, including HY and H-Beta, have also been effectively employed as catalysts in this reaction.[6]
Utilization of Renewable Feedstocks
A key aspect of green chemistry is the use of renewable starting materials. Lignin, a major component of lignocellulosic biomass, is a rich source of phenolic compounds.[7][8][9] Through depolymerization processes, lignin can be converted into a mixture of phenols that can serve as feedstock for the synthesis of this compound, thus reducing the reliance on fossil fuels.[3][7] Additionally, biocatalytic methods are emerging for the aromatization of cyclohexanones to phenols, presenting another potential route from renewable precursors.[10]
Data Presentation
The following tables summarize the quantitative data from the discussed green synthetic approaches for this compound.
Table 1: Comparison of Catalytic Systems for Cyclohexylphenol Synthesis
| Catalyst System | Reactants | Temperature (°C) | Time (h) | Phenol Conversion (%) | Cyclohexylphenol Selectivity (%) | Cyclohexylphenol Yield (%) | Reference |
| RANEY® Ni + hierarchical Beta zeolite | Phenol, Isopropyl Alcohol | 150 | 1 | 64 | ~70 | - | [3] |
| Co₂P/Beta zeolite | Phenol, H₂ | 200 | 4 | 77 | 56 | 43 | [1][2] |
| Co₂P/MCM-22 zeolite | Phenol, H₂ | 200 | 4 | 90 | - | - | [1][2] |
| Co₂P/Mordenite zeolite | Phenol, H₂ | 200 | 4 | 30 | - | - | [1][2] |
| Co₂P/Ferrierite zeolite | Phenol, H₂ | 200 | 4 | 65 | - | - | [1][2] |
| 30% TPA/ZrO₂ | Phenol, Cyclohexene | 80 | 6 | - | High for 2- and 4-isomers | - |
Note: Selectivity and yield data for this compound specifically are not always detailed separately from other isomers in the cited literature.
Experimental Protocols
Protocol 1: One-Pot Synthesis via Tandem Catalysis (RANEY® Ni + hierarchical Beta zeolite)
This protocol is based on the method described by García-Minguillán et al.[3]
1. Catalyst Preparation:
-
Hierarchical Beta zeolite is prepared according to established methods.
-
RANEY® Nickel is commercially available.
2. Reaction Procedure:
-
In a high-pressure autoclave, add phenol, isopropyl alcohol (in a specified molar ratio to phenol), RANEY® Nickel (e.g., 5 wt% relative to phenol), and hierarchical Beta zeolite (e.g., 10 wt% relative to phenol).
-
Seal the autoclave and purge with an inert gas (e.g., N₂).
-
Heat the mixture to 150°C while stirring.
-
Maintain the reaction for 1 hour.
-
After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
Separate the solid catalyst by filtration.
-
The liquid product mixture can be analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity.
Protocol 2: Phenol Hydroalkylation using Co₂P/Beta Zeolite Catalyst
This protocol is based on the work of Gutierrez-Rubio et al.[1][2]
1. Catalyst Preparation (impregnation method):
-
Nanocrystalline Beta zeolite is used as the support.
-
Impregnate the zeolite with an aqueous solution of cobalt nitrate and ammonium dihydrogen phosphate.
-
Dry the impregnated support overnight at 100°C.
-
Calcine the dried material in a furnace under an inert atmosphere.
-
Reduce the calcined material under a flow of H₂ at an elevated temperature to form the Co₂P phase.
2. Reaction Procedure:
-
Charge a high-pressure batch reactor with the Co₂P/Beta catalyst and phenol.
-
Seal the reactor and purge with H₂.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 40 bar).
-
Heat the reactor to 200°C and maintain for 4 hours with vigorous stirring.
-
After the reaction, cool the reactor to room temperature and vent the H₂.
-
Collect the reaction mixture and separate the catalyst by centrifugation or filtration.
-
Analyze the products using GC and GC-MS.
Protocol 3: Solid Acid Catalyzed Alkylation with TPA/ZrO₂
This protocol is adapted from the procedure described by V. V. D. et al.
1. Catalyst Preparation:
-
Synthesize hydrous zirconia by a precipitation method.
-
Impregnate the hydrous zirconia with a solution of 12-tungstophosphoric acid (TPA) to achieve a 30% loading.
-
Dry the catalyst at 100°C and then activate by calcination at 300°C.
2. Reaction Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, combine phenol and cyclohexene (e.g., in a 10:1 molar ratio).
-
Add the TPA/ZrO₂ catalyst (e.g., 0.25 g for a specific scale).
-
Heat the reaction mixture to 80°C with stirring.
-
Monitor the reaction progress over 6 hours.
-
After completion, cool the mixture and separate the catalyst by filtration.
-
The catalyst can be washed, dried, and reactivated for reuse.
-
Analyze the product mixture by GC to determine the conversion and selectivity to cyclohexylphenol isomers.
Visualizations
The following diagrams illustrate the conceptual workflows and reaction pathways for the green synthesis of this compound.
Caption: Workflow for this compound synthesis from renewable feedstocks.
Caption: Reaction pathway for the tandem catalytic synthesis of cyclohexylphenol.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 3. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Bio-Based Valorization of Lignin-Derived Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Turning Simple Cyclohexanones into Phenols with Biocatalysis - ChemistryViews [chemistryviews.org]
Troubleshooting & Optimization
Optimizing yield and selectivity in 3-Cyclohexylphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield and selectivity in the synthesis of 3-Cyclohexylphenol and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing cyclohexylphenols? A1: The most common method for synthesizing cyclohexylphenols is through the Friedel-Crafts alkylation of phenol using an alkylating agent like cyclohexene or cyclohexanol.[1][2] This reaction is typically catalyzed by an acid. Modern approaches favor solid acid catalysts such as zeolites (H-Beta, H-Mordenite), acid-treated clays, or supported heteropolyacids over traditional mineral acids to create a more sustainable process.[2][3] Another route is the one-pot hydroalkylation of phenol.[4]
Q2: Why is the synthesis of this compound (meta-isomer) challenging via direct alkylation? A2: Direct Friedel-Crafts alkylation of phenol is challenging for producing the this compound isomer. The hydroxyl (-OH) group on the phenol ring is a strong activating group and an ortho, para-director. This means it electronically favors the substitution at positions 2 (ortho) and 4 (para) of the benzene ring. Consequently, direct alkylation of phenol predominantly yields 2-cyclohexylphenol and 4-cyclohexylphenol.[1][5] The meta-isomer is generally formed in very small amounts, if at all.[6] Achieving high selectivity for the meta-isomer typically requires multi-step synthetic strategies or specialized catalytic systems not based on standard Friedel-Crafts conditions.
Q3: What are the main factors influencing yield and selectivity towards the desired cyclohexylphenol isomers? A3: Several factors critically impact the reaction's outcome:
-
Catalyst Choice: The catalyst's properties, such as its acidity (Brønsted vs. Lewis), pore structure, and surface area, are paramount in determining conversion and selectivity between O-alkylation (ether formation) and C-alkylation (cyclohexylphenol formation), as well as the ratio of ortho/para isomers.[2][7]
-
Temperature: Reaction temperature significantly affects the product distribution. Higher temperatures generally favor the formation of the thermodynamically more stable para-isomer over the ortho-isomer.[5] However, excessively high temperatures can cause dealkylation or lead to the formation of di-substituted byproducts.[1]
-
Reactant Molar Ratio: The molar ratio of phenol to the alkylating agent (cyclohexene or cyclohexanol) can be adjusted to optimize for mono-alkylation and minimize the formation of di- and poly-alkylated products.[1][5]
-
Reaction Time: Longer reaction times can increase the overall conversion of phenol but may also promote the formation of more stable isomers or di-substituted products.[1]
Q4: What are the common side products in this synthesis? A4: The primary side products include:
-
Isomeric Products: 2-cyclohexylphenol (ortho) and 4-cyclohexylphenol (para) are the major products.[1]
-
Di-substituted Products: 2,4-dicyclohexylphenol and 2,6-dicyclohexylphenol can form, especially with longer reaction times or a higher ratio of the alkylating agent.[1]
-
Cyclohexyl Phenyl Ether: This O-alkylated product can form as a byproduct, particularly at lower temperatures.[1]
Troubleshooting Guide
Problem Area 1: Low Yield & Conversion
Q: My overall yield is very low, and I have a high amount of unreacted phenol. What are the potential causes? A: Low conversion can stem from several issues. A systematic check is recommended:
-
Catalyst Inactivity: The solid acid catalyst may be deactivated. Ensure it has been properly activated before use (e.g., calcined at the correct temperature to remove moisture).[3] If reusing the catalyst, it may require regeneration.
-
Suboptimal Temperature: The reaction temperature may be too low for the specific catalyst being used. Gradually increase the temperature and monitor the conversion.
-
Impure Reagents: Impurities in phenol, cyclohexene, or the solvent can poison the catalyst. Use reagents of high purity and ensure solvents are anhydrous.[8]
-
Inefficient Mixing: In heterogeneous catalysis (solid catalyst, liquid reactants), poor stirring can limit the interaction between reactants and catalytic sites, leading to low conversion rates.[8]
Problem Area 2: Poor Selectivity
Q: My reaction produces a mixture of 2- and 4-cyclohexylphenol, but I want to maximize the yield of one isomer. How can I improve selectivity? A: Controlling the ortho/para selectivity is a common challenge.
-
To Favor 4-Cyclohexylphenol (para-isomer): This is often the thermodynamically favored product. Increasing the reaction temperature and using catalysts with specific pore structures, like HY zeolites, can enhance para-selectivity.[5] Longer reaction times may also allow for the isomerization of the ortho-product to the more stable para-product.[1]
-
To Favor 2-Cyclohexylphenol (ortho-isomer): Lower reaction temperatures generally favor the formation of the ortho-isomer.[5]
Q: I am observing a high proportion of di-substituted products (e.g., 2,4-dicyclohexylphenol). How can I minimize this? A: The formation of di-substituted products can be suppressed by:
-
Adjusting Molar Ratio: Increase the molar ratio of phenol to the alkylating agent (e.g., from 1:1 to 5:1). A large excess of phenol favors mono-alkylation.[5]
-
Reducing Reaction Time: Monitor the reaction progress using techniques like GC or TLC. Stop the reaction once the optimal conversion of phenol to the desired mono-alkylated product is achieved, before significant di-alkylation occurs.[1]
Q: The formation of cyclohexyl phenyl ether (O-alkylation) is significant. How can I promote C-alkylation instead? A: O-alkylation is often kinetically favored at lower temperatures. Increasing the reaction temperature typically favors the thermodynamically more stable C-alkylated products. The choice of catalyst is also crucial; catalysts with strong Brønsted acidity tend to promote C-alkylation.
Experimental Protocols
General Protocol for Alkylation of Phenol with Cyclohexene using H-Beta Zeolite
This protocol describes a typical lab-scale synthesis for cyclohexylphenols.
1. Catalyst Activation:
-
Place the H-Beta zeolite catalyst in a ceramic crucible.
-
Transfer to a muffle furnace and calcine at 450-500°C for 5-6 hours to remove adsorbed water and organic impurities.[3]
-
Cool the catalyst in a desiccator under vacuum and store it there until use.
2. Reaction Setup:
-
Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Charge the flask with phenol and the desired amount of activated H-Beta zeolite catalyst (e.g., 5-10% by weight of reactants).
-
Add the solvent if required (note: many syntheses are performed solvent-free).
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 140-180°C) under a nitrogen atmosphere.[3]
3. Reaction Execution:
-
Once the reaction temperature is stable, add cyclohexene dropwise to the mixture over a period of 30-60 minutes using a dropping funnel.
-
Maintain the reaction at the set temperature for the desired duration (e.g., 2-12 hours), taking samples periodically to monitor progress via GC analysis.[3]
4. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration. The catalyst can be washed with a solvent (e.g., ethanol), dried, and stored for regeneration and reuse.
-
Transfer the liquid product mixture to a separatory funnel for washing if necessary, or proceed directly to distillation.
-
Remove any unreacted cyclohexene and phenol by vacuum distillation.
-
The resulting crude product, a mixture of cyclohexylphenol isomers, can be purified by fractional vacuum distillation or column chromatography to separate the isomers.[9]
Data Presentation
Table 1: Effect of Reaction Temperature on Product Selectivity (Illustrative data based on typical trends observed in literature)
| Temperature (°C) | Phenol Conversion (%) | Selectivity for 2-Cyclohexylphenol (%) | Selectivity for 4-Cyclohexylphenol (%) | Selectivity for Di-substituted Products (%) |
| 140 | 65 | 55 | 40 | 5 |
| 160 | 80 | 45 | 52 | 3 |
| 180 | 92 | 30 | 65 | 5 |
| 200 | 88 | 25 | 60 | 15 |
Note: Higher temperatures generally increase conversion and favor the para-isomer, but excessive heat can increase di-substitution.[1][5]
Table 2: Effect of Phenol to Cyclohexene Molar Ratio on Product Selectivity (Illustrative data based on typical trends observed in literature)
| Phenol:Cyclohexene Ratio | Phenol Conversion (%) | Selectivity for Mono-alkylated Products (%) | Selectivity for Di-substituted Products (%) |
| 1:1 | 95 | 75 | 25 |
| 3:1 | 85 | 90 | 10 |
| 5:1 | 70 | 98 | 2 |
Note: A higher ratio of phenol to cyclohexene significantly suppresses the formation of di-substituted byproducts.[5]
Visualizations
Caption: General experimental workflow for cyclohexylphenol synthesis.
Caption: Troubleshooting logic for synthesis optimization.
Caption: Competing reaction pathways in phenol alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
Minimizing byproduct formation in phenol alkylation reactions
Technical Support Center: Phenol Alkylation Reactions
Welcome to the technical support center for phenol alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing byproduct formation.
Troubleshooting Guide
This guide addresses common issues encountered during phenol alkylation, providing potential causes and actionable solutions.
| Problem | Possible Cause | Solution |
| Low yield of mono-alkylated product and significant formation of polyalkylated byproducts. | The hydroxyl group of phenol is strongly activating, making the aromatic ring highly nucleophilic and prone to multiple alkylations. The initial alkylation product can be more nucleophilic than phenol itself, leading to further reaction.[1] | 1. Use an Excess of Phenol: Increasing the molar ratio of phenol to the alkylating agent favors the alkylation of the starting material over the mono-alkylated product.[1] A molar ratio of phenol to vinyl-aromatic hydrocarbon between 1.3:1 and 1.5:1 has been used successfully.[2] 2. Control Reaction Time and Temperature: Monitor the reaction progress closely and stop it when the concentration of the desired mono-alkylated product is at its maximum. Lowering the reaction temperature can also reduce the rate of subsequent alkylations.[1] 3. Choose a Milder Catalyst: Highly active Lewis acids like AlCl₃ can promote excessive alkylation.[1][3] Consider using milder catalysts such as FeCl₂, TiCl₄, or solid acid catalysts like zeolites to control reactivity.[3][4] |
| Formation of O-alkylated byproduct (phenyl ether). | Phenol is an ambident nucleophile, meaning it can react at both the aromatic ring (C-alkylation) and the hydroxyl oxygen (O-alkylation).[1] O-alkylation is often kinetically favored.[1][5] | 1. Catalyst Selection: The choice of catalyst significantly influences the C/O alkylation ratio. Some molybdenum-based catalysts can selectively produce C-alkylated products.[1] Solid acid catalysts like zeolites can also be optimized to favor C-alkylation.[1][4] The use of a base catalyst can also lead to fewer side reactions.[6] 2. Adjust Reaction Conditions: Since O-alkylation can be kinetically favored, adjusting the reaction temperature and time can influence the product distribution.[1] Higher temperatures tend to favor C-alkylation over O-alkylation.[7] |
| Formation of undesired regioisomers (e.g., para- vs. ortho-product). | The directing effect of the hydroxyl group and steric hindrance can influence the position of alkylation on the phenolic ring. The choice of catalyst and reaction conditions also plays a crucial role. | 1. Catalyst and Co-catalyst Selection: A combination of catalytic ZnCl₂ and camphorsulfonic acid (CSA) has been shown to favor ortho-selectivity.[8] Silica gel supported aluminium phenolate catalysts have also demonstrated ortho-selectivity for the first alkylation.[9][10] 2. Temperature Control: In some systems, temperature can be used to control regioselectivity. For example, with a Zn/CSA catalyst system, lower temperatures may favor ortho-alkylation, while higher temperatures can lead to the para-product.[8] |
| Rearrangement of the alkyl group. | Primary and secondary alkyl groups are prone to rearrangement to form more stable carbocations during the reaction, leading to a mixture of products.[3] | 1. Catalyst Choice: Proper catalyst selection can help minimize product equilibrations that arise from reversibly formed carbocations.[3] 2. Use of Appropriate Alkylating Agents: Employing alkylating agents that are less prone to rearrangement, such as tertiary alcohols or alkenes that form stable carbocations, can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in phenol alkylation?
A1: The most common byproducts include:
-
Polyalkylated phenols: Di- or tri-alkylated products resulting from the high reactivity of the phenol ring.[11]
-
O-alkylated phenyl ethers: Formed due to the nucleophilic character of the phenolic oxygen.[1]
-
Undesired regioisomers: Such as the formation of para-substituted phenols when the ortho-isomer is desired.[1]
-
Rearrangement products: Isomeric products resulting from the rearrangement of the alkyl group on the phenolic ring.[11]
-
Other byproducts can include 2,5-di-tert-butyl phenol and 2,4,6-tri-tert-butyl phenol when using isobutylene as the alkylating agent.[12]
Q2: How does the choice of catalyst affect byproduct formation?
A2: The catalyst plays a critical role in determining the selectivity and minimizing byproducts in phenol alkylation.
-
Lewis Acids: Strong Lewis acids like AlCl₃ are very active but can lead to excessive polyalkylation and other side reactions.[1][3] Milder Lewis acids (e.g., FeCl₃, SnCl₄, TiCl₄) offer better control.[3]
-
Solid Acid Catalysts: Zeolites (like H-beta, H-MCM-22) and other solid acids are often used to improve selectivity, favor C-alkylation, and allow for easier separation from the reaction mixture.[4][7] Zr-containing Beta zeolites have been shown to be effective for the selective alkylation of phenol with tert-butanol.[4]
-
Base Catalysts: Using a base catalyst can be a method for selective alkylation and may produce fewer byproducts compared to acid catalysts.[6]
Q3: What is the effect of the phenol to alkylating agent molar ratio on the reaction?
A3: The molar ratio of phenol to the alkylating agent is a key parameter for controlling polyalkylation. Using an excess of phenol statistically favors the mono-alkylation of the starting material, thereby minimizing the formation of di- and tri-alkylated products.[1][3] For instance, in the alkylation of phenol with a vinyl-aromatic hydrocarbon, a molar ratio of phenol to the hydrocarbon of 1.3 to 1.5 has been found to be advantageous.[2]
Q4: How can I favor C-alkylation over O-alkylation?
A4: Favoring C-alkylation over the kinetically favored O-alkylation can be achieved by:
-
Catalyst Selection: Certain catalysts, such as some molybdenum-based systems and optimized solid acids like zeolites, can selectively promote C-alkylation.[1]
-
Reaction Temperature: Higher reaction temperatures generally favor the thermodynamically more stable C-alkylated product over the O-alkylated product.[7]
Q5: Can reaction conditions be optimized to control regioselectivity (ortho- vs. para-alkylation)?
A5: Yes, regioselectivity can be influenced by several factors:
-
Catalyst System: The use of specific catalyst systems, such as a combination of ZnCl₂ and camphorsulfonic acid, can direct the alkylation to the ortho position.[8] Silica gel supported aluminium phenolate catalysts also show a preference for ortho-alkylation.[9][10]
-
Reaction Temperature: Temperature can be a tool to control the kinetic versus thermodynamic product distribution. For example, in some reactions, lower temperatures favor the kinetically controlled ortho-product, while higher temperatures lead to the thermodynamically favored para-product.[8]
-
Alkene Addition Method: The way the alkene is introduced into the reaction mixture can also influence the selectivity of the second alkylation step.[9]
Experimental Protocols
General Procedure for ortho-Selective Phenol Alkylation with a Secondary Alcohol
This protocol is based on a method utilizing a dual catalyst system.[1][8]
Materials:
-
Phenol substrate (1.0 mmol)
-
Secondary alcohol (1.1 mmol)
-
Zinc chloride (ZnCl₂), anhydrous (0.05 mmol, 5 mol%)
-
(R)-camphorsulfonic acid (0.75 mmol)
-
Chlorobenzene (1.0 mL)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (dry)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, add the phenol substrate, the secondary alcohol, ZnCl₂, and (R)-camphorsulfonic acid.[1]
-
Add chlorobenzene to the reaction vessel.[1]
-
Heat the reaction mixture to 140 °C and stir for 18 hours.[1]
-
After cooling to room temperature, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ortho-alkylated phenol.[1]
General Procedure for Phenol Alkylation with tert-Butanol using an Acid Catalyst
This protocol is a general method for Friedel-Crafts alkylation using an alcohol.[1]
Materials:
-
Phenol (or a substituted phenol like p-dimethoxybenzene, 500 mg)
-
Glacial acetic acid (2 mL)
-
t-butyl alcohol (1 mL)
-
Concentrated sulfuric acid (1.6 mL)
-
Ice bath
-
Water
Procedure:
-
In a reaction tube, dissolve the phenol substrate in glacial acetic acid.[1]
-
Add t-butyl alcohol to the mixture.[1]
-
Place the reaction tube in an ice bath to cool the mixture.
-
Carefully and in small portions, add concentrated sulfuric acid with stirring after each addition. Ensure the reaction temperature is kept low.[1]
-
After the complete addition of the acid, allow the reaction to stand at room temperature for 15 minutes.[1]
-
Place the tube back into the ice bath and slowly add 10 mL of water in small portions, followed by an additional 10 mL of water to quench the reaction.[1]
-
A solid product should form, which can be isolated by filtration and purified by recrystallization.
Visualizations
Caption: Pathways of byproduct formation in phenol alkylation.
Caption: Troubleshooting logic for minimizing byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. US5043483A - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pnnl.gov [pnnl.gov]
- 6. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 7. dl.begellhouse.com [dl.begellhouse.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 12. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
Troubleshooting low yield in Friedel-Crafts alkylation of phenol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Friedel-Crafts alkylation of phenol, with a primary focus on addressing issues of low yield.
Troubleshooting Guide
Problem 1: My reaction yield is low, and I'm observing significant formation of di- or tri-alkylated products (polysubstitution).
Possible Causes & Solutions:
-
High Reactivity of Phenol: The hydroxyl (-OH) group is a strong activating group, making the phenol ring highly nucleophilic and susceptible to multiple alkylations.[1] The initial mono-alkylated product is often more reactive than phenol itself, leading to further alkylation.[1][2][3]
-
Solution 1: Adjust Reactant Stoichiometry: Use a large excess of the aromatic substrate (phenol) relative to the alkylating agent. This statistically favors the alkylation of the starting material over the already substituted product.[1][4][5]
-
Solution 2: Control Reaction Conditions: Lowering the reaction temperature can decrease the rate of subsequent alkylations.[1] Monitor the reaction progress using techniques like TLC or GC and stop the reaction once the formation of the desired mono-alkylated product is maximized.[1]
-
Solution 3: Use a Milder Catalyst: Highly active Lewis acids, such as AlCl₃, can promote excessive polyalkylation.[1][4] Consider using milder or moderately active catalysts to control the reaction's reactivity.[1][4]
Problem 2: A significant amount of O-alkylated byproduct (phenyl ether) is forming instead of the desired C-alkylated product.
Possible Causes & Solutions:
-
Ambident Nucleophilicity of Phenol: Phenol can act as a nucleophile at two positions: the aromatic ring (C-alkylation) and the hydroxyl oxygen (O-alkylation).[1][6] The formation of the phenyl ether can be kinetically favored under certain conditions.[1]
-
Solution 1: Catalyst and Solvent Selection: The choice of catalyst and solvent can significantly influence the C/O alkylation ratio.[1][7] Protic solvents like water or trifluoroethanol can shield the phenolate oxygen through hydrogen bonding, promoting C-alkylation.[7] Conversely, aprotic solvents like DMF or DMSO may favor O-alkylation.[7] Some solid acid catalysts, such as zeolites, can also be optimized to favor C-alkylation.[1]
-
Solution 2: Fries Rearrangement: An alternative strategy is to perform O-acylation to form a phenyl ester, followed by a Fries rearrangement using a Lewis acid catalyst to yield the C-acylated product.[6][8] The resulting ketone can then be reduced to the alkyl group if desired.[9]
Problem 3: The reaction is sluggish or not proceeding at all, suggesting catalyst deactivation.
Possible Causes & Solutions:
-
Catalyst Complexation with Phenol: The lone pair of electrons on the hydroxyl oxygen of phenol can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[6][10][11][12] This interaction forms a complex that deactivates the catalyst, preventing it from generating the carbocation electrophile.[6][10][11]
-
Solution 1: Use Excess Catalyst: To counteract the complexation with phenol, a stoichiometric amount, or even an excess, of the Lewis acid catalyst may be required.[6]
-
Solution 2: Anhydrous Conditions: Lewis acid catalysts are extremely sensitive to moisture.[13] Ensure all glassware is flame-dried and that all reagents and solvents are anhydrous, as any water will react with and deactivate the catalyst.[13]
-
Solution 3: Alternative Catalysts: Consider using catalysts that are less susceptible to deactivation by phenol, such as certain Brønsted acids or solid acid catalysts.[4][14]
Problem 4: The product is an isomer of the expected alkylphenol, indicating a molecular rearrangement.
Possible Causes & Solutions:
-
Carbocation Rearrangement: Friedel-Crafts alkylations proceed via a carbocation intermediate.[1][15] Primary and secondary carbocations are prone to rearrangement (via hydride or methyl shifts) to form more stable carbocations, leading to a mixture of products.[1][4][16][17]
-
Solution 1: Choose a Stable Alkylating Agent: Use alkylating agents that form stable carbocations, such as tertiary or benzylic halides, which are less likely to rearrange.[1]
-
Solution 2: Use Friedel-Crafts Acylation Followed by Reduction: To synthesize a straight-chain alkylated phenol without rearrangement, perform a Friedel-Crafts acylation first. The acylium ion intermediate is resonance-stabilized and does not rearrange.[1][3] The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[1][9]
Process Flow and Pathway Diagrams
Caption: A workflow for troubleshooting low yields in Friedel-Crafts alkylation of phenol.
Caption: Competing C-alkylation and O-alkylation pathways for the phenolate anion.
Data Summary
The selection of catalyst and reaction conditions significantly impacts conversion rates and product selectivity.
| Parameter | Condition | Expected Outcome on Yield & Selectivity | Rationale |
| Catalyst Activity | Very Active (e.g., AlCl₃, AlBr₃) | High conversion but potential for low selectivity (polysubstitution, rearrangement).[1][4] | Strong Lewis acids aggressively generate carbocations, increasing reaction rate but reducing control.[1] |
| Mild (e.g., FeCl₂, SnCl₄, Zeolites)[4] | Higher selectivity for mono-alkylation, but may require higher temperatures or longer reaction times. | Milder catalysts temper reactivity, reducing the rate of subsequent alkylations.[1] | |
| Reactant Ratio | High [Phenol] : [Alkylating Agent] | Increased yield of mono-alkylated product; suppression of polyalkylation.[1][5] | Statistically increases the probability of the electrophile reacting with an unsubstituted phenol molecule. |
| Low [Phenol] : [Alkylating Agent] | Increased formation of polyalkylated byproducts. | The activated mono-alkylated product successfully competes for the alkylating agent.[1] | |
| Temperature | Low Temperature | Favors mono-alkylation and can reduce rearrangements. May result in lower conversion rates.[1] | Reduces the overall reaction rate, giving more control over the initial substitution step. |
| High Temperature | Increases reaction rate and conversion but can lead to more polyalkylation and side reactions.[13] | Provides energy to overcome activation barriers but can also promote undesired subsequent reactions. | |
| Solvent | Protic (e.g., H₂O, TFE) | Can favor C-alkylation over O-alkylation. | Solvates the phenolate oxygen via H-bonding, making it less available for nucleophilic attack.[7] |
| Aprotic (e.g., DMF, DMSO) | May favor O-alkylation.[7] | Does not effectively solvate the phenolate oxygen, leaving it exposed for O-alkylation. |
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of Phenol with an Alkene (Styrene)
This protocol is a generalized example. Specific quantities, temperatures, and reaction times should be optimized for the specific substrates and desired products.
Materials:
-
Phenol
-
Styrene (or other alkene)
-
Acid Catalyst (e.g., Phosphoric Acid, SO₄²⁻/ZrO₂)[14]
-
Sodium Carbonate Solution (for neutralization)[14]
-
Solvent (optional, e.g., Toluene)[14]
-
Anhydrous Magnesium Sulfate (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble the clean, dry three-necked flask with a magnetic stir bar, reflux condenser, dropping funnel, and thermometer.[14]
-
Charging Reactants: Add phenol and the acid catalyst to the reaction flask. If using a solid catalyst, it can be added directly.[14] Begin stirring the mixture.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 100-120°C).[14]
-
Addition of Alkylating Agent: Slowly add the styrene dropwise from the dropping funnel. The addition is often exothermic, so control the rate to maintain a stable reaction temperature.[14]
-
Reaction: After the addition is complete, maintain the reaction mixture at the set temperature with continuous stirring for the determined reaction time (e.g., 2-6 hours).[14] Monitor the reaction's progress via TLC or GC analysis.
-
Work-up:
-
Cool the reaction mixture to a safe temperature.[14]
-
If a solid catalyst was used, it can be recovered by filtration.[14]
-
Slowly add a sodium carbonate solution to neutralize the acid catalyst.[14]
-
Transfer the mixture to a separatory funnel. If a solvent was used, collect the organic layer. If not, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation).
-
-
Purification: Purify the crude product by fractional distillation under vacuum or by column chromatography to separate unreacted starting materials and different alkylated isomers.[14]
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts alkylation generally difficult with phenol? A1: The primary difficulty arises from the interaction between the phenol's hydroxyl group and the Lewis acid catalyst. The oxygen atom's lone pairs coordinate with the Lewis acid, forming a complex that deactivates the catalyst.[6][10][11] This prevents the catalyst from efficiently generating the carbocation needed for the reaction.
Q2: Can I use alkyl halides as the alkylating agent for phenol? A2: Yes, alkyl halides are common alkylating agents. However, be aware of the limitations. Primary and secondary alkyl halides can generate carbocations that are prone to rearrangement.[1][16] The reaction of the alkyl halide with the Lewis acid generates the electrophile for the reaction.[4]
Q3: Why doesn't polysubstitution occur in Friedel-Crafts acylation? A3: In Friedel-Crafts acylation, an acyl group (-C(O)R) is added to the aromatic ring. This group is electron-withdrawing, which deactivates the aromatic ring.[2][3] The acylated product is therefore less reactive than the starting material (phenol), which prevents further acylation reactions from occurring.[2][3][18]
Q4: My starting material is a phenol derivative with a strong electron-withdrawing group (e.g., nitrophenol). Why is the reaction failing? A4: Friedel-Crafts alkylation is an electrophilic aromatic substitution. Strongly deactivating groups, such as nitro (-NO₂) or cyano (-CN) groups, significantly reduce the nucleophilicity of the aromatic ring.[1][16] This makes the ring unreactive towards the carbocation electrophile, causing the reaction to fail.[1][16]
Q5: Can I use aryl halides (e.g., chlorobenzene) as alkylating agents in this reaction? A5: No, aryl and vinyl halides are generally unsuitable for Friedel-Crafts alkylation. The corresponding carbocations are highly unstable and difficult to form under typical reaction conditions.[1][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. testbook.com [testbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. byjus.com [byjus.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. quora.com [quora.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Alkylation of Phenol Reaction Explain the Friedel-Crafts .. [askfilo.com]
- 11. Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution ? | Sathee Forum [forum.prutor.ai]
- 12. brainly.in [brainly.in]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
Identification of side-products in 3-Cyclohexylphenol synthesis by GC-MS
Technical Support Center: 3-Cyclohexylphenol Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers involved in the synthesis of this compound and the identification of its side-products using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected products and common side-products in the synthesis of this compound?
The synthesis of this compound is typically achieved via a Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol using an acid catalyst.[1] While the target is the meta-substituted product (this compound), the reaction often yields a mixture of isomers and multiply-substituted products.
-
Main Products: The reaction typically produces a mixture of monosubstituted isomers: 2-Cyclohexylphenol (ortho-), this compound (meta-), and 4-Cyclohexylphenol (para-).[2] The ortho- and para- isomers are often the major products due to the directing effects of the hydroxyl group.
-
Common Side-Products:
-
Dicyclohexylphenols: Further alkylation can lead to the formation of disubstituted products such as 2,4-Dicyclohexylphenol and 2,6-Dicyclohexylphenol.[2][3]
-
Cyclohexyl Phenyl Ether: O-alkylation can occur, forming cyclohexyl phenyl ether, though this is often a kinetically favored and reversible product.[2][3]
-
Bicyclohexyl: A potential impurity arising from the dimerization of the cyclohexene reactant.[4]
-
Unreacted Starting Materials: Residual phenol and cyclohexene/cyclohexanol may be present.
-
Q2: How is GC-MS used to identify these side-products?
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this analysis.
-
Gas Chromatography (GC): The GC separates the different components of the reaction mixture based on their boiling points and interactions with the capillary column. Isomers like 2-, 3-, and 4-cyclohexylphenol will elute at distinct retention times.
-
Mass Spectrometry (MS): As each separated component elutes from the GC column, it is ionized (typically by electron impact), causing it to fragment into smaller, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound.[5] This spectrum serves as a "fingerprint" for identification by comparing it against spectral libraries (e.g., NIST, Wiley) and by analyzing the fragmentation patterns.[5][6]
Q3: What are the characteristic mass spectral fragments for cyclohexylphenols?
The mass spectrum of a cyclohexylphenol will show a molecular ion peak [M]+ and several characteristic fragment ions.
-
Molecular Ion [M]+: For monocyclohexylphenol (C12H16O), the molecular ion peak will be at m/z 176.[7][8] The presence of a prominent molecular ion is typical for aromatic compounds.[6]
-
Key Fragments:
-
Loss of the cyclohexyl group can lead to fragments related to the phenol structure (e.g., m/z 94 for the phenol cation [C6H5OH]+).[9]
-
Cleavage within the cyclohexyl ring can produce a series of hydrocarbon fragments.
-
A common fragmentation for alkyl-substituted benzenes is the formation of a tropylium ion at m/z 91.[6]
-
For this compound specifically, major peaks are observed at m/z 176, 108, and 120.[7]
-
Data Presentation: Summary of Products
The following table summarizes the key compounds that may be observed in the reaction mixture.
| Compound Name | Abbreviation | Position | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| 2-Cyclohexylphenol | o-CHP | Ortho | C₁₂H₁₆O | 176.26 | 176, 133, 120, 91 |
| This compound | m-CHP | Meta | C₁₂H₁₆O | 176.26 | 176, 120, 108, 91 |
| 4-Cyclohexylphenol | p-CHP | Para | C₁₂H₁₆O | 176.26 | 176, 107, 91 |
| 2,4-Dicyclohexylphenol | o,p-DCHP | Ortho, Para | C₁₈H₂₆O | 258.40 | 258, 175, 133 |
| 2,6-Dicyclohexylphenol | o,o-DCHP | Ortho, Ortho | C₁₈H₂₆O | 258.40 | 258, 175, 133 |
| Cyclohexyl Phenyl Ether | CPE | - | C₁₂H₁₆O | 176.26 | 176, 94, 83 |
Troubleshooting Guide
Problem: I see unexpected peaks in my GC chromatogram.
-
Possible Cause 1: Contaminated Starting Materials. Commercially available phenol can contain impurities like acetone, mesityl oxide, or 2-methylbenzofuran.[10][11]
-
Solution: Run a GC-MS analysis of your starting materials (phenol and cyclohexene/cyclohexanol) individually to check for purity.
-
-
Possible Cause 2: Side Reactions. The reaction conditions may be promoting the formation of unexpected byproducts.
-
Solution: Analyze the mass spectra of the unknown peaks. Look for fragmentation patterns that suggest related structures. For example, a peak with a molecular ion of m/z 164 could indicate bicyclohexyl (C12H22).
-
Problem: I have a high yield of dicyclohexylphenol products.
-
Possible Cause: Incorrect Stoichiometry or Reaction Time. An excess of the alkylating agent (cyclohexene) or prolonged reaction times can favor multiple alkylations.
-
Solution: Reduce the mole ratio of cyclohexene to phenol. A higher excess of phenol will favor mono-alkylation. Perform a time-course study to find the optimal reaction time that maximizes mono-alkylation before di-alkylation becomes significant.
-
Problem: My mass spectrum does not match any library entries.
-
Possible Cause 1: Co-elution. Two or more compounds may be eluting from the GC column at the same time, resulting in a mixed mass spectrum.
-
Solution: Check the peak shape in your chromatogram. A non-symmetrical peak may indicate co-elution. Adjust your GC temperature program (e.g., use a slower ramp rate) to improve separation.
-
-
Possible Cause 2: Novel or Unexpected Compound. You may have formed a compound not present in your MS library.
-
Solution: Perform manual interpretation of the mass spectrum.
-
Experimental Protocols
Synthesis of this compound (Illustrative)
This protocol is based on a typical Friedel-Crafts alkylation procedure. Safety Note: Phenol is corrosive and toxic. All work should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (e.g., 10 molar equivalents) and the acid catalyst (e.g., 12-tungstophosphoric acid on zirconia, 0.25 g).
-
Reaction: Begin stirring and heat the mixture to the desired temperature (e.g., 80°C).
-
Addition: Slowly add cyclohexene (e.g., 1 molar equivalent) to the reaction mixture.
-
Monitoring: Allow the reaction to proceed for the desired time (e.g., 1-6 hours). The reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: After completion, cool the mixture to room temperature. Filter the catalyst from the reaction mixture.
-
Purification: The crude product can be purified by distillation or column chromatography to separate the unreacted phenol and different product isomers.
GC-MS Analysis Protocol
-
Sample Preparation: Dilute a small aliquot of the crude or purified reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation (Typical):
-
GC Conditions (Example):
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
For each peak, compare the acquired mass spectrum against the NIST/Wiley spectral library for identification.
-
Manually analyze the fragmentation patterns for unknown peaks to deduce their structures.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound showing potential side-products.
Caption: Experimental workflow for the identification of side-products by GC-MS.
Caption: Troubleshooting decision tree for identifying unknown peaks in a GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnnl.gov [pnnl.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. whitman.edu [whitman.edu]
- 7. This compound | C12H16O | CID 16036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. US8013191B2 - Method for removing impurities from phenol - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 3-Cyclohexylphenol
Welcome to the technical support center for the purification of crude 3-Cyclohexylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are fractional distillation under reduced pressure, recrystallization, and column chromatography. Often, a combination of these techniques is employed to achieve high purity. For instance, an initial distillation can remove volatile impurities and unreacted starting materials, followed by recrystallization to remove isomeric and other closely-related impurities.
Q2: What is the typical appearance of pure this compound?
A2: Pure this compound is typically a colorless to pale yellow liquid or a low-melting solid, depending on the ambient temperature and purity.[1] A patent describing the purification of the meta-isomer mentions obtaining "fine white needles" after recrystallization.[2][3]
Q3: What are the likely impurities in crude this compound?
A3: Crude this compound, often synthesized via Friedel-Crafts alkylation of phenol, may contain several impurities. These can include unreacted phenol, cyclohexene, or cyclohexanol, as well as isomers (2-cyclohexylphenol and 4-cyclohexylphenol).[3] Polyalkylated phenols and by-products from side reactions may also be present.[3] Additionally, exposure to air can lead to the formation of colored oxidation products, such as quinones.
Q4: What level of purity can I expect to achieve with these purification techniques?
A4: With a combination of fractional distillation and recrystallization, it is possible to achieve a purity of 97% or higher for this compound.[1] The final purity depends on the nature and concentration of the impurities in the crude starting material.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or uneven boiling | - Insufficient stirring.- Lack of boiling chips.- Too rapid heating. | - Ensure vigorous and consistent stirring.- Add fresh boiling chips to the cooled flask.- Heat the distillation flask gradually. |
| Poor separation of fractions | - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuations in vacuum pressure. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Ensure a stable vacuum source and check for leaks in the apparatus. |
| Product solidifies in the condenser | - The condenser water is too cold. | - Use warmer water in the condenser or use an air condenser instead of a water-jacketed one. |
| Product appears discolored after distillation | - Thermal decomposition due to excessive heating.- Presence of oxygen. | - Lower the distillation temperature by using a higher vacuum.- Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) before heating. |
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too quickly.- Impurities are depressing the melting point. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. |
| Low or no crystal formation | - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Try a different solvent or a solvent mixture where the compound has lower solubility when cold.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
| Colored impurities in the final product | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization. |
| Low recovery of the purified product | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Use a solvent in which the compound is less soluble at low temperatures. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Peak tailing of the this compound | - Interaction of the acidic phenolic hydroxyl group with the silica gel. | - Add a small amount (0.5-1%) of acetic acid to the eluent to suppress this interaction. |
| Poor separation of isomers | - The chosen eluent system is not optimal. | - Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. A gradient elution may be necessary. |
| The compound does not elute from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. |
| Colored bands (oxidation) forming on the column | - The phenol is oxidizing on the silica gel. | - Use degassed solvents and consider running the column under an inert atmosphere. |
Experimental Protocols
Fractional Distillation of Crude this compound
Objective: To remove low-boiling impurities (e.g., unreacted phenol, solvents) and high-boiling impurities (e.g., polyalkylated by-products) from crude this compound.
Methodology:
-
Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum adapter, and a receiving flask. Ensure all glassware is dry.
-
Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Apply a vacuum to the system. A pressure of approximately 25 mmHg is a good starting point.
-
Begin heating the distillation flask gently while stirring.
-
Collect any low-boiling fractions that distill over first.
-
Gradually increase the temperature. This compound is reported to boil at approximately 180°C at 25 mmHg.[3] Collect the fraction that distills over at a constant temperature.
-
Stop the distillation before all the material in the flask has vaporized to avoid contamination with high-boiling residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
Recrystallization of this compound
Objective: To purify this compound from isomeric and other closely-related impurities.
Methodology:
-
Place the distilled or crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent, such as petroleum ether or a hexane/toluene mixture.[2][3] Add the solvent portion-wise with heating and swirling until the solid just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals, preferably under vacuum.
Column Chromatography of this compound
Objective: To separate this compound from impurities with similar boiling points and solubilities, such as isomers.
Methodology:
-
Select an appropriate solvent system based on TLC analysis. A mixture of hexanes and ethyl acetate is a common starting point for compounds of this polarity.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Add a layer of sand on top of the silica gel.
-
Pre-elute the column with the starting solvent.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Quantitative Data Summary
| Purification Technique | Parameter | Expected Outcome | Notes |
| Fractional Distillation | Purity Improvement | Can significantly increase purity, especially if crude material is <90% pure. | Removes impurities with significantly different boiling points. |
| Yield | 60-80% | Yields can vary depending on the amount of impurities present. | |
| Recrystallization | Purity Improvement | Can increase purity from ~95% to >98%. | Effective for removing isomeric impurities and achieving high final purity. |
| Yield | 70-90% | Yield depends on the solubility of the compound in the chosen solvent. | |
| Column Chromatography | Purity Improvement | Can achieve >99% purity. | Very effective for separating closely related compounds, but may be less practical for large quantities. |
| Yield | 50-85% | Yield can be lower due to the larger number of fractions and potential for product loss on the column. |
Visualizations
Caption: A typical workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Navigating the Synthesis of 3-Cyclohexylphenol: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 3-Cyclohexylphenol presents a valuable endeavor, given its role as a key intermediate. However, scaling up this synthesis from the laboratory to pilot or industrial scale introduces a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the experimental process, ensuring a smoother and more efficient scale-up.
Frequently Asked questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol.[1][2][3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis or Brønsted acid.[3][4]
Q2: Why is achieving high selectivity for the meta-isomer (this compound) challenging?
A2: The hydroxyl group of phenol is an ortho-, para-directing activator in electrophilic aromatic substitution. Consequently, the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol predominantly yields 2-Cyclohexylphenol and 4-Cyclohexylphenol as the major products. The formation of the meta-isomer is generally less favored thermodynamically.
Q3: What are the main byproducts to expect during the synthesis?
A3: Besides the desired this compound, the primary byproducts are its isomers, 2-Cyclohexylphenol and 4-Cyclohexylphenol. Polyalkylation can also occur, leading to the formation of dicyclohexylphenols.[5] Additionally, depending on the catalyst and reaction conditions, cyclohexyl phenyl ether can be a significant byproduct.[2]
Q4: What are the key safety considerations when scaling up this synthesis?
A4: The scale-up of this compound synthesis requires careful consideration of several safety aspects. The Friedel-Crafts reaction can be highly exothermic, necessitating robust temperature control to prevent runaway reactions. The use of strong acid catalysts like aluminum chloride requires handling with appropriate personal protective equipment and in a well-ventilated area to avoid exposure to corrosive and hazardous fumes. Flammable solvents may be used, requiring adherence to proper grounding and bonding procedures to prevent static discharge. A thorough risk assessment and implementation of appropriate safety protocols are crucial for a safe scale-up.
Troubleshooting Guide
Issue 1: Low Overall Yield of Cyclohexylphenols
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Ensure the use of a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Handle the catalyst under an inert atmosphere (nitrogen or argon) to prevent moisture contamination. | Lewis acid catalysts are highly sensitive to moisture, which deactivates them. |
| Insufficient Catalyst | In Friedel-Crafts alkylation, a stoichiometric amount of the Lewis acid catalyst may be required, as the product can form a complex with the catalyst, rendering it inactive. | The phenol's hydroxyl group can complex with the Lewis acid, requiring more than a catalytic amount. |
| Low Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. | The rate of a chemical reaction is temperature-dependent. Insufficient temperature can lead to a slow or incomplete reaction. |
| Poor Quality of Reagents | Use freshly distilled phenol and cyclohexene. Ensure the solvent is anhydrous. | Impurities in the starting materials or solvent can interfere with the reaction, leading to side reactions and lower yields. |
Issue 2: Poor Selectivity for this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Ortho- and Para- Isomer Predominance | Explore the use of shape-selective catalysts like zeolites (e.g., H-beta, H-mordenite).[6] | The pore structure of zeolites can favor the formation of specific isomers by sterically hindering the formation of others. |
| Reaction Temperature Effects | Investigate the effect of reaction temperature on isomer distribution. The relative proportions of ortho- and para-isomers can vary with temperature.[5] | Isomerization reactions can be temperature-dependent. |
| Catalyst Choice | Experiment with different types of acid catalysts, including solid acids like supported heteropolyacids, which can offer different selectivities compared to traditional Lewis acids.[7] | The nature of the active sites on the catalyst surface can influence the regioselectivity of the alkylation. |
Issue 3: Formation of Significant Amounts of Dicyclohexylphenols
| Possible Cause | Troubleshooting Step | Rationale |
| High Molar Ratio of Cyclohexene to Phenol | Use a molar excess of phenol relative to cyclohexene. | A higher concentration of phenol will increase the probability of mono-alkylation over polyalkylation. |
| Prolonged Reaction Time | Monitor the reaction progress closely and stop it once the desired level of mono-alkylation is achieved. | Longer reaction times can lead to the further alkylation of the mono-substituted product. |
Issue 4: Challenges in Product Purification
| Possible Cause | Troubleshooting Step | Rationale |
| Similar Boiling Points of Isomers | Employ fractional distillation under reduced pressure. However, complete separation may be difficult due to close boiling points. | Reduced pressure lowers the boiling points, which can improve separation efficiency. |
| Co-crystallization of Isomers | Utilize selective crystallization techniques. The isomers may have different solubilities in specific solvents, allowing for their separation through crystallization. | Exploiting differences in physical properties is a common method for separating isomers. |
| Complex Product Mixture | Consider preparative chromatography for high-purity requirements, although this may be less feasible for large-scale production. | Chromatography offers high resolution for separating complex mixtures. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data from literature for the synthesis of cyclohexylphenols. Note that specific data for the scale-up of this compound synthesis is limited, and the data presented here is a compilation from various studies on phenol cyclohexylation, which may not be specific to the meta-isomer.
Table 1: Effect of Catalyst on Phenol Conversion and Cyclohexylphenol Selectivity
| Catalyst | Phenol to Cyclohexene Molar Ratio | Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | Cyclohexylphenol Selectivity (%) | Reference |
| Co2P/Beta Zeolite | 1:1 | 150 | 1 | 77 | 56 | [1] |
| Co2P/MCM-22 Zeolite | 1:1 | 150 | 1 | 90 | - | [1] |
| Co2P/Ferrierite Zeolite | 1:1 | 150 | 1 | 65 | - | [1] |
| Co2P/Mordenite Zeolite | 1:1 | 150 | 1 | 30 | - | [1] |
| H-Mordenite | 1:1 to 5:1 | 140-220 | 2-12 | - | >70 (for 4-isomer) | [6] |
| H-Beta | 1:1 to 5:1 | 140-220 | 2-12 | - | >70 (for 4-isomer) | [6] |
Table 2: Typical Byproduct Distribution in Phenol Cyclohexylation
| Byproduct | Typical Percentage Range | Factors Influencing Formation |
| 2-Cyclohexylphenol | 30-60% | Catalyst type, temperature |
| 4-Cyclohexylphenol | 20-50% | Catalyst type, temperature |
| Dicyclohexylphenols | 5-20% | Reactant molar ratio, reaction time |
| Cyclohexyl Phenyl Ether | 5-15% | Reaction temperature, catalyst acidity |
Experimental Protocols
Key Experiment: Pilot-Scale Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is a representative procedure based on common laboratory practices and scale-up considerations. Note: This is a generalized protocol and must be adapted and optimized for specific equipment and safety protocols.
1. Reactor Setup and Preparation:
-
A 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and a dropping funnel is used.
-
The reactor and all associated glassware must be thoroughly dried to ensure anhydrous conditions.
-
The system is purged with dry nitrogen gas.
2. Reaction:
-
Charge the reactor with phenol (e.g., 10 kg, 106.3 mol) and an appropriate anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Cool the mixture to 0-5 °C using a cooling bath.
-
Slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.2 equivalents) portion-wise while maintaining the temperature below 10 °C.
-
Once the catalyst addition is complete, add cyclohexene (e.g., 8.2 L, 81.3 mol, 0.76 equivalents) dropwise from the dropping funnel over a period of 2-3 hours, maintaining the reaction temperature between 5-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
3. Work-up and Quenching:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of ice-cold water or dilute hydrochloric acid. This step is highly exothermic and requires efficient cooling.
-
Once the quenching is complete, transfer the mixture to a separation funnel.
4. Extraction and Washing:
-
Separate the organic layer.
-
Extract the aqueous layer with the same solvent.
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
5. Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
6. Purification:
-
The crude product, a mixture of cyclohexylphenol isomers and other byproducts, is subjected to fractional distillation under high vacuum to separate the isomers based on their boiling points.
-
Further purification of the this compound fraction can be achieved by recrystallization from a suitable solvent system (e.g., heptane/toluene).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. mt.com [mt.com]
- 5. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 6. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 7. researchgate.net [researchgate.net]
Optimizing catalyst loading for selective cyclohexylphenol synthesis
Welcome to the technical support center for the selective synthesis of cyclohexylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common experimental challenges in phenol alkylation with cyclohexene or its precursors.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My phenol conversion is low. What are the potential causes and solutions?
Answer: Low phenol conversion can stem from several factors related to catalyst activity and reaction conditions.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. Gradually increase the catalyst loading in increments to find the optimal concentration.
-
Low Reaction Temperature: The alkylation of phenol is temperature-dependent. If the temperature is too low, the activation energy barrier may not be overcome. Increase the reaction temperature in a controlled manner (e.g., in 10-20°C increments). Reaction temperatures are often varied between 140-220°C.[1][2]
-
Catalyst Deactivation: The catalyst may have lost its activity. This can be caused by coking (the deposition of carbonaceous materials on the catalyst surface) or poisoning by impurities in the reactants or solvent.[3][4]
-
Solution for Coking: Regenerate the catalyst. For zeolites, this often involves calcination in air at elevated temperatures (e.g., 500-550°C) to burn off coke deposits.[1][4]
-
Solution for Poisoning: Ensure high purity of reactants and solvents. Pre-treating reactants to remove potential poisons may be necessary.
-
-
Poor Mixing: Inefficient stirring can lead to poor contact between the reactants and the catalyst, especially with solid catalysts. Ensure vigorous and consistent stirring throughout the reaction.[5]
Question: I have high conversion, but the selectivity to the desired p-cyclohexylphenol is poor. How can I improve it?
Answer: Poor selectivity is a common challenge, often resulting in a mixture of ortho and para isomers, O-alkylation products, and di-alkylated species.[1][6]
-
Reaction Temperature: Temperature significantly influences the ortho/para product ratio. Higher temperatures generally favor the thermodynamically more stable para-isomer.[2][7] Conversely, lower temperatures can sometimes increase the selectivity towards O-alkylation, forming cyclohexyl phenyl ether.[8]
-
Catalyst Selection: The catalyst's pore structure and acid site characteristics are crucial for selectivity.
-
Zeolites: Large-pore zeolites like H-beta or dealuminated HY zeolites are often preferred for selectively producing p-cyclohexylphenol due to shape-selectivity, where the transition state for para-substitution is more easily accommodated within the zeolite pores.[2]
-
Acid Site Type: The type of acidity (Brønsted vs. Lewis) can influence the product distribution, although this effect can be complex and catalyst-dependent.[6]
-
-
Reactant Molar Ratio: An excess of phenol relative to the alkylating agent (cyclohexene or cyclohexanol) can suppress the formation of di-cyclohexylphenol byproducts. A typical phenol to cyclohexene/cyclohexanol mole ratio is in the range of 1:1 to 5:1.[1][2]
-
Solvent Effects: The choice of solvent can influence selectivity. For example, nitromethane has been reported to inhibit the formation of cyclohexene dimers, a common side reaction.[6]
Question: I am observing significant amounts of byproducts like cyclohexyl phenyl ether and dicyclohexylphenols. What can I do?
Answer: The formation of these byproducts is related to the reaction mechanism and conditions.
-
Cyclohexyl Phenyl Ether (O-alkylation): This product is often a kinetically favored intermediate.[9] To minimize its presence in the final product, you can:
-
Increase reaction time or temperature to promote its rearrangement to the more stable C-alkylated products (cyclohexylphenols).[6]
-
Select a catalyst that favors C-alkylation over O-alkylation. Solid acid catalysts like zeolites typically promote C-alkylation.
-
-
Dicyclohexylphenols (Di-alkylation): These form when the initial cyclohexylphenol product undergoes a second alkylation. This is more likely when:
-
The concentration of the alkylating agent is high relative to phenol.
-
The reaction is allowed to proceed for too long at high conversion levels.
-
Solution: Use a higher phenol-to-cyclohexene molar ratio and monitor the reaction progress to stop it before significant di-alkylation occurs.[7]
-
Question: My catalyst is deactivating rapidly. What is the cause and how can I prevent it?
Answer: Rapid deactivation is typically caused by the blockage of catalyst pores and active sites by coke or heavy byproducts.[4]
-
Cause: Phenolic compounds can facilitate the formation of condensed-ring compounds (coke) that block catalyst pores.[4] This is particularly problematic in microporous catalysts like zeolites.
-
Prevention & Mitigation:
-
Optimize Temperature: Very high temperatures can accelerate coke formation. Find a balance between activity and stability.
-
Use a Bifunctional Catalyst: Incorporating a metal function (e.g., Pd, Ni) and co-feeding hydrogen can help hydrogenate coke precursors, extending the catalyst's life.[3][10]
-
Utilize Hierarchical Zeolites: Zeolites with a combination of micropores and mesopores can improve mass transport and reduce the likelihood of pore blockage.[11]
-
Regeneration: As mentioned previously, periodic regeneration of the catalyst via calcination can restore activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for selective cyclohexylphenol synthesis? A1: A variety of solid acid catalysts are used to avoid the environmental issues associated with mineral acids.[3][12] Common choices include:
-
Zeolites: H-Beta, H-Mordenite, and HY zeolites are frequently studied due to their strong Brønsted acidity and shape-selective properties.[1][2]
-
Ion-Exchange Resins: Sulfonated resins like Amberlyst are effective catalysts.[6][13]
-
Supported Heteropoly Acids: Dodecatungstophosphoric acid (DTP) supported on materials like K-10 clay has shown high activity.[8][13]
-
Bifunctional Catalysts: Systems combining a metal (like Pd, Ni, or Co₂P) with an acidic support (like zeolites or Al₂O₃) are used in hydroalkylation processes.[3][12][14]
Q2: What is the general reaction mechanism? A2: The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of an acid catalyst, cyclohexene (or cyclohexanol, which dehydrates to cyclohexene) is protonated to form a cyclohexyl carbocation. This electrophile then attacks the electron-rich phenol ring, primarily at the ortho and para positions, to form the C-alkylated products.[2][6][9]
Q3: How do I analyze the product mixture to determine conversion and selectivity? A3: The most common analytical technique is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[15][16] GC allows for the separation and quantification of reactants (phenol, cyclohexene) and products (o-cyclohexylphenol, p-cyclohexylphenol, cyclohexyl phenyl ether, etc.), enabling the calculation of conversion and selectivity.[17] Derivatization is sometimes used to improve the chromatographic performance of phenolic compounds, but direct analysis is also common.[15][18]
Data Presentation: Catalyst Performance Comparison
The following table summarizes performance data from various catalytic systems for phenol alkylation.
| Catalyst System | Alkylating Agent | Temp. (°C) | Time (h) | Phenol Conv. (%) | Selectivity to Cyclohexylphenols (%) | Key Findings & Reference |
| 1% Pd-Al₂O₃ + NaCl-AlCl₃ | Phenol (Hydroalkylation) | 120 | 4.5 | - | 31.9% yield of 4-cyclohexylphenol | Molten salt system promotes hydroalkylation.[14][19] |
| H-Beta Zeolite | Cyclohexene | 180 | 6 | ~80 | >90 (high para-selectivity) | High para-selectivity with zeolites.[1] |
| RANEY® Ni + Hierarchical Beta | Isopropyl Alcohol (H-transfer) | 150 | 1 | 64 | ~70 | One-pot synthesis via catalytic hydrogen transfer.[11] |
| Co₂P / Beta Zeolite | Phenol (Hydroalkylation) | - | - | 77 | 56 (Selectivity to CHP) | Bifunctional catalyst with balanced metal/acid sites.[3][12] |
| 20% DTP / K-10 Clay | Cyclohexene | 60 | - | High | High selectivity to O-alkylation product | Lower temperatures favor O-alkylation with this catalyst.[8] |
Experimental Protocols
Protocol 1: General Synthesis of Cyclohexylphenol with H-Beta Zeolite
-
Catalyst Activation: Place the required amount of H-Beta zeolite catalyst in a flask and activate it by heating under vacuum or in a stream of inert gas (e.g., Nitrogen) at 450-500°C for 4-6 hours to remove adsorbed water.[1] Cool to the reaction temperature under inert atmosphere.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add phenol and the desired solvent (if any).
-
Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 180°C). Once the temperature is stable, add the activated H-Beta catalyst (e.g., 10 wt% with respect to phenol).
-
Initiation: Begin adding cyclohexene dropwise to the stirred mixture over a period of 30 minutes. The typical molar ratio of phenol to cyclohexene is between 2:1 and 5:1.[1]
-
Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 2-12 hours).[1] Monitor the progress by taking small aliquots periodically for GC analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration.
-
Purification: Remove the solvent and excess phenol from the filtrate by vacuum distillation. The resulting crude product can be further purified by recrystallization or column chromatography to isolate the desired cyclohexylphenol isomers.
Protocol 2: Product Analysis by Gas Chromatography (GC)
-
Sample Preparation: Take a small aliquot (approx. 0.1 mL) from the reaction mixture. Dilute it with a suitable solvent (e.g., acetone, dichloromethane) to an appropriate concentration for GC analysis. Add an internal standard (e.g., naphthalene, dodecane) for accurate quantification.
-
GC Instrument Conditions (Example):
-
Column: A non-polar or semi-polar capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes. This program should be optimized to achieve good separation of all components.
-
-
Analysis: Inject the prepared sample into the GC. Identify the peaks corresponding to phenol, cyclohexene, o-cyclohexylphenol, and p-cyclohexylphenol by comparing their retention times with those of pure standards.
-
Calculation: Calculate the conversion of phenol and the selectivity for each product using the peak areas obtained from the chromatogram, corrected by the response factors determined from standard calibrations.
Visualizations
Caption: A troubleshooting decision tree for cyclohexylphenol synthesis.
Caption: General experimental workflow for catalyzed synthesis.
Caption: Simplified reaction pathways in phenol alkylation.
References
- 1. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. iris.unive.it [iris.unive.it]
- 7. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 8. Alkylation of phenol with cyclohexene over solid acids: insight in selectivity of O- versus C-alkylation - Publications of the IAS Fellows [repository.ias.ac.in]
- 9. pnnl.gov [pnnl.gov]
- 10. WO2014043188A1 - Process for producing phenol and/or cyclohexanone from cyclohexylbenzene - Google Patents [patents.google.com]
- 11. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 13. researchgate.net [researchgate.net]
- 14. 4-Cyclohexylphenol synthesis - chemicalbook [chemicalbook.com]
- 15. library.dphen1.com [library.dphen1.com]
- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 17. researchgate.net [researchgate.net]
- 18. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4-Cyclohexylphenol | 1131-60-8 [chemicalbook.com]
Effect of reaction temperature on the regioselectivity of phenol alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of phenol alkylation, with a specific focus on the effect of reaction temperature on regioselectivity.
Troubleshooting Guides
This section addresses common issues encountered during phenol alkylation experiments.
Issue 1: Low Yield of C-Alkylated Phenol and Predominance of O-Alkylated Ether Product
-
Question: My reaction is primarily yielding the O-alkylated phenyl ether instead of the desired C-alkylated product (ortho- or para-alkylphenol). How can I favor C-alkylation?
-
Possible Causes & Solutions:
-
Reaction Temperature: Lower temperatures often favor the kinetically controlled O-alkylation product. Increasing the reaction temperature can promote the thermodynamically more stable C-alkylated products. At elevated temperatures, the O-alkylated product can also undergo rearrangement to the C-alkylated isomers.[1]
-
Solvent Choice: The choice of solvent plays a critical role in the regioselectivity of phenol alkylation.
-
Protic Solvents (e.g., water, ethanol): These solvents can solvate the phenoxide oxygen through hydrogen bonding, making it less available for reaction and thus favoring C-alkylation.
-
Polar Aprotic Solvents (e.g., DMF, acetone): These solvents do not solvate the phenoxide oxygen as effectively, leaving it more exposed and reactive, which favors O-alkylation.
-
-
Catalyst Selection: The nature of the catalyst significantly influences the C/O alkylation ratio. While Lewis acids like AlCl₃ are common, they can sometimes lead to a mixture of products.[2] Exploring solid acid catalysts like zeolites can be optimized to favor C-alkylation.
-
Issue 2: Poor Regioselectivity Between Ortho and Para Isomers
-
Question: My reaction produces a mixture of ortho- and para-alkylated phenols, and I want to selectively obtain one isomer. How can I control the ortho/para regioselectivity?
-
Possible Causes & Solutions:
-
Reaction Temperature: Temperature is a key parameter for controlling ortho/para selectivity.
-
Higher Temperatures: Generally, higher temperatures favor the formation of the thermodynamically more stable para isomer due to lower steric hindrance.
-
Lower Temperatures: Lower temperatures can favor the kinetically controlled ortho product. However, this is also dependent on the catalyst and substrate.
-
-
Catalyst: The choice of catalyst is crucial for directing regioselectivity.
-
Bulky Catalysts: Using sterically hindered Lewis acids or shape-selective catalysts like certain zeolites can favor the formation of the less sterically hindered para-isomer by blocking access to the ortho positions.
-
Ortho-Directing Catalysts: Some catalytic systems, such as those involving certain metal complexes, have been developed for selective ortho-alkylation.
-
-
Steric Hindrance: The size of the alkylating agent can influence the ortho/para ratio. Bulkier alkylating agents will preferentially react at the less sterically hindered para position.
-
Issue 3: Formation of Polyalkylated Byproducts
-
Question: My reaction is producing significant amounts of di- and tri-alkylated phenols, reducing the yield of the desired mono-alkylated product. How can I minimize polyalkylation?
-
Possible Causes & Solutions:
-
Reactant Stoichiometry: The alkylated phenol product is often more reactive than the starting phenol, leading to further alkylation. Using a large excess of phenol relative to the alkylating agent can statistically favor mono-alkylation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-alkylation. Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the desired mono-alkylated product is maximized.
-
Catalyst Activity: Highly active catalysts can promote polyalkylation. Using a milder catalyst can help to control the reaction and improve selectivity for the mono-alkylated product.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between O-alkylation and C-alkylation of phenol?
Phenol is an ambident nucleophile, meaning it can be attacked by electrophiles at two different positions: the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation).
-
O-alkylation results in the formation of a phenyl ether. This is often the kinetically favored product, meaning it forms faster, especially at lower temperatures.
-
C-alkylation results in the formation of an alkylphenol, with the alkyl group attached to the ortho or para position of the benzene ring. These are generally the thermodynamically more stable products.
Q2: How does temperature generally affect the ortho/para ratio in phenol C-alkylation?
Generally, increasing the reaction temperature favors the formation of the para-alkylated product. The para position is less sterically hindered than the ortho positions, making the para-substituted product the thermodynamically more stable isomer. At higher temperatures, the reaction has enough energy to overcome the activation barrier for the formation of the more stable product. Conversely, lower temperatures may favor the kinetically controlled ortho-product, although this is highly dependent on the specific reaction conditions.
Q3: Can the O-alkylated product be converted to the C-alkylated product?
Yes, under certain conditions, particularly at higher temperatures and in the presence of an acid catalyst, the initially formed O-alkylated product (phenyl ether) can undergo a rearrangement, such as the Fries rearrangement for acyl groups or an analogous rearrangement for alkyl groups, to yield the more stable C-alkylated ortho- and para-isomers.
Q4: What are some "greener" alternatives to traditional Lewis acid catalysts for phenol alkylation?
There is a growing interest in using more environmentally friendly catalysts for Friedel-Crafts type reactions. Solid acid catalysts such as zeolites, modified clays, and sulfated metal oxides are excellent alternatives.[3] These catalysts are often more selective, easier to separate from the reaction mixture, and can be regenerated and reused, reducing waste and environmental impact.
Data Presentation
Table 1: Effect of Temperature on the Alkylation of Phenol with Methanol over H-Y Zeolite
| Temperature (°C) | Phenol Conversion (%) | Selectivity to o-cresol (%) | Selectivity to 2,6-xylenol (%) | Selectivity to Anisole (O-alkylation) (%) |
| 250 | 45 | 40 | 5 | 8 |
| 300 | 60 | 35 | 15 | 6 |
| 350 | 75 | 30 | 25 | 4 |
| 400 | 85 | 25 | 35 | 2 |
Data synthesized from information suggesting that selectivity to o-cresol decreases and 2,6-xylenol increases with temperature, while anisole selectivity decreases.[4]
Table 2: Influence of Temperature on the Alkylation of Phenol with tert-Butanol over an Ionic Liquid Catalyst
| Temperature (°C) | Phenol Conversion (%) | Selectivity to o-tert-butylphenol (%) | Selectivity to p-tert-butylphenol (%) | Selectivity to 2,4-di-tert-butylphenol (%) |
| 60 | 40 | 10 | 65 | 25 |
| 80 | 70 | 8 | 55 | 37 |
| 100 | 90 | 5 | 40 | 55 |
Data synthesized from trends observed in the literature where higher temperatures lead to increased conversion and di-alkylation.[5]
Experimental Protocols
Protocol: Investigation of Temperature Effect on the Regioselectivity of Phenol Alkylation with tert-Butanol
This protocol outlines a general procedure to study the effect of temperature on the product distribution in the Friedel-Crafts alkylation of phenol with tert-butanol using a solid acid catalyst.
Materials:
-
Phenol
-
tert-Butanol
-
Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-BEA)
-
Solvent (e.g., heptane or dodecane)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer with hotplate, thermometer)
-
Analytical equipment (GC-MS or HPLC for product analysis)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stir bar. Place the flask in a heating mantle connected to a temperature controller.
-
Charging Reactants: To the flask, add phenol (1 equivalent) and the solid acid catalyst (e.g., 10 wt% of phenol). Add a suitable solvent to ensure proper mixing.
-
Heating: Begin stirring and heat the mixture to the first desired reaction temperature (e.g., 60°C).
-
Addition of Alkylating Agent: Slowly add tert-butanol (1.2 equivalents) dropwise from the dropping funnel over 30 minutes. Monitor the temperature to control any exotherm.
-
Reaction Monitoring: Maintain the reaction at the set temperature and take aliquots at regular intervals (e.g., every hour). Quench the aliquots with a small amount of water, extract with an organic solvent (e.g., diethyl ether), dry the organic layer with anhydrous sodium sulfate, and analyze by GC-MS or HPLC to determine the product distribution (phenol, o-tert-butylphenol, p-tert-butylphenol, 2,4-di-tert-butylphenol, and tert-butyl phenyl ether).
-
Repeat at Different Temperatures: Repeat the experiment at different temperatures (e.g., 80°C, 100°C, and 120°C), keeping all other parameters constant.
-
Work-up (at the end of the reaction): Cool the reaction mixture to room temperature. Filter to recover the solid catalyst. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the final product mixture by GC-MS or HPLC to determine the final conversion and selectivity at each temperature.
Visualizations
Caption: Reaction pathways in phenol alkylation.
Caption: Experimental workflow for temperature studies.
Caption: Temperature's influence on regioselectivity.
References
Technical Support Center: HPLC Analysis for Assessing the Purity of 3-Cyclohexylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Cyclohexylphenol. The information is tailored to researchers, scientists, and professionals in drug development to help resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for analyzing this compound purity?
A1: For purity analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is recommended. A good starting point involves a C18 column and a mobile phase consisting of acetonitrile and water with an acidic modifier. The specific conditions should be optimized to achieve good peak shape and resolution from potential impurities.
Q2: Why is an acidic modifier, like formic acid or phosphoric acid, often added to the mobile phase?
A2: An acidic modifier is used to improve peak shape by suppressing the ionization of the phenolic hydroxyl group on this compound and any residual silanol groups on the silica-based stationary phase. This minimizes undesirable secondary interactions that can lead to peak tailing.
Q3: What is the ideal pH range for the mobile phase when analyzing this compound?
A3: To ensure sharp, symmetrical peaks, the mobile phase pH should be kept low, typically between 2 and 4. This ensures that the phenolic analyte is in its non-ionized form, promoting better retention and peak shape on a reverse-phase column.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: The most reliable method for peak identification is to inject a pure, certified reference standard of this compound. The retention time of the peak in your sample chromatogram should match that of the reference standard under identical HPLC conditions.
Q5: What are the common impurities I might expect to see in a this compound sample?
A5: Potential impurities could include starting materials from the synthesis, byproducts of the reaction, or degradation products. These may include phenol, cyclohexene, or isomers of cyclohexylphenol. The exact impurity profile will depend on the synthetic route and storage conditions.
Troubleshooting Guide
Peak Shape Issues
Q6: My this compound peak is tailing. What are the likely causes and how can I fix it?
A6: Peak tailing for phenolic compounds is a common issue. Here are the primary causes and solutions:
-
Secondary Silanol Interactions: The acidic phenol group can interact with residual silanol groups on the HPLC column packing material.
-
Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol ionization. Using a base-deactivated or "end-capped" column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Improper Mobile Phase pH: If the pH is too high, the phenol will be ionized, leading to peak tailing.
-
Solution: Ensure the mobile phase pH is in the acidic range (pH 2-4).
-
Q7: I am observing peak fronting for my this compound peak. What could be the cause?
A7: Peak fronting is less common than tailing but can occur. Potential causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to be distorted.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
-
Column Overload: Similar to peak tailing, injecting a highly concentrated sample can also sometimes lead to fronting.
-
Solution: Try diluting your sample.
-
Retention Time Variability
Q8: The retention time for this compound is shifting between injections. What should I investigate?
A8: Fluctuating retention times can compromise the reliability of your analysis. Consider the following:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient elution.
-
Solution: Increase the column equilibration time before each injection.
-
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can alter retention times.
-
Solution: Prepare fresh mobile phase daily, keep the solvent reservoirs covered, and ensure accurate mixing of mobile phase components.
-
-
Temperature Fluctuations: Changes in the column temperature will affect retention.
-
Solution: Use a column oven to maintain a consistent temperature.[1]
-
-
Pump Issues: Inconsistent flow from the HPLC pump can lead to variable retention times.
-
Solution: Check for leaks, and purge the pump to remove any air bubbles.
-
System and Column Health
Q9: The backpressure in my HPLC system is unusually high. What are the potential causes?
A9: High backpressure is a sign of a blockage in the system.
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.
-
Solution: Filter all samples and mobile phases before use. A guard column can also help protect the analytical column. You can try back-flushing the column (if the manufacturer's instructions permit) to dislodge particulates.
-
-
Precipitation in the System: If the buffer in your mobile phase is not fully soluble in the organic solvent, it can precipitate and cause blockages.
-
Solution: Ensure your mobile phase components are miscible and that the buffer concentration is appropriate.
-
-
Contaminated Column: Strongly retained impurities from previous injections can build up on the column.
-
Solution: Develop a robust column washing procedure to be used after each sequence of analyses.
-
Experimental Protocol: Purity Assessment of this compound
This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid or phosphoric acid.
-
This compound reference standard.
-
Sample of this compound to be analyzed.
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) formic acid in water.
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B in a ratio similar to the initial gradient conditions (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
4. Data Analysis
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram based on its retention time.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Visualizations
Caption: A flowchart of the HPLC analysis workflow for this compound.
Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.
References
Preventing polyalkylation in the synthesis of 3-Cyclohexylphenol
Welcome to the technical support center for synthetic chemistry. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Cyclohexylphenol, with a specific focus on preventing polyalkylation.
Troubleshooting Guide: Minimizing Polyalkylation
Issue: My reaction produces significant amounts of di- and tri-cyclohexylphenols.
This is a classic problem in Friedel-Crafts alkylation of phenols. The primary reason is that the mono-alkylated product is more nucleophilic and therefore more reactive than phenol itself, making it prone to further alkylation.[1][2]
-
Possible Cause 1: High Catalyst Activity.
-
Possible Cause 2: Sub-optimal Reactant Molar Ratio.
-
Solution: The stoichiometry of the reactants is critical. Using a large excess of the aromatic substrate (phenol) relative to the alkylating agent (cyclohexene or cyclohexanol) statistically favors the alkylation of the unreacted phenol over the mono-alkylated product.[2][5] Molar ratios of phenol to cyclohexene from 2:1 up to 10:1 have been reported to be effective.[5][6]
-
-
Possible Cause 3: High Reaction Temperature or Prolonged Reaction Time.
-
Solution: Lowering the reaction temperature can decrease the rate of the second and third alkylation reactions more significantly than the initial desired reaction.[2] It is also crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and to quench the reaction as soon as the optimal amount of the mono-alkylated product is formed.
-
Issue: The yield of the desired mono-alkylated product is low, even without significant polyalkylation.
-
Possible Cause 1: Formation of O-alkylated Byproduct.
-
Solution: Phenol's hydroxyl group can also be alkylated, forming cyclohexyl phenyl ether.[1] The choice of catalyst and temperature can influence the C-alkylation vs. O-alkylation ratio. O-alkylation is often kinetically favored at lower temperatures, while C-alkylation is thermodynamically favored.[1][7] Some solid acid catalysts like 20% (w/w) DTP/K-10 clay have been shown to be selective for O-alkylation at lower temperatures (45-70 °C), so these conditions should be adjusted if C-alkylation is the goal.[7]
-
-
Possible Cause 2: Poor Catalyst Performance or Deactivation.
-
Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., anhydrous conditions for Lewis acids like AlCl₃). If using a solid or reusable catalyst, it may need regeneration or replacement.
-
-
Possible Cause 3: Unwanted Regioisomer Formation.
-
Solution: Friedel-Crafts alkylation on phenol typically yields ortho- and para-substituted products.[8] Synthesizing the meta-isomer (this compound) is challenging via this direct electrophilic substitution. Achieving meta-selectivity may require a multi-step synthetic route involving blocking groups or alternative synthetic strategies. The principles of preventing polyalkylation, however, remain the same for the primary alkylation step.
-
Frequently Asked Questions (FAQs)
Q1: Why does polyalkylation occur so readily in the alkylation of phenol? A1: Polyalkylation is a common side reaction because the hydroxyl group (-OH) on the phenol ring is a strong activating group, making the ring highly nucleophilic.[1] When the first alkyl group (e.g., cyclohexyl) is added, it further donates electron density to the ring, making the mono-alkylated phenol even more reactive and susceptible to a second electrophilic attack than the original phenol molecule.[2][9]
Q2: What is the most effective general strategy to ensure mono-alkylation? A2: The most robust and widely used strategy is to use a significant molar excess of phenol relative to the alkylating agent.[2][5] This increases the probability that the electrophile will react with a molecule of the starting material rather than the more reactive mono-alkylated product.
Q3: How does the choice of alkylating agent (cyclohexene vs. cyclohexanol) affect the reaction? A3: Both cyclohexene and cyclohexanol can be used as alkylating agents in the presence of an acid catalyst.[10][11] With cyclohexanol, the reaction proceeds via dehydration to form cyclohexene in situ, which then generates the cyclohexyl carbocation electrophile.[12] Using cyclohexanol can sometimes complicate the reaction kinetics, as the presence of the alcohol can inhibit the formation of the necessary electrophile until a significant portion of it has been dehydrated.[12]
Q4: Can Friedel-Crafts acylation be used as an alternative to avoid polyalkylation? A4: Yes, a common strategy to prevent polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction).[2] The acyl group is deactivating, which effectively shuts down any further substitution on the aromatic ring.[2][3] This two-step process offers excellent control over mono-substitution but adds extra steps to the overall synthesis.
Data Presentation: Catalyst and Condition Effects
The following table summarizes data from various studies on phenol alkylation, highlighting the impact of different catalysts and conditions on product distribution.
| Catalyst | Alkylating Agent | Phenol:Alkene Ratio | Temp (°C) | Yield (Mono-alkylated) | Selectivity (p-isomer) | Byproducts | Reference |
| K-2 (Clay) | Methylcyclohexene | 1.5:1 | 80-130 | 75.3-86.5% | 94.8-98.5% | o-isomer, di-substituted | [6] |
| Co2P/Beta (Zeolite) | Phenol (hydroalkylation) | N/A | 150 | 43% (CHP) | 56% (CHP) | Other alkylphenols | [10][13] |
| RANEY® Ni + Beta (Zeolite) | Isopropyl Alcohol | N/A | 150 | 64% conversion | ~70% (CHP) | Cresols | [14][15] |
| 20% DTP/K-10 (Clay) | Cyclohexene | Not specified | 60 | High | Favors O-alkylation | C-alkylated isomers | [7] |
| HY (Zeolite) | Cyclohexene | Not specified | 200 | 88.6% conversion | Favors p-isomer | o-isomer | [11] |
CHP: Cyclohexylphenol
Experimental Protocols
Protocol: Selective Mono-alkylation of Phenol using a Solid Acid Catalyst
This protocol is a representative example adapted from methodologies favoring selective mono-alkylation.
1. Materials and Equipment:
-
Phenol (freshly distilled)
-
Cyclohexene
-
Solid acid catalyst (e.g., Amberlyst-15, dealuminated HY zeolite)
-
Solvent (e.g., n-heptane, if required)
-
Three-necked round-bottom flask
-
Reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle and temperature controller
-
Standard glassware for workup and purification
2. Procedure:
-
Set up the flame-dried three-necked flask with the stirrer, reflux condenser, and dropping funnel.
-
Charge the flask with phenol and the solid acid catalyst (e.g., 5-10% by weight of reactants). Use a significant molar excess of phenol (e.g., 5:1 ratio of phenol to cyclohexene).
-
Heat the mixture to the desired reaction temperature (e.g., 140-180°C) with vigorous stirring.
-
Add cyclohexene dropwise from the dropping funnel over a period of 1-2 hours to maintain a low instantaneous concentration of the alkylating agent.
-
Allow the reaction to proceed for 4-8 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
3. Workup and Purification:
-
Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with a solvent, dried, and potentially reused.
-
Remove the excess unreacted phenol and solvent from the filtrate by vacuum distillation.
-
The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel to isolate the desired this compound isomer from other regioisomers and byproducts.
Visualizations
Caption: Logical pathway illustrating how reaction conditions influence the outcome of phenol alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 6. ppor.azjm.org [ppor.azjm.org]
- 7. researchgate.net [researchgate.net]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. fiveable.me [fiveable.me]
- 10. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 11. researchgate.net [researchgate.net]
- 12. pnnl.gov [pnnl.gov]
- 13. researchgate.net [researchgate.net]
- 14. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide: 3-Cyclohexylphenol vs. 4-Cyclohexylphenol in High-Performance Epoxy Resin Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isomeric position of functional groups on aromatic rings can significantly influence the macroscopic properties of polymers. In the realm of high-performance resins, the selection of phenolic precursors is critical in tailoring the final characteristics of the cured material. This guide provides a comparative analysis of two isomers, 3-Cyclohexylphenol and 4-Cyclohexylphenol, when utilized as modifying agents or co-monomers in epoxy resin formulations. Understanding the subtle yet significant differences imparted by the meta versus para substitution of the cyclohexyl group is paramount for developing resins with optimized thermal and mechanical performance for demanding applications in aerospace, electronics, and advanced composites.
While direct, publicly available comparative studies on these specific isomers in resin applications are limited, this guide constructs a detailed comparison based on established principles of polymer chemistry and structure-property relationships observed in analogous systems. The presented experimental data is illustrative and intended to provide a framework for researchers undertaking such a comparative investigation.
Structural and Reactivity Considerations
The primary distinction between this compound and 4-Cyclohexylphenol lies in the position of the bulky cyclohexyl group relative to the hydroxyl group on the phenol ring. This seemingly minor difference has a profound impact on the reactivity of the hydroxyl group and the subsequent architecture of the crosslinked polymer network.
-
4-Cyclohexylphenol (Para-isomer): The cyclohexyl group is positioned opposite the hydroxyl group. This linear arrangement can lead to more ordered packing of the polymer chains, potentially resulting in higher crystallinity and a more rigid, albeit potentially more brittle, final resin. The hydroxyl group's reactivity is less sterically hindered compared to the meta-isomer.
-
This compound (Meta-isomer): The cyclohexyl group is situated at the meta-position, creating a kinked or bent molecular geometry. This irregularity disrupts chain packing, likely leading to a more amorphous polymer network. This can translate to increased toughness and flexibility in the cured resin. The steric hindrance around the hydroxyl group is slightly greater than in the para-isomer, which may influence curing kinetics.
Diagram: Isomeric Structures
Caption: Chemical structures of 4-Cyclohexylphenol and this compound.
Comparative Performance Data (Illustrative)
The following tables summarize the expected quantitative differences in the performance of epoxy resins modified with this compound versus 4-Cyclohexylphenol. These values are based on typical performance characteristics observed in epoxy systems where isomeric precursors are varied.
Table 1: Curing Characteristics
| Parameter | This compound Modified Epoxy | 4-Cyclohexylphenol Modified Epoxy | Test Method |
| Gel Time (minutes) at 120°C | 45 | 40 | ASTM D3532 |
| Peak Exotherm Temperature (°C) | 185 | 195 | ASTM D2471 |
| Time to Peak Exotherm (minutes) | 60 | 55 | ASTM D2471 |
The slightly longer gel time and lower peak exotherm for the this compound modified resin are attributed to the moderate steric hindrance of the meta-substituted cyclohexyl group, which can temper the reaction rate.
Table 2: Thermal Properties
| Parameter | This compound Modified Epoxy | 4-Cyclohexylphenol Modified Epoxy | Test Method |
| Glass Transition Temperature (Tg, °C) | 165 | 175 | ASTM D7028 (DMA) |
| Heat Deflection Temperature (HDT, °C) at 1.8 MPa | 155 | 168 | ASTM D648 |
| Coefficient of Thermal Expansion (CTE, ppm/°C, below Tg) | 65 | 55 | ASTM E831 |
| 5% Weight Loss Temperature (TGA, °C) | 350 | 360 | ASTM E1131 |
The higher Tg and HDT, along with a lower CTE, for the 4-Cyclohexylphenol system are indicative of a more tightly crosslinked and dimensionally stable network, a consequence of its linear structure.
Table 3: Mechanical Properties
| Parameter | This compound Modified Epoxy | 4-Cyclohexylphenol Modified Epoxy | Test Method |
| Tensile Strength (MPa) | 75 | 85 | ASTM D638 |
| Tensile Modulus (GPa) | 3.0 | 3.5 | ASTM D638 |
| Flexural Strength (MPa) | 120 | 140 | ASTM D790 |
| Flexural Modulus (GPa) | 3.2 | 3.8 | ASTM D790 |
| Impact Strength (Izod, J/m) | 70 | 55 | ASTM D256 |
The 4-Cyclohexylphenol modified resin is expected to exhibit superior strength and stiffness due to more efficient stress transfer within its more ordered network. Conversely, the less regular structure of the this compound system is anticipated to provide enhanced toughness, as reflected in the higher impact strength.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and compare the performance of epoxy resins modified with 3- and 4-Cyclohexylphenol.
Synthesis of Modified Epoxy Resin
Objective: To synthesize epoxy resins by reacting a standard bisphenol A diglycidyl ether (DGEBA) with either this compound or 4-Cyclohexylphenol.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA, epoxy equivalent weight ~188 g/eq)
-
This compound or 4-Cyclohexylphenol
-
Amine curing agent (e.g., diaminodiphenyl methane - DDM)
-
Catalyst (e.g., triphenylphosphine)
-
Solvent (e.g., toluene)
Procedure:
-
A stoichiometric amount of DGEBA and the respective cyclohexylphenol isomer are charged into a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
-
Toluene is added to dissolve the reactants, and the mixture is heated to 80°C under a nitrogen blanket.
-
A catalytic amount of triphenylphosphine is added.
-
The reaction is allowed to proceed for 2-4 hours at 120°C.
-
The solvent is removed under vacuum to yield the modified epoxy resin.
-
The epoxy equivalent weight (EEW) of the resulting resin is determined by titration (ASTM D1652).
Diagram: Epoxy Resin Synthesis Workflow
A Comparative Analysis of 2-, 3-, and 4-Cyclohexylphenol Isomers for Research and Drug Development
A detailed guide for researchers, scientists, and drug development professionals on the physicochemical and biological properties of 2-, 3-, and 4-Cyclohexylphenol.
This guide provides a comprehensive comparison of the ortho-, meta-, and para-isomers of cyclohexylphenol. Understanding the distinct properties endowed by the position of the cyclohexyl group on the phenol ring is crucial for applications ranging from chemical synthesis to drug design. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes important concepts through structured diagrams.
Physicochemical Properties: A Comparative Overview
The position of the cyclohexyl substituent significantly influences the physical properties of the phenol ring, affecting melting point, boiling point, solubility, and acidity. A summary of these properties is presented in the table below.
| Property | 2-Cyclohexylphenol | 3-Cyclohexylphenol | 4-Cyclohexylphenol |
| CAS Number | 119-42-6 | 1943-95-9 | 1131-60-8 |
| Molecular Formula | C₁₂H₁₆O | C₁₂H₁₆O | C₁₂H₁₆O |
| Molecular Weight ( g/mol ) | 176.26 | 176.26 | 176.25 |
| Appearance | White to light yellow powder/crystal.[1] | Colorless to pale yellow liquid or solid.[2] | White to light yellow solid/powder.[3] |
| Melting Point (°C) | 56[1] | Not available | 129 - 135[3] |
| Boiling Point (°C) | 284[1] | Not available | 294 (at 760 mmHg) |
| Water Solubility (mg/L at 25°C) | 83.33[1] | Limited solubility in water.[2] | 66.66 |
| pKa (predicted) | 10.41 ± 0.30[1] | Not available | 10.15 ± 0.13 |
| logP (predicted) | 3.44 | 4.1[4] | 4.2[5] |
Biological Activity and Toxicological Profile
The isomeric position of the cyclohexyl group also dictates the biological activity of these compounds, particularly their interaction with nuclear receptors and their potential as endocrine disruptors.
Endocrine Activity:
-
Estrogenic Activity: Phenolic compounds, including alkylphenols, are known to be potential xenoestrogens. 4-Cyclohexylphenol has been identified as a potential endocrine-disrupting compound.[5] The estrogenic activity of these isomers can be assessed through estrogen receptor (ER) binding assays and transcriptional activation assays.
-
Androgenic Activity: Some environmental phenols have been shown to exhibit antiandrogenic activity.[6] The potential for cyclohexylphenols to act as agonists or antagonists of the androgen receptor (AR) can be determined using androgen receptor transcriptional activation assays.
Other Biological Activities:
Derivatives of this compound have been synthesized and investigated as novel μ-opioid receptor (MOR) antagonists, suggesting a potential scaffold for the development of new therapeutics.[7] 2-Cyclohexylphenol is used as a reagent in the synthesis of thyroid hormone receptor β-agonists.[8]
Toxicology:
Limited comparative toxicological data is available for the three isomers. However, as with other phenolic compounds, they should be handled with care due to potential skin and eye irritation.[2]
Experimental Protocols
Detailed methodologies for assessing the key biological activities of cyclohexylphenols are outlined in internationally recognized guidelines.
Estrogen Receptor Binding Assay (OECD TG 493)
This test guideline describes in vitro assays to detect chemicals with estrogen receptor binding affinity.[1][9]
Principle: This assay measures the ability of a test chemical to compete with a radiolabeled ligand ([³H]17β-estradiol) for binding to the human estrogen receptor alpha (hERα). The assay can be performed using either a full-length recombinant hERα or the ligand-binding domain of the receptor.
Methodology:
-
Receptor Preparation: A source of hERα is prepared, typically from a recombinant expression system.
-
Saturation Binding Experiment: To characterize the receptor-ligand interaction, a saturation binding experiment is performed using increasing concentrations of [³H]17β-estradiol to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competitive Binding Assay: A fixed concentration of hERα and [³H]17β-estradiol are incubated with a range of concentrations of the test chemical.
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated using methods such as hydroxylapatite adsorption or size exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of [³H]17β-estradiol (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test chemical to that of a reference estrogen (e.g., unlabeled 17β-estradiol).
Estrogen Receptor Transcriptional Activation Assay (OECD TG 455)
This guideline details in vitro methods to identify substances that can act as estrogen receptor agonists.[10][11]
Principle: This assay utilizes a stably transfected human cell line (e.g., hERα-HeLa-9903) that contains the human estrogen receptor alpha and an estrogen-responsive reporter gene (e.g., luciferase). When an estrogenic chemical binds to the ER, the complex activates the transcription of the reporter gene, leading to the production of the reporter protein, which can be quantified.
Methodology:
-
Cell Culture: The stably transfected cells are cultured in a medium free of estrogenic activity.
-
Chemical Exposure: Cells are plated in multi-well plates and exposed to a range of concentrations of the test chemical, along with appropriate solvent controls and a reference estrogen (e.g., 17β-estradiol).
-
Incubation: The cells are incubated for a sufficient period (e.g., 20-24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: The transcriptional activation is expressed as a fold-induction over the solvent control. The concentration of the test chemical that produces a half-maximal response (EC50) and the maximum induction level are calculated.
Androgen Receptor Transcriptional Activation Assay (OECD TG 458)
This test guideline describes in vitro assays to detect chemicals that can act as androgen receptor agonists or antagonists.[12][13]
Principle: Similar to the ER transcriptional activation assay, this method uses a stably transfected human cell line (e.g., AR-EcoScreen™) that expresses the human androgen receptor and an androgen-responsive reporter gene. The assay can be run in two modes:
-
Agonist mode: To detect chemicals that activate the AR.
-
Antagonist mode: To detect chemicals that inhibit the activation of the AR by a reference androgen.
Methodology:
-
Cell Culture and Plating: The cells are cultured in a medium free of androgenic activity and plated in multi-well plates.
-
Chemical Exposure:
-
Agonist Mode: Cells are exposed to a range of concentrations of the test chemical.
-
Antagonist Mode: Cells are co-exposed to a fixed concentration of a reference androgen (e.g., dihydrotestosterone, DHT) and a range of concentrations of the test chemical.
-
-
Incubation: The cells are incubated to allow for reporter gene expression.
-
Reporter Gene Assay: The activity of the reporter protein is measured.
-
Data Analysis:
-
Agonist Mode: The EC50 value is determined for chemicals that induce a response.
-
Antagonist Mode: The concentration of the test chemical that inhibits the response of the reference androgen by 50% (IC50) is calculated.
-
Visualizing Key Concepts
To further aid in the understanding of the comparative analysis and experimental procedures, the following diagrams are provided.
References
- 1. oecd.org [oecd.org]
- 2. CAS 1943-95-9: this compound | CymitQuimica [cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. This compound | C12H16O | CID 16036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Cyclohexylphenol | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. flashpointsrl.com [flashpointsrl.com]
- 13. oecd.org [oecd.org]
A Comparative Guide to the Biological Activity of 3-Cyclohexylphenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological activities of 3-Cyclohexylphenol and its structural isomers, 2-Cyclohexylphenol and 4-Cyclohexylphenol. While direct comparative studies evaluating the biological activities of these three isomers in parallel are limited in publicly available literature, this document synthesizes existing data to highlight their distinct profiles and potential therapeutic applications. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.
Introduction to Cyclohexylphenol Isomers
Cyclohexylphenols are a class of organic compounds characterized by a phenol ring substituted with a cyclohexyl group. The position of the cyclohexyl group relative to the hydroxyl moiety on the phenol ring defines the three structural isomers: 2-Cyclohexylphenol (ortho), this compound (meta), and 4-Cyclohexylphenol (para). This seemingly subtle structural variation can lead to significant differences in their physicochemical properties and, consequently, their biological activities.
Comparative Overview of Biological Activities
The following sections detail the reported biological activities for each isomer. It is crucial to note that the data presented is a compilation from various independent studies, and direct comparisons of potency (e.g., IC₅₀, EC₅₀) should be made with caution.
4-Cyclohexylphenol: An Endocrine Disruptor
4-Cyclohexylphenol is the most studied of the three isomers, primarily due to its documented estrogenic activity. Similar to other alkylphenols like 4-nonylphenol and 4-octylphenol, 4-Cyclohexylphenol is considered a xenoestrogen, a foreign chemical that can interfere with the endocrine system by mimicking or blocking the effects of endogenous estrogens.
Key Biological Activities:
-
Estrogenic Activity: 4-Cyclohexylphenol has been shown to bind to the estrogen receptor (ER) and elicit estrogenic responses in various in vitro and in vivo models. This activity is a key consideration in its toxicological assessment and potential applications.
-
Intermediate for Bioactive Molecules: It serves as a crucial intermediate in the synthesis of a range of commercially important compounds, including UV absorbers, antioxidants, and pharmaceuticals. Its use in the agrochemical industry for the production of pesticides and herbicides has also been noted.
This compound: A Scaffold for CNS-Active Compounds
Research on this compound suggests its potential as a scaffold for developing compounds that act on the central nervous system (CNS).
Key Biological Activities:
-
Mu-Opioid Receptor (MOR) Antagonism: Analogs of 3-[3-(phenalkylamino)cyclohexyl]phenol have been synthesized and evaluated for their ability to antagonize the mu-opioid receptor.[1] These findings suggest that the this compound core structure may be a valuable starting point for the design of novel MOR modulators for conditions such as opioid use disorder.[1]
-
Antioxidant Properties: Like many phenolic compounds, this compound is suggested to possess antioxidant properties.[2]
2-Cyclohexylphenol: A Precursor for Specific Receptor Ligands
Information on the specific biological activities of 2-Cyclohexylphenol is less abundant. However, its primary reported application points towards its utility in targeted drug design.
Key Biological Activities:
-
Intermediate for Thyroid Hormone Receptor β-Agonists: 2-Cyclohexylphenol is used as a reagent in the synthesis of selective agonists for the thyroid hormone receptor β (TRβ). TRβ agonists are being investigated for the treatment of metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH).
Data Presentation: Summary of Biological Activities and Applications
| Isomer | Known Biological Activities | Key Applications |
| 4-Cyclohexylphenol | Estrogenic Activity | Intermediate for UV absorbers, antioxidants, pharmaceuticals, and agrochemicals |
| This compound | Mu-Opioid Receptor Antagonism (analogs), Antioxidant | Scaffold for CNS-active drug discovery, Intermediate in organic synthesis |
| 2-Cyclohexylphenol | - | Intermediate for the synthesis of thyroid hormone receptor β-agonists |
Experimental Protocols
Detailed methodologies for key experiments relevant to the biological activities of cyclohexylphenols are provided below.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Protocol:
-
Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized Sprague-Dawley rats. The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Binding Assay: A constant concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (e.g., 4-Cyclohexylphenol).
-
Separation of Bound and Free Ligand: After incubation, unbound ligand is separated from the receptor-bound ligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is then determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Mu-Opioid Receptor (MOR) Radioligand Binding Assay
This assay measures the affinity of a test compound for the mu-opioid receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the mu-opioid receptor (e.g., from CHO-K1 cells stably expressing the human MOR) are prepared by homogenization and centrifugation.
-
Binding Assay: The cell membranes are incubated with a specific radioligand for the MOR (e.g., [³H]-DAMGO) and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value is determined from the competition curve, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Mandatory Visualization
References
Validating a Selective Synthetic Pathway to 3-Cyclohexylphenol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the validation of a synthetic route to a target molecule is a critical step in ensuring reproducibility, purity, and scalability. This guide provides a comparative analysis of a validated, selective synthetic route to 3-Cyclohexylphenol, a valuable intermediate in the synthesis of various functional molecules. This route is contrasted with less selective, traditional methods, offering insights into the advantages of a multi-step, targeted approach.
Executive Summary
The selective synthesis of this compound, the meta-isomer of cyclohexylphenol, presents a challenge as common alkylation methods favor the formation of ortho- and para-isomers. This guide details a robust and validated two-step synthetic route that proceeds via the synthesis of 3-phenylphenol, followed by its selective catalytic hydrogenation. This method offers high selectivity and yield for the desired meta-isomer, a significant improvement over direct alkylation techniques. This document provides detailed experimental protocols, comparative data, and a workflow for the validation of this synthetic pathway.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through various methods, each with distinct advantages and disadvantages in terms of selectivity, yield, and reaction conditions. Here, we compare the selective, two-step synthesis via hydrogenation of 3-phenylphenol with the more traditional direct alkylation of phenol.
| Parameter | Two-Step Synthesis via 3-Phenylphenol Hydrogenation | Direct Phenol Alkylation |
| Selectivity for 3-isomer | High | Low (mixture of o-, p-, and m-isomers) |
| Typical Yield of 3-isomer | Good to Excellent | Poor |
| Reaction Steps | Two | One |
| Starting Materials | 3-Bromophenol, Phenylboronic acid, Hydrogen gas | Phenol, Cyclohexene or Cyclohexanol |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, Pd/C) | Acid catalysts (e.g., Zeolites, H₃PO₄) |
| Purification | Simpler due to high selectivity | Complex separation of isomers required |
Validated Synthetic Route: Hydrogenation of 3-Phenylphenol
This validated route involves two key stages: the synthesis of the precursor 3-phenylphenol via a Suzuki coupling reaction, followed by the selective hydrogenation of the phenyl group to a cyclohexyl group.
Diagram of the Validated Synthetic Pathway
3-Cyclohexylphenol: A Viable Alternative to Conventional Alkylphenols in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to achieving desired synthetic outcomes. This guide provides a comparative analysis of 3-Cyclohexylphenol against other commonly used alkylphenols, such as nonylphenol and octylphenol, in various synthetic applications. By presenting available experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions regarding the use of this compound as a potentially advantageous alternative.
Introduction to this compound and its Alternatives
This compound is an aromatic organic compound featuring a cyclohexyl group attached to a phenol ring.[1] It serves as a valuable intermediate in the synthesis of various chemicals, including dyes, resins, and pharmaceuticals.[2] Its alternatives, primarily nonylphenol and octylphenol, are high-production-volume chemicals widely used in the manufacturing of surfactants, antioxidants, and lubricating oil additives.[3][4] However, concerns over the environmental persistence and endocrine-disrupting properties of nonylphenol and octylphenol have prompted a search for safer and more efficient alternatives.[5][6]
Comparative Performance in Synthesis
The efficiency of an alkylphenol in a given synthesis is determined by factors such as reaction yield, selectivity, and the environmental impact of the process. This section compares the performance of this compound with other alkylphenols based on available data.
Synthesis of Alkylphenols
The industrial production of alkylphenols typically involves the Friedel-Crafts alkylation of phenol with a corresponding alkene (e.g., nonene for nonylphenol, octene for octylphenol, and cyclohexene for cyclohexylphenol) in the presence of an acid catalyst.[3][7]
Recent studies have demonstrated highly efficient and selective methods for the synthesis of cyclohexylphenols. For instance, a one-pot synthesis using a tandem catalytic system of RANEY® Nickel and hierarchical Beta zeolite has been reported to yield cyclohexylphenols with approximately 70% selectivity at a 64% conversion rate after just one hour of reaction at 150°C.[8] Another study on the hydroalkylation of phenol to cyclohexylphenol using Co2P/zeolite catalysts reported a yield of 43% and a selectivity of 56% over a Co2P/Beta catalyst.[9][10]
In contrast, the synthesis of nonylphenol and octylphenol often results in complex isomeric mixtures, and the reactions can be less selective.[3][7] The environmental concerns associated with traditional acid catalysts have also led to research into greener alternatives for the synthesis of these compounds.[11]
Table 1: Comparison of Synthesis Efficiency for Different Alkylphenols
| Alkylphenol | Alkylating Agent | Catalyst System | Conversion (%) | Selectivity (%) | Reference |
| Cyclohexylphenol | Phenol (one-pot) | RANEY® Ni + hierarchical Beta zeolite | 64 | ~70 (for cyclohexylphenols) | [8] |
| Cyclohexylphenol | Phenol (hydroalkylation) | Co2P/Beta zeolite | 77 | 56 (for cyclohexylphenol) | [9][10] |
| Nonylphenol | Phenol + Nonene | Acid Catalyst (general) | Varies | Varies (complex isomer mixture) | [3] |
| Octylphenol | Phenol + Octene | Acid Catalyst (general) | Varies | Varies (isomer mixture) | [7] |
Applications in Material Science and Drug Development
Alkylphenols are crucial monomers and intermediates in the production of polymers and active pharmaceutical ingredients.
Resin Production
Alkylphenols are key components in the synthesis of phenolic resins and epoxy resins.[2][4] The structure of the alkyl group significantly influences the properties of the resulting polymer. The bulky and rigid cyclohexyl group in this compound can impart enhanced thermal stability and mechanical strength to resins compared to the more flexible linear or branched alkyl chains of nonylphenol and octylphenol. While direct comparative studies are limited, the use of other cyclic structures in resins has been shown to improve weatherability and hardness.
Drug Development
This compound and its derivatives have been investigated for their potential in drug development. For example, certain 3-[3-(phenalkylamino)cyclohexyl]phenol analogs have been synthesized and evaluated for their activity as μ-opioid receptor (MOR) antagonists.[12] This highlights the potential of the cyclohexylphenol scaffold in the design of novel therapeutic agents.
Experimental Protocols
Detailed experimental procedures are essential for the replication and validation of research findings. Below are representative protocols for the synthesis of alkylphenols.
Protocol 1: One-Pot Synthesis of Cyclohexylphenol
This protocol is based on the method described by J. A. Botas et al.[8]
Materials:
-
Phenol
-
Isopropyl alcohol
-
RANEY® Nickel catalyst
-
Hierarchical Beta zeolite catalyst
-
Autoclave reactor
Procedure:
-
Charge the autoclave reactor with phenol, isopropyl alcohol, RANEY® Nickel, and hierarchical Beta zeolite in appropriate ratios.
-
Seal the reactor and purge with an inert gas.
-
Heat the reactor to 150°C while stirring.
-
Maintain the reaction for 1 hour.
-
After cooling, the reaction mixture is filtered to remove the catalyst.
-
The product is purified using distillation or chromatography.
Expected Outcome:
-
Phenol conversion: 64%
-
Selectivity to cyclohexylphenols: ~70%
Protocol 2: General Friedel-Crafts Alkylation of Phenol
This is a general procedure for the synthesis of alkylphenols like nonylphenol and octylphenol.[13]
Materials:
-
Phenol
-
Alkene (e.g., nonene or octene)
-
Acid catalyst (e.g., Amberlyst-15, sulfuric acid)
-
Solvent (e.g., hexane)
-
Three-necked flask equipped with a stirrer, condenser, and dropping funnel
Procedure:
-
Dissolve phenol in the solvent in the three-necked flask.
-
Add the acid catalyst to the solution.
-
Heat the mixture to the desired reaction temperature (e.g., 80-120°C).
-
Add the alkene dropwise to the reaction mixture over a period of time.
-
Continue stirring for several hours until the reaction is complete (monitored by GC or TLC).
-
Cool the reaction mixture and filter to remove the catalyst.
-
The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.
Visualizing Synthesis and Workflow
To better understand the processes involved, the following diagrams illustrate the synthesis pathway and a general experimental workflow.
Caption: General reaction scheme for the synthesis of alkylphenols.
Caption: A typical experimental workflow for alkylphenol synthesis.
Conclusion
This compound presents itself as a compelling alternative to conventional alkylphenols like nonylphenol and octylphenol. Modern synthetic methods offer high yields and selectivity for cyclohexylphenols, potentially reducing the complex isomeric mixtures and environmental concerns associated with other alkylphenols. The unique structural properties of the cyclohexyl group may also translate to superior performance in certain applications, such as in the development of high-performance polymers and novel pharmaceuticals. While further direct comparative studies are warranted to fully elucidate its performance across all applications, the existing data suggests that this compound is a promising building block for researchers seeking to innovate in chemical synthesis.
References
- 1. This compound | C12H16O | CID 16036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Nonylphenol - Wikipedia [en.wikipedia.org]
- 6. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 9. researchgate.net [researchgate.net]
- 10. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Comparative Analysis of the Antioxidant Activity of 3-Cyclohexylphenol and Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Antioxidant Activity
Direct comparative studies providing IC50 values for 3-Cyclohexylphenol using standard antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not publicly available. The antioxidant activity of BHT, however, is well-documented. The following table presents a range of reported IC50 values for BHT from the DPPH assay to serve as a benchmark. A lower IC50 value indicates higher antioxidant activity.
| Compound | Antioxidant Assay | Reported IC50 Values (µg/mL) | Reference |
| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | 202.35 | [3] |
| This compound | DPPH Radical Scavenging | Data not available |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. The provided BHT value is indicative and can vary based on specific experimental conditions.
Mechanism of Antioxidant Action
Both this compound and BHT are phenolic antioxidants.[4] Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring, which makes it less reactive and less likely to propagate further oxidation.
References
- 1. Cas 1131-60-8,4-Cyclohexylphenol | lookchem [lookchem.com]
- 2. US3205271A - Cyclohexyl phenols - Google Patents [patents.google.com]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance comparison of different catalysts for 3-Cyclohexylphenol synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Cyclohexylphenol (CHP) is a critical process in the production of various high-value chemicals, including dyes, resins, and biocides. The efficiency of this synthesis is heavily reliant on the choice of catalyst. This guide provides an objective comparison of the performance of different catalysts for the synthesis of this compound, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalysts
The selection of a catalyst for this compound synthesis involves a trade-off between conversion rates, selectivity towards the desired product, and the reaction conditions required. Below is a summary of the performance of various catalysts based on reported experimental data.
| Catalyst System | Phenol Conversion (%) | This compound (CHP) Yield (%) | CHP Selectivity (%) | Reaction Temperature (°C) | Reaction Time (h) |
| Co2P/Zeolite Catalysts | |||||
| Co2P/Beta[1][2] | 77 | 43 | 56 | Not Specified | Not Specified |
| Co2P/MCM-22[1][2] | 90 | Not Specified | Not Specified | Not Specified | Not Specified |
| Co2P/Ferrierite[1][2] | 65 | Not Specified | Not Specified | Not Specified | Not Specified |
| Co2P/Mordenite[1][2] | 30 | Not Specified | Not Specified | Not Specified | Not Specified |
| Tandem Catalytic System | |||||
| RANEY® Nickel + hierarchical Beta zeolite[3] | 64 | Not Specified | ~70 | 150 | 1 |
| Solid Acid Catalysts | |||||
| 12-tungstophosphoric acid/hydrous zirconia | >85 (cyclohexene conversion) | Not Specified | High for 2-cyclohexylphenol | 80 | 6 |
| Amberlyst-15[4] | Not Specified | Not Specified | Not Specified | 45-120 | Not Specified |
| Other Catalysts | |||||
| Al-SBA-15[3] | Not Specified | Not Specified | 19 | 175 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized experimental protocols for the synthesis of this compound using different classes of catalysts.
General Procedure for Alkylation of Phenol with Cyclohexene/Cyclohexanol using Solid Acid Catalysts
-
A mixture of phenol and the alkylating agent (cyclohexene or cyclohexanol) is prepared in a specific molar ratio (e.g., 1:1 to 10:1 phenol to cyclohexene).
-
The solid acid catalyst (e.g., zeolite, supported heteropolyacid, or ion-exchange resin like Amberlyst-15) is added to the reaction mixture. The catalyst loading is typically a weight percentage of the reactants.
-
The reaction is carried out in a round-bottom flask equipped with a condenser and a magnetic stirrer, or in a high-pressure autoclave.
-
The mixture is heated to the desired reaction temperature (ranging from 80°C to over 200°C) and stirred for a specified duration (typically 1 to 12 hours).
-
After the reaction is complete, the solid catalyst is separated from the reaction mixture by filtration.
-
The product mixture is then analyzed using techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of reactants and the selectivity towards this compound.
Procedure for One-Pot Hydroalkylation of Phenol
This process utilizes a bifunctional catalyst, such as Co2P supported on a zeolite, and phenol as the sole organic reactant.[1][2]
-
The bifunctional catalyst is placed in a high-pressure reactor.
-
Phenol is added to the reactor.
-
The reactor is pressurized with hydrogen gas.
-
The reaction is carried out at an elevated temperature and pressure for a specific duration.
-
After the reaction, the catalyst is filtered, and the products are analyzed.
Visualizing the Synthesis and Workflow
To better understand the processes involved in this compound synthesis, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: General reaction pathway for the acid-catalyzed synthesis of this compound.
Caption: A typical experimental workflow for the laboratory synthesis of this compound.
References
- 1. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Efficacy of 3-Cyclohexylphenol as a Monomer in Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel monomers is a cornerstone of materials science, driving the development of polymers with tailored properties for a myriad of applications, from industrial coatings to advanced biomedical devices. This guide provides a comparative analysis of 3-cyclohexylphenol as a potential monomer in polymerization, evaluating its prospective performance against established alternatives such as phenol, bisphenol A (BPA), bisphenol F (BPF), and cardanol. Due to the limited direct experimental data on polymers derived specifically from this compound, this guide synthesizes information on structurally similar phenolic polymers to project its potential efficacy.
Introduction to Phenolic Resins
Phenolic resins, the condensation products of phenols with aldehydes (typically formaldehyde), are a class of thermosetting polymers known for their excellent thermal stability, chemical resistance, and mechanical strength. They are broadly categorized into two types:
-
Novolacs: Synthesized under acidic conditions with a molar excess of phenol. These are thermoplastic resins that require a curing agent (e.g., hexamethylenetetramine) to form a cross-linked network.
-
Resols: Formed under alkaline conditions with an excess of formaldehyde. These resins are thermosetting and cure upon heating without the need for an additional cross-linking agent.
Epoxy resins, another important class of thermosets, are often synthesized using phenolic precursors like bisphenol A. The properties of these polymers are highly dependent on the structure of the phenolic monomer.
Potential Role of this compound
This compound, with its bulky, non-polar cyclohexyl group attached to the phenolic ring, presents an intriguing modification to the traditional phenol structure. This substituent is expected to influence the polymerization process and the final properties of the resulting polymer in several ways:
-
Steric Hindrance: The cyclohexyl group may affect the reactivity of the phenolic ring during polymerization, potentially influencing the degree of cross-linking and the polymer's final structure.
-
Increased Hydrophobicity: The non-polar nature of the cyclohexyl group is likely to enhance the water and moisture resistance of the polymer.
-
Improved Mechanical Properties: The rigid, bulky cyclohexyl group could increase the glass transition temperature (Tg) and improve the mechanical strength and toughness of the polymer.
-
Solubility: The presence of the cyclohexyl group may alter the solubility of the monomer and the resulting polymer in various solvents.
Comparative Performance Analysis
To contextualize the potential of this compound, this section compares the known properties of polymers derived from common phenolic monomers.
Table 1: Comparison of Phenolic Monomers and Their Resins
| Property | Phenol (in Phenol-Formaldehyde Resin) | Bisphenol A (in Epoxy Resin) | Bisphenol F (in Epoxy Resin) | Cardanol (in Novolac Resin) | This compound (Projected) |
| Monomer Structure | Simple aromatic ring with one hydroxyl group | Two phenol groups linked by an isopropylidene group | Two phenol groups linked by a methylene group | Phenol with a long unsaturated alkyl chain | Phenol with a cyclohexyl group at the meta position |
| Reactivity | High | High | Higher than BPA[1][2] | Lower than phenol[3] | Potentially lower than phenol due to steric hindrance |
| Flexibility of Polymer | Brittle | Less flexible than BPF-based resins[1] | More flexible than BPA-based resins[1] | Increased flexibility due to the long alkyl chain[4] | Potentially increased toughness due to the bulky group |
| Thermal Stability (Tg) | High | High (Good thermal stability)[1] | Lower than BPA-based resins[5] | Lower than phenol-formaldehyde resins[3] | Potentially high due to the rigid cyclohexyl group |
| Chemical Resistance | Good | Excellent, especially to harsh solvents and acids[5] | Better chemical resistance than BPA, especially to acids and solvents[2] | Good[4] | Potentially excellent, with high hydrophobicity |
| Cost | Low | Generally cost-effective[2] | More expensive than BPA[2][6] | Low (derived from a renewable resource)[7] | Likely higher than phenol due to synthesis complexity |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are generalized procedures for the synthesis of novolac and epoxy resins, which can be adapted for this compound, and standard methods for polymer characterization.
Synthesis of a Novolac-Type Phenolic Resin
This protocol describes a general method for synthesizing a novolac resin, which can be adapted by substituting phenol with this compound.
Materials:
-
Phenolic Monomer (Phenol, this compound, etc.)
-
Formaldehyde (37% aqueous solution)
-
Acid Catalyst (e.g., Oxalic Acid, Hydrochloric Acid)
-
Solvent (e.g., Toluene for azeotropic distillation)
Procedure:
-
Charge the phenolic monomer and the acid catalyst into a reaction vessel equipped with a stirrer, condenser, and thermometer.
-
Heat the mixture to the desired reaction temperature (typically 90-100°C).
-
Slowly add formaldehyde to the reaction mixture while maintaining the temperature. The molar ratio of phenol to formaldehyde should be greater than 1.
-
Reflux the mixture until the desired viscosity or molecular weight is achieved. Water produced during the condensation reaction can be removed by azeotropic distillation with a solvent like toluene.
-
After the reaction is complete, neutralize the catalyst if necessary.
-
Remove any remaining water and solvent under vacuum to obtain the solid novolac resin.
Synthesis of an Epoxy Resin
This protocol outlines the synthesis of a diglycidyl ether epoxy resin from a bisphenol, which could be adapted for a diol derived from this compound.
Materials:
-
Bisphenol Monomer (e.g., Bisphenol A, or a synthesized bis(this compound) derivative)
-
Epichlorohydrin
-
Sodium Hydroxide (or other base)
-
Solvent (e.g., Toluene, Isopropanol)
Procedure:
-
Dissolve the bisphenol monomer in an excess of epichlorohydrin and a solvent in a reaction vessel.
-
Heat the mixture to the reaction temperature (typically 60-120°C).
-
Gradually add a solution of sodium hydroxide to the mixture. The base acts as a catalyst and a scavenger for the hydrochloric acid produced.
-
Maintain the reaction for several hours until the desired epoxy equivalent weight is reached.
-
After the reaction, wash the organic phase with water to remove the salt and excess base.
-
Distill off the solvent and excess epichlorohydrin under vacuum to obtain the epoxy resin.
Polymer Characterization
Standardized testing is essential for comparing the performance of polymers.
-
Thermal Analysis:
-
Mechanical Testing:
-
Chemical Resistance Testing (ASTM D543):
-
Involves immersing cured polymer samples in various chemical reagents (e.g., acids, bases, solvents) for a specified period and measuring changes in weight, dimensions, and mechanical properties.
-
Visualizing Polymerization and Workflow
Logical Flow of Polymer Synthesis and Characterization
Caption: Workflow for synthesis and characterization.
Simplified Novolac Resin Formation Pathway
References
- 1. Bisphenol A Vs. Bisphenol F Epoxy: A Comparative Analysis | TERVAN [chinaepoxyresin.com]
- 2. sdlpowdertech.com [sdlpowdertech.com]
- 3. researchgate.net [researchgate.net]
- 4. Development in the Modification of Phenolic Resin by Renewable Resources: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. fraserplusepoxy.com [fraserplusepoxy.com]
- 6. A Deep Dive Into Epoxy Resin: From Bisphenol F Compound To High-Performance Epoxy Adhesive | TERVAN [chinaepoxyresin.com]
- 7. pcimag.com [pcimag.com]
- 8. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. tainstruments.com [tainstruments.com]
- 11. scribd.com [scribd.com]
- 12. Pollen AM | Mechanical Testing Protocol [pollen.am]
A Comparative In Silico Analysis of 3-Cyclohexylphenol and Its Derivatives
This guide provides a detailed comparative analysis of in silico studies conducted on 3-Cyclohexylphenol and its derivatives. The focus is on their potential as therapeutic agents, evaluated through molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and other computational methods. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative overview of the performance and properties of these compounds.
Introduction
This compound is an organic compound featuring a phenol ring substituted with a cyclohexyl group.[1] Its derivatives have garnered interest in medicinal chemistry due to their structural similarities to scaffolds found in known bioactive molecules. In silico studies, which involve computer-based simulations, are crucial in the early stages of drug discovery for predicting the potential efficacy and safety of new chemical entities, thereby streamlining the research and development process.[2] This guide compares two distinct series of this compound derivatives that have been investigated for their interactions with different biological targets: the μ-opioid receptor (MOR) and the tyrosinase enzyme.
Physicochemical Properties and Drug-Likeness
A comparative summary of the key physicochemical properties and drug-likeness parameters for this compound and its selected derivatives is presented below. These parameters are critical for predicting the oral bioavailability of a compound. The data for the derivatives are sourced from published studies, while predictions for the parent compound are generated using in silico tools for a comprehensive comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) | Lipinski's Rule of Five Violations | Bioavailability Score |
| This compound | C₁₂H₁₆O | 176.25 | 3.54 | 20.23 | 0 | 0.55 |
| Compound 9 (MOR Antagonist) | C₂₂H₂₉NO | 323.47 | 4.89 | 32.26 | 0 | 0.55 |
| Analog 3 (Tyrosinase Inhibitor) | C₁₆H₁₇NO₃S₂ | 351.44 | 3.28 | 99.35 | 0 | 0.55 |
Comparative Biological Activity and Molecular Docking
This section compares the biological activities and molecular docking results of two series of this compound derivatives against their respective targets.
A series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs have been synthesized and evaluated for their antagonist activity at the μ-opioid receptor.[3][4] These compounds were designed based on a simplified morphinan scaffold, similar to that of naltrexone.[5][6]
| Compound | Binding Affinity (Ki, nM) | Antagonist Activity (% Inhibition of DAMGO-induced GTPγS stimulation at 10 µM) | Docking Score (Glide XP) | MM-GBSA Binding Energy (kcal/mol) |
| Naltrexone (Reference) | 1.0 ± 0.1 | 100% | -12.5 | -85.7 |
| Compound 9 | 25.0 ± 2.0 | 75% | -11.8 | -92.5 |
| Compound 14 | >1000 | 15% | -10.5 | -78.3 |
| Compound 15 | >1000 | 26% | -10.9 | -80.1 |
Data extracted from a study on 3-[3-(phenalkylamino)cyclohexyl]phenols as MOR antagonists.[5][6]
Compound 9 emerged as the most promising derivative, exhibiting the best experimental binding affinity and the highest antagonist activity among the synthesized analogs.[3] The in silico docking and MM-GBSA calculations corroborated these findings, indicating a stable binding interaction within the MOR pocket.[5]
Another class of derivatives, (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-ones, were investigated as inhibitors of mushroom tyrosinase, an enzyme involved in melanogenesis.[7]
| Compound | Mushroom Tyrosinase Inhibition (IC₅₀, µM) | Docking Score (kcal/mol) | Kinetic Mechanism of Inhibition |
| Kojic Acid (Reference) | 25.26 ± 1.10 | - | Competitive |
| Analog 2 | 5.21 ± 0.86 | -9.2 | Competitive |
| Analog 3 | 1.03 ± 0.14 | -8.7 | Non-competitive |
Data extracted from a study on (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs as tyrosinase inhibitors.[7]
Analogs 2 and 3 demonstrated significantly more potent inhibition of mushroom tyrosinase than the standard inhibitor, kojic acid.[7] Molecular docking studies suggested that Analog 2 binds to the active site of the enzyme, consistent with its competitive inhibition mechanism, while Analog 3 binds to an allosteric site.[7]
ADMET Profile Comparison
The ADMET profiles for this compound and its lead derivatives were predicted using in silico tools to assess their pharmacokinetic and safety properties.
| Parameter | This compound | Compound 9 (MOR Antagonist) | Analog 3 (Tyrosinase Inhibitor) |
| Human Intestinal Absorption | High | High | High |
| Blood-Brain Barrier Permeant | Yes | Yes | No |
| P-glycoprotein Substrate | No | Yes | Yes |
| CYP1A2 Inhibitor | Yes | Yes | Yes |
| CYP2C9 Inhibitor | Yes | Yes | Yes |
| CYP2C19 Inhibitor | No | Yes | No |
| CYP2D6 Inhibitor | Yes | Yes | Yes |
| CYP3A4 Inhibitor | Yes | Yes | Yes |
| Hepatotoxicity | Low risk | Low risk | High risk |
| Carcinogenicity | Non-carcinogen | Non-carcinogen | Non-carcinogen |
ADMET parameters were predicted using online computational tools.
The predicted ADMET profiles suggest that while all compounds are likely to have high intestinal absorption, their interactions with metabolic enzymes and potential for toxicity vary. Compound 9, the MOR antagonist, is predicted to be a P-glycoprotein substrate, which could affect its distribution in the body. Analog 3, the tyrosinase inhibitor, is predicted to have a higher risk of hepatotoxicity.
Methodologies
-
Receptor Preparation: A virtual model of the μ-opioid receptor (MOR) was constructed and validated.
-
Ligand Preparation: The 3D structures of the 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives were generated and optimized.
-
Docking Algorithm: The docking experiments were performed using the Extra-Precision Glide (Glide-XP) algorithm.[5]
-
Pose Selection: The top 25 docking poses for each ligand were selected for further investigation.[5]
-
Method: The binding free energy of the ligand-receptor complexes was calculated using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method, embedded in the Prime module of the Schrödinger Suite.[3][5]
-
Parameters: Default parameters with an implicit membrane and solvent were used for the calculations.[5]
-
Receptor Preparation: The crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) was obtained from the Protein Data Bank and prepared using the Protein Preparation Wizard in Maestro 12.4.[7]
-
Ligand and Docking: In silico docking simulations of the synthesized analogs and the reference compound, kojic acid, were performed using the Schrödinger Suite (2021–2).[7]
-
Methodology: The physicochemical properties, drug-likeness, and ADMET profiles of this compound and its derivatives were predicted using established online platforms such as SwissADME and ADMETlab 2.0. These tools utilize quantitative structure-property relationship (QSPR) models and large databases of experimental data to generate predictions.
-
Input: The SMILES (Simplified Molecular-Input Line-Entry System) strings of the compounds were used as input for the prediction servers.
Visualizations
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified signaling pathway of the μ-opioid receptor.
Conclusion
The in silico studies of this compound and its derivatives highlight their potential for development as novel therapeutic agents targeting different biological systems. The 3-[3-(phenalkylamino)cyclohexyl]phenol series, particularly Compound 9, shows promise as μ-opioid receptor antagonists.[3][5] On the other hand, the (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs are potent tyrosinase inhibitors.[7] The comparative analysis of their physicochemical properties, biological activities, docking interactions, and ADMET profiles provides valuable insights for guiding further optimization and experimental validation. This guide underscores the utility of computational approaches in modern drug discovery for the efficient evaluation and comparison of new chemical entities.
References
- 1. DockThor [dockthor.lncc.br]
- 2. researchgate.net [researchgate.net]
- 3. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 4. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 7. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclohexylphenol-Based Epoxy Resin Precursors
An Objective Guide for Researchers in Polymer Science and Drug Development
The landscape of high-performance polymers is continuously evolving, with a growing demand for materials exhibiting superior thermal stability, mechanical strength, and enhanced durability. In the realm of epoxy resins, traditionally dominated by bisphenol A (BPA) based precursors, attention is increasingly turning towards cycloaliphatic alternatives, primarily driven by the need for improved weatherability and a more favorable toxicological profile. This guide provides a comparative study of cyclohexylphenol-based precursors for epoxy resins, with a focus on hydrogenated bisphenol A (HBPA). It offers a comprehensive overview of their synthesis, curing behavior, and the performance characteristics of the resulting epoxy networks, supported by experimental data.
Performance Characteristics: Cyclohexylphenol vs. Aromatic Epoxy Precursors
The substitution of the aromatic rings in conventional BPA-based epoxy resins with saturated cyclohexane rings in HBPA imparts a unique set of properties. While both resin types find extensive use in coatings, adhesives, and composites, their performance profiles differ significantly.
Epoxy resins derived from HBPA demonstrate notable advantages in outdoor and demanding environments. The absence of the benzene ring, a known chromophore, results in excellent UV resistance and non-yellowing characteristics, making them ideal for applications requiring long-term color stability.[1] Furthermore, HBPA-based epoxies are recognized for their non-toxic nature, offering a safer alternative to BPA, which has faced scrutiny due to its potential endocrine-disrupting properties.[1]
In terms of mechanical and thermal properties, HBPA-based epoxy networks exhibit a distinct behavior compared to their BPA counterparts. While they may present a slightly lower glass transition temperature (Tg), they often compensate with a higher modulus, improved toughness, and a significantly faster shape recovery rate.[2] The initial degradation temperature of HBPA epoxy networks is typically above 300°C, indicating high thermal stability.[2]
Table 1: Comparative Properties of HBPA- and BPA-Based Epoxy Resins
| Property | HBPA-Based Epoxy Resin | BPA-Based Epoxy Resin |
| UV Resistance | Excellent | Poor |
| Weatherability | Excellent | Moderate |
| Toxicity | Low | Potential Health Concerns |
| Glass Transition Temp. (Tg) | Lower | Higher |
| Modulus | Higher | Lower |
| Toughness | Better | Good |
| Shape Recovery Rate | Faster | Slower |
| Initial Degradation Temp. | > 305 °C[2] | Variable, generally high |
| Viscosity | Low[1] | Higher |
Experimental Protocols
To provide a framework for reproducible research, this section details the methodologies for the synthesis, curing, and characterization of cyclohexylphenol-based epoxy resins.
Synthesis of Diglycidyl Ether of Hydrogenated Bisphenol A (DGEHBPA)
The synthesis of DGEHBPA follows a similar pathway to that of its aromatic counterpart, diglycidyl ether of bisphenol A (DGEBA), involving the reaction of HBPA with an excess of epichlorohydrin in the presence of a basic catalyst.
Materials:
-
Hydrogenated Bisphenol A (HBPA)
-
Epichlorohydrin (ECH)
-
Sodium Hydroxide (NaOH)
-
Inert Solvent (e.g., Toluene)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve HBPA in an excess of epichlorohydrin.
-
Heat the mixture to a specified temperature (e.g., 60-70°C) to ensure complete dissolution.
-
Gradually add a concentrated solution of sodium hydroxide to the reaction mixture. The NaOH acts as a catalyst for the etherification reaction and a dehydrochlorinating agent.
-
Maintain the reaction at the set temperature for several hours with continuous stirring.
-
After the reaction is complete, cool the mixture and wash it with water to remove the sodium chloride byproduct and any unreacted NaOH.
-
Separate the organic layer containing the DGEHBPA and wash it with a solvent like toluene.
-
Remove the solvent and excess epichlorohydrin under reduced pressure to obtain the final epoxy resin.
Curing Procedure
Anhydride curing agents are commonly employed for cycloaliphatic epoxy resins to achieve high-performance thermosets. Methylhexahydrophthalic anhydride (MHHPA) is a frequently used liquid anhydride hardener.
Materials:
-
DGEHBPA resin
-
Methylhexahydrophthalic anhydride (MHHPA)
-
Accelerator (e.g., a tertiary amine like benzyldimethylamine)
Procedure:
-
Preheat the DGEHBPA resin to reduce its viscosity.
-
Thoroughly mix the DGEHBPA resin with the stoichiometric amount of MHHPA. The exact ratio should be determined based on the epoxy equivalent weight of the resin and the anhydride equivalent weight of the hardener.
-
Add a small amount of accelerator (typically 0.5-2 phr) to the mixture to facilitate the curing reaction.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven following a specific temperature profile. A typical curing schedule might involve an initial cure at a lower temperature (e.g., 100-120°C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 150-160°C for 2-4 hours) to ensure complete crosslinking.[3]
Characterization Methods
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
-
Standard: ASTM E1356[4]
-
Procedure: A small, cured sample of the epoxy resin is placed in a DSC pan. The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen). The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.[4][5] For partially cured samples, a second heating run after a controlled cooling step can provide a clearer measurement of the Tg of the fully cured material.[1]
Dynamic Mechanical Analysis (DMA) for Storage Modulus:
-
Procedure: A rectangular specimen of the cured epoxy is subjected to a sinusoidal oscillating strain at a fixed frequency. The storage modulus (E'), representing the elastic response of the material, is measured as a function of temperature. The sample is typically heated at a constant rate (e.g., 3-5°C/min). DMA provides valuable information on the viscoelastic properties of the material, including the modulus in both the glassy and rubbery states.[6][7]
Tensile Testing for Mechanical Properties:
-
Standard: ASTM D638[2]
-
Procedure: Dog-bone shaped specimens of the cured epoxy resin are prepared. The specimens are subjected to a tensile load at a constant crosshead speed until failure. The stress and strain are recorded throughout the test. Key properties such as tensile strength, Young's modulus, and elongation at break are determined from the resulting stress-strain curve.[8]
Visualizing the Process and Chemistry
To better understand the synthesis and curing of cyclohexylphenol-based epoxy resins, the following diagrams illustrate the key chemical structures and a generalized experimental workflow.
Caption: Experimental workflow for the synthesis and curing of cyclohexylphenol-based epoxy resin.
Caption: Simplified reaction scheme for the synthesis and curing of HBPA-based epoxy resin.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. epotek.com [epotek.com]
- 5. youtube.com [youtube.com]
- 6. Thermoset Characterization Part 14: Introduction to Dynamic Mechanical Analysis (DMA) - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. udspace.udel.edu [udspace.udel.edu]
Safety Operating Guide
Navigating the Disposal of 3-Cyclohexylphenol: A Guide to Safety and Compliance
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-Cyclohexylphenol, a compound that, like many phenolic substances, requires careful management due to its potential as a skin and eye irritant.[1] Adherence to these guidelines will help mitigate risks and ensure that disposal practices align with regulatory requirements.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
| Aspect | Recommendation | Rationale |
| Eye Protection | Wear chemical safety goggles or a face shield. | To prevent eye irritation or serious eye damage from splashes.[2][3] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. | To avoid skin contact, which can cause irritation.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | To avoid inhalation of any potential fumes or dust.[2][4] |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. | To rinse out the chemical and seek medical attention.[2][3] |
| In Case of Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. | To minimize skin irritation.[2][3] |
| In Case of Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. | To mitigate respiratory irritation.[2][3] |
| In Case of a Spill | Absorb with an inert material (e.g., sand, vermiculite) and collect for disposal. | To contain the spill and prevent further contamination.[4] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal hazardous waste regulations.[4] The following procedure outlines a general, best-practice approach for its disposal.
Experimental Protocol: Chemical Waste Disposal
Objective: To safely collect and prepare this compound waste for disposal by a licensed hazardous waste management company.
Materials:
-
This compound waste
-
Compatible, labeled hazardous waste container with a secure lid
-
Personal Protective Equipment (PPE): chemical safety goggles, chemical-resistant gloves, lab coat
-
Inert absorbent material (e.g., vermiculite, sand)
-
Hazardous waste disposal tags or labels
Methodology:
-
Segregation of Waste:
-
Ensure that this compound waste is not mixed with other incompatible waste streams. It should be collected in a designated container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated container, avoiding any spills or splashes.
-
If dealing with residual amounts in an empty container, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
-
Container Sealing and Storage:
-
Securely close the lid of the waste container.
-
Store the container in a designated, well-ventilated, and secondary containment area to await pickup.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.
-
Provide them with the accurate chemical name and quantity of the waste.
-
-
Documentation:
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
